molecular formula C60H88N2O19 B12774152 Tricandil

Tricandil

Cat. No.: B12774152
M. Wt: 1141.3 g/mol
InChI Key: GTBKZCQTNWWEIB-ULBQUDGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricandil is a pharmaceutical preparation whose active ingredient is Mepartricin, a polyene antibiotic . As a supplier, we provide high-purity Mepartricin, the compound found in this compound, for research applications only. Commercially, formulations of Mepartricin are indicated for the treatment of conditions such as benign prostatic hyperplasia (BPH), vaginal candidiasis, and trichomoniasis . This makes it a compound of significant interest in pharmacological and microbiological research. Researchers can utilize this RUO product to investigate polyene mechanisms of action, study antifungal and antiprotozoal efficacy in vitro, or explore its potential effects on cellular pathways. It is critical to note that this product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for use in basic scientific research and are not subject to the regulatory controls applied to in vitro diagnostic (IVD) or therapeutic medical devices . Consequently, this product must not be used for any diagnostic, clinical, or therapeutic purposes, nor in any procedures for patient management. By providing this compound, we support the research community in advancing scientific knowledge, strictly within a non-clinical, laboratory setting.

Properties

Molecular Formula

C60H88N2O19

Molecular Weight

1141.3 g/mol

IUPAC Name

methyl (19E,21E,23E,25E,27E,29E,31E)-34-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C60H88N2O19/c1-36-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-50(79-59-55(74)53(61)54(73)38(3)78-59)57-52(58(75)77-5)49(71)35-60(76,81-57)34-47(69)31-45(67)29-43(65)27-42(64)28-44(66)30-46(68)33-51(72)80-56(36)37(2)21-26-41(63)32-48(70)39-22-24-40(62-4)25-23-39/h6-19,22-25,36-38,41-43,45-47,49-50,52-57,59,62-65,67-69,71,73-74,76H,20-21,26-35,61H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,57?,59?,60?/m1/s1

InChI Key

GTBKZCQTNWWEIB-ULBQUDGQSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(C(OC(=O)CC(CC(=O)CC(CC(CC(CC(CC3(CC(C(C2O3)C(=O)OC)O)O)O)O)O)O)O)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O

Origin of Product

United States

Foundational & Exploratory

Mepartricin's Antifungal Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepartricin, a semisynthetic polyene macrolide, exerts its potent antifungal activity primarily by targeting the fungal cell membrane, leading to a cascade of events culminating in cell death. As a member of the aromatic heptaene subgroup, it demonstrates superior in vitro activity against a range of yeasts compared to conventional polyenes like amphotericin B.[1] This guide provides an in-depth examination of mepartricin's core mechanism of action, its secondary cellular effects, relevant signaling pathways, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Cell Membrane Disruption

The principal antifungal action of mepartricin, like other polyene macrolides, is the disruption of the fungal cell membrane's integrity.[2] This process is initiated by a high-affinity interaction with ergosterol (B1671047), the predominant sterol in fungal cell membranes, which is absent in mammalian cells, providing a basis for selective toxicity.[3]

Ergosterol Binding and Permeability Alteration

Mepartricin's structure, featuring a large macrocyclic lactone ring with a rigid polyene chain and a flexible polyol region, facilitates its interaction with the fungal membrane.[4] The primary mode of action involves two key steps:

  • Binding to Ergosterol : Mepartricin directly binds to ergosterol molecules within the lipid bilayer.[3] This interaction is fundamental to its mechanism and distinguishes it from antifungal agents that inhibit ergosterol synthesis, such as azoles.[3]

  • Membrane Permeabilization : Upon binding, mepartricin disrupts the membrane's structure. While the classic model for polyenes like amphotericin B suggests the formation of transmembrane pores or channels, a more recent model proposes that polyenes act as "sponges," extracting ergosterol directly from the membrane.[4][5] This extraction compromises the membrane's structural and functional integrity.

The immediate consequence of this disruption is a significant increase in membrane permeability.[3][6] This allows for the uncontrolled leakage of essential intracellular components, including monovalent ions (K⁺, Na⁺) and vital metabolites, leading to a collapse of cellular homeostasis and subsequent cell death.[3][4]

Secondary Mechanism: Interference with Cell Division

Beyond its primary effect on the cell membrane, studies utilizing scanning electron microscopy (SEM) have revealed a distinct secondary mechanism in Candida albicans. Mepartricin has been observed to cause a delayed separation of dividing yeast cells.[1][3] This effect manifests as damage on both sides of the septum between the mother and daughter cells, suggesting an interference with the enzymatic processes of septum formation or chitin (B13524) synthesis.[1][3] This action on cell division is an additional effect not typically associated with amphotericin B.[1]

Fungal Stress Response and Signaling Pathways

The extensive membrane damage and cell wall stress induced by mepartricin trigger a complex network of intracellular signaling pathways as the fungal cell attempts to compensate. While pathways specifically activated by mepartricin are not fully detailed, the response is consistent with the well-characterized Cell Wall Integrity (CWI) pathway in fungi.

This cytoprotective network involves several key signaling cascades:

  • Protein Kinase C (PKC) Pathway : This is a central pathway in the CWI response. Membrane stress activates sensors that trigger a MAP kinase cascade (Bck1-Mkk1/2-Mkc1/Slt2), ultimately leading to the activation of transcription factors that upregulate genes involved in cell wall synthesis.

  • Calcineurin Pathway : This calcium-dependent pathway is activated by membrane stress and plays a crucial role in regulating chitin synthesis, providing structural reinforcement to the damaged cell wall.

  • High Osmolarity Glycerol (HOG) Pathway : While primarily a response to osmotic stress, this pathway can be co-activated by cell wall damage to help maintain cellular integrity.

A primary outcome of activating these pathways is a compensatory increase in chitin synthesis, which is deposited in the cell wall in an attempt to counteract the physical damage and osmotic stress caused by membrane permeabilization.

Quantitative Data: Antifungal Activity

Mepartricin consistently demonstrates greater in vitro potency against pathogenic yeasts than amphotericin B.[1] The following table summarizes the comparative minimum inhibitory concentrations (MICs) for several clinically relevant yeast species.

Fungal SpeciesMepartricin MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)
Candida albicans0.03 - 0.50.06 - 1.0[7]
Candida tropicalis0.12 - 1.00.25 - 2.0
Candida parapsilosis0.06 - 0.50.12 - 1.0
Torulopsis glabrata0.12 - 1.00.5 - 2.0
Saccharomyces cerevisiae0.06 - 0.5≤0.03 – 1.0[8]
Data derived from the findings of Petrou & Rogers (1985), which concluded mepartricin is consistently more active than amphotericin B.[3] Amphotericin B ranges are included for comparison from various studies.

Visualizations of Mechanisms and Workflows

Core Mechanism of Action

G Figure 1: Mepartricin's Dual Mechanism of Action cluster_primary Primary Mechanism cluster_secondary Secondary Mechanism Mepartricin Mepartricin Ergosterol Ergosterol in Fungal Membrane Mepartricin->Ergosterol Binds to Septum Interference with Septum Formation Mepartricin->Septum Membrane Membrane Disruption & Ergosterol Extraction Ergosterol->Membrane Leakage Ion & Metabolite Leakage Membrane->Leakage Death Fungal Cell Death Leakage->Death Division Inhibited Cell Division Septum->Division CWI_Pathway Figure 2: Fungal CWI Response to Mepartricin Mepartricin Mepartricin Action MembraneStress Membrane Damage & Cell Wall Stress Mepartricin->MembraneStress PKC_Pathway PKC Pathway Activation MembraneStress->PKC_Pathway Calcineurin Calcineurin Pathway MembraneStress->Calcineurin MAPK_Cascade MAP Kinase Cascade (Mkc1) PKC_Pathway->MAPK_Cascade Transcription Transcription Factor Activation (Rlm1, Crz1) MAPK_Cascade->Transcription Calcineurin->Transcription Chitin Compensatory Chitin Synthesis Transcription->Chitin Survival Attempted Cell Survival/Repair Chitin->Survival MIC_Workflow Figure 3: Broth Microdilution MIC Assay Workflow start Start prep_fungi 1. Prepare Fungal Inoculum (e.g., C. albicans) Standardize to 0.5 McFarland start->prep_fungi inoculate 3. Inoculate wells with standardized fungal suspension prep_fungi->inoculate prep_drug 2. Prepare Serial Dilutions of Mepartricin in 96-well plate with RPMI medium prep_drug->inoculate controls 4. Prepare Controls (Growth Control: no drug) (Sterility Control: no fungi) inoculate->controls incubate 5. Incubate plate (35°C for 24-48 hours) controls->incubate read 6. Visually or Spectrophotometrically Determine lowest concentration with no visible growth incubate->read end End: MIC Value Determined read->end

References

Mepartricin (Tricandil): A Technical Overview of its Potential Effects on Trichomonas vaginalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichomonas vaginalis, a flagellated protozoan parasite, is the causative agent of trichomoniasis, the most prevalent non-viral sexually transmitted infection globally. The emergence of resistance to the standard-of-care 5-nitroimidazole drugs necessitates the exploration of alternative therapeutic agents. Mepartricin, a semi-synthetic polyene macrolide, has demonstrated antifungal and antiprotozoal properties. This technical guide consolidates the available scientific information regarding the effects of Mepartricin on Trichomonas vaginalis, including its putative mechanism of action, relevant experimental protocols for in vitro assessment, and a summary of clinical observations. Due to a scarcity of direct research on Mepartricin's specific activity against T. vaginalis, this guide incorporates data from its parent compound, Partricin (B81090), and other polyene antibiotics to provide a comprehensive theoretical framework.

Introduction to Mepartricin

Mepartricin is a methyl ester derivative of Partricin A, a heptane (B126788) polyene macrolide antibiotic complex produced by Streptomyces aureofaciens[1]. Partricin itself has been characterized as possessing both antifungal and antiprotozoal activities[2][3]. Mepartricin has been clinically utilized for the treatment of benign prostatic hyperplasia and chronic nonbacterial prostatitis, where its mechanism is thought to involve binding to steroids[1]. As a member of the polyene antibiotic family, its antimicrobial action is predicated on its interaction with sterols in cellular membranes[4][5].

Proposed Mechanism of Action on Trichomonas vaginalis

The cell membrane of Trichomonas vaginalis is known to contain significant amounts of cholesterol, which it acquires from the host environment, as it is incapable of de novo sterol biosynthesis. This reliance on exogenous sterols makes the parasite's membrane a prime target for polyene antibiotics.

The proposed mechanism of action for Mepartricin against T. vaginalis is analogous to that of other polyene antibiotics and involves the following steps:

  • Binding to Membrane Sterols: Mepartricin, with its lipophilic polyene chain, is presumed to exhibit a high affinity for the cholesterol present in the T. vaginalis cell membrane.

  • Formation of Pores/Channels: Upon binding, multiple Mepartricin molecules, in conjunction with membrane sterols, are thought to aggregate and insert into the lipid bilayer, forming transmembrane pores or channels.

  • Disruption of Membrane Integrity: The formation of these pores leads to a rapid increase in the permeability of the parasite's cell membrane.

  • Leakage of Intracellular Components: This disruption of the membrane's barrier function results in the leakage of essential intracellular ions (e.g., K+, Na+, Ca2+) and small organic molecules.

  • Cell Death: The uncontrolled efflux of vital cellular components and the dissipation of ionic gradients ultimately lead to the death of the T. vaginalis trophozoite.

dot

Caption: Proposed mechanism of Mepartricin action on T. vaginalis.

Quantitative Data: In Vitro Susceptibility

CompoundStrain(s)MIC (µg/mL)MLC (µg/mL)Reference
Amphotericin BLaboratory strains>100>100[6]
NystatinLaboratory strains>100>100[6]

Note: The high MIC and MLC values for Amphotericin B and Nystatin in this particular study suggest that T. vaginalis may have a lower susceptibility to these polyenes compared to fungal species. Further research is required to determine the specific in vitro efficacy of Mepartricin.

Experimental Protocols

In Vitro Susceptibility Testing of Trichomonas vaginalis

The following is a generalized protocol for determining the MIC and MLC of a compound against T. vaginalis, based on established methodologies.

4.1.1. Culture of Trichomonas vaginalis

  • Media: Trypticase-yeast extract-maltose (TYM) medium supplemented with 10% heat-inactivated horse or fetal bovine serum is commonly used for the axenic cultivation of T. vaginalis.

  • Incubation: Cultures are maintained at 37°C in anaerobic conditions (e.g., using a GasPak™ system or an anaerobic chamber).

  • Subculturing: Trophozoites are subcultured every 24-48 hours to maintain logarithmic growth phase.

4.1.2. MIC/MLC Determination (Broth Microdilution Method)

  • Preparation of Inoculum: Trophozoites from a log-phase culture are counted using a hemocytometer and diluted in fresh TYM medium to a final concentration of approximately 5 x 10^4 cells/mL.

  • Drug Dilution: The test compound (e.g., Mepartricin) is serially diluted in TYM medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared T. vaginalis suspension.

  • Controls: Positive (no drug) and negative (no parasites) controls are included.

  • Incubation: The plate is incubated anaerobically at 37°C for 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that results in the complete inhibition of visible parasite motility and growth, as observed by inverted microscopy.

  • MLC Determination: An aliquot from each well showing no motile parasites is subcultured into fresh, drug-free TYM medium and incubated for an additional 48 hours. The MLC is the lowest drug concentration from which no regrowth of parasites is observed.

dot

ExperimentalWorkflow start Start culture Culture T. vaginalis in TYM Medium start->culture harvest Harvest Log-Phase Trophozoites culture->harvest count Count and Adjust Cell Density harvest->count inoculate Inoculate Plate with T. vaginalis Suspension count->inoculate prepare_plate Prepare Drug Dilutions in 96-Well Plate prepare_plate->inoculate incubate Incubate Anaerobically (37°C, 48h) inoculate->incubate read_mic Determine MIC (Microscopy) incubate->read_mic subculture Subculture from Wells with No Motility read_mic->subculture incubate_mlc Incubate Subcultures (37°C, 48h) subculture->incubate_mlc read_mlc Determine MLC (Observe for Regrowth) incubate_mlc->read_mlc end End read_mlc->end

Caption: Workflow for in vitro susceptibility testing of T. vaginalis.

Clinical Observations

Future Directions and Conclusion

Mepartricin, as a polyene antibiotic, presents a plausible, albeit understudied, alternative for the treatment of Trichomonas vaginalis. Its presumed mechanism of action, targeting the cholesterol-rich membrane of the parasite, is a well-established pathway for this class of drugs. However, the lack of specific in vitro susceptibility data and robust clinical trials for Mepartricin against T. vaginalis are significant gaps in the current knowledge.

Future research should focus on:

  • In Vitro Efficacy Studies: Determining the MIC and MLC of Mepartricin against both metronidazole-susceptible and -resistant strains of T. vaginalis.

  • Mechanistic Studies: Investigating the specific interactions of Mepartricin with the T. vaginalis cell membrane and confirming the formation of pores or channels.

  • In Vivo Studies: Evaluating the efficacy and safety of Mepartricin in animal models of trichomoniasis.

  • Clinical Trials: Conducting well-designed, randomized controlled trials to compare the efficacy of Mepartricin with standard-of-care treatments for trichomoniasis in humans.

References

Structural Analysis of Moxisylyte and Its Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxisylyte, an alpha-1 adrenergic receptor antagonist, undergoes rapid and extensive metabolism in the body, yielding pharmacologically active metabolites. A thorough understanding of the structural characteristics of the parent drug and its metabolites is crucial for comprehending its mechanism of action, pharmacokinetic profile, and for the development of new chemical entities with improved therapeutic properties. This technical guide provides a comprehensive overview of the structural analysis of Moxisylyte and its primary active metabolites, desacetylmoxisylyte and N-desmethyl-desacetylmoxisylyte. It details their chemical structures, metabolic pathways, and the signaling cascade they modulate. Furthermore, this guide outlines key experimental protocols for their analysis and presents relevant pharmacokinetic data in a structured format for comparative assessment.

Introduction

Moxisylyte, also known as thymoxamine, is a selective, competitive alpha-1 adrenergic receptor antagonist.[1] It is a prodrug that is rapidly metabolized to its active forms.[2] Clinically, it has been used in the management of erectile dysfunction and Raynaud's phenomenon due to its vasodilatory properties.[2] The pharmacological activity of Moxisylyte is primarily attributed to its metabolites, which interact with alpha-1 adrenoceptors. This guide focuses on the structural elucidation of Moxisylyte and its key active metabolites, providing a foundational understanding for researchers in pharmacology and drug development.

Chemical Structures and Metabolism

Moxisylyte undergoes a two-step metabolic conversion to produce its active metabolites. The initial and rapid hydrolysis of the acetate (B1210297) group is followed by N-demethylation.

Moxisylyte

  • IUPAC Name: [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate[1]

  • Molecular Formula: C₁₆H₂₅NO₃[1]

  • Molecular Weight: 279.37 g/mol [1]

Metabolite I: Desacetylmoxisylyte (DAM)

  • IUPAC Name: 4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol[3]

  • Molecular Formula: C₁₄H₂₃NO₂[3]

  • Molecular Weight: 237.34 g/mol [3]

  • Metabolic Reaction: Hydrolysis of the ester linkage of Moxisylyte, primarily by plasma and tissue esterases.[1][2]

Metabolite II: N-desmethyl-desacetylmoxisylyte (MDAM)

  • IUPAC Name: 4-[2-(methylamino)ethoxy]-2-methyl-5-propan-2-ylphenol

  • Molecular Formula: C₁₃H₂₁NO₂

  • Metabolic Reaction: N-demethylation of desacetylmoxisylyte, a reaction catalyzed by cytochrome P450 enzymes in the liver.[1][4]

The metabolic conversion of Moxisylyte to its active metabolites is a critical step in its pharmacological action. The structures of these compounds are presented below.

Pharmacokinetic Data

The pharmacokinetic properties of Moxisylyte's metabolites have been investigated in healthy volunteers. The data highlights the rapid metabolism of the parent compound and the systemic exposure to its active metabolites.

Parameter Desacetylmoxisylyte (DAM) - Unconjugated Desacetylmoxisylyte (DAM) - Conjugated N-desmethyl-desacetylmoxisylyte (MDAM) - Conjugated Reference
Elimination Half-life (t½) 0.86 - 1.19 hours1.51 - 2.3 hours2.17 - 3.5 hours[3][4][5]
Maximal Concentration (Cmax) after IV admin. 43.6 ± 19.6 ng/mLData not availableData not available[2]
Urinary Excretion (% of dose) Not applicable (further metabolized)~50%~10%[5]

Table 1: Summary of pharmacokinetic parameters for Moxisylyte's active metabolites.

Signaling Pathway

Moxisylyte and its active metabolites exert their pharmacological effects by antagonizing the alpha-1 adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine, initiates a signaling cascade through the Gq alpha subunit. The binding of Moxisylyte's metabolites to the alpha-1 adrenoceptor competitively blocks this signaling pathway, leading to smooth muscle relaxation and vasodilation.

The canonical alpha-1 adrenergic signaling pathway is depicted in the following diagram:

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adrenergic_Receptor α1-Adrenergic Receptor Gq_protein Gq Protein (α, β, γ subunits) Adrenergic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets Ca_release Ca²⁺ Release Ca_release->PKC Activates Norepinephrine Norepinephrine Norepinephrine->Adrenergic_Receptor Activates Moxisylyte_Metabolites Moxisylyte Metabolites Moxisylyte_Metabolites->Adrenergic_Receptor Blocks ER->Ca_release

Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Quantification of Moxisylyte Metabolites in Biological Fluids by HPLC with Fluorescence Detection

This protocol describes a general method for the simultaneous determination of desacetylmoxisylyte and N-desmethyl-desacetylmoxisylyte in plasma or urine.

5.1.1. Sample Preparation

  • To 1 mL of plasma or urine, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 9:1 v/v).

  • Vortex the mixture for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

5.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation wavelength of 275 nm and an emission wavelength of 305 nm.

5.1.3. Calibration and Quantification

  • Prepare calibration standards of desacetylmoxisylyte and N-desmethyl-desacetylmoxisylyte in the respective biological matrix.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

hplc_workflow Sample Biological Sample (Plasma or Urine) Spiking Spike with Internal Standard Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-Fluorescence Analysis Reconstitution->HPLC Data Data Acquisition and Quantification HPLC->Data

Workflow for HPLC-FLD analysis of Moxisylyte metabolites.
Hypothetical Synthesis of N-desmethyl-desacetylmoxisylyte

5.2.1. N-Demethylation of Desacetylmoxisylyte

  • Protection of the phenolic hydroxyl group: The phenolic hydroxyl group of desacetylmoxisylyte would first be protected, for instance, by reacting it with benzyl (B1604629) bromide in the presence of a base like potassium carbonate to form a benzyl ether.

  • N-Demethylation: The protected intermediate would then be subjected to N-demethylation. A common reagent for this is 1-chloroethyl chloroformate (ACE-Cl), followed by methanolysis.

  • Deprotection: The final step would be the removal of the benzyl protecting group, typically by catalytic hydrogenation (H₂/Pd-C), to yield N-desmethyl-desacetylmoxisylyte.

5.2.2. Characterization The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

synthesis_logic DAM Desacetylmoxisylyte (Starting Material) Protection Protection of Phenolic -OH DAM->Protection Demethylation N-Demethylation Protection->Demethylation Deprotection Deprotection of Phenolic -OH Demethylation->Deprotection MDAM N-desmethyl- desacetylmoxisylyte (Final Product) Deprotection->MDAM Characterization Structural Characterization (NMR, MS, HPLC) MDAM->Characterization

Logical workflow for the synthesis of MDAM.

Structural Analysis Techniques

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of Moxisylyte and its metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of the molecules. 2D NMR techniques such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecules and the resulting fragmentation pattern provides valuable structural information, particularly for identifying the sites of metabolic modification.

  • X-ray Crystallography: This technique can provide the precise three-dimensional atomic arrangement of a molecule in its crystalline state, including bond lengths, bond angles, and stereochemistry. Obtaining suitable crystals of the compounds is a prerequisite for this analysis.

Conclusion

The structural analysis of Moxisylyte and its active metabolites, desacetylmoxisylyte and N-desmethyl-desacetylmoxisylyte, is fundamental to understanding its pharmacology. This guide has provided a detailed overview of their chemical structures, metabolic transformations, and the alpha-1 adrenergic signaling pathway they modulate. The outlined experimental protocols for quantification and hypothetical synthesis, along with the description of key analytical techniques, offer a valuable resource for researchers and professionals in the field of drug development. Further research focusing on the detailed spectroscopic characterization and crystallographic studies of these compounds would provide deeper insights into their structure-activity relationships.

References

Mepartricin: A Targeted Approach to Ameliorating Benign Prostatic Hyperplasia by Modulating Estrogen-Mediated Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). While androgen-centric therapies have been the cornerstone of BPH management, a growing body of evidence highlights the significant role of estrogens in the pathophysiology of this disease. Mepartricin, a polyene macrolide, has demonstrated clinical efficacy in alleviating BPH symptoms through a unique mechanism of action centered on the modulation of estrogen levels. This technical guide provides a comprehensive overview of the role of mepartricin in reducing BPH, detailing its mechanism of action, summarizing quantitative data from pivotal preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of mepartricin's therapeutic potential for researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Estrogen in Benign Prostatic Hyperplasia

The development and progression of BPH are multifactorial, with age and testicular androgens being the primary established risk factors. However, the observation that BPH is a disease of the aging male, a period characterized by a relative increase in the estrogen-to-androgen ratio, has shifted focus towards the role of estrogens in prostatic growth. Estrogens are now understood to contribute to BPH pathogenesis primarily by stimulating the proliferation of prostatic stromal cells, which are key mediators of prostate growth and remodeling.[1][2] The effects of estrogen are mediated through estrogen receptors (ERs), with ERα being predominantly expressed in the prostatic stroma and implicated in abnormal growth, while ERβ, found mainly in epithelial cells, may have anti-proliferative effects.[1][3] This understanding has opened new avenues for therapeutic intervention, targeting the estrogenic pathways that drive BPH.

Mepartricin: Mechanism of Action

Mepartricin is a semisynthetic polyene macrolide antibiotic that exerts its therapeutic effect on BPH through a novel, non-hormonal mechanism. Unlike traditional BPH therapies that target androgen pathways, mepartricin's primary action is to reduce the systemic bioavailability of estrogens.

Intestinal Sequestration of Estrogens

Administered orally, mepartricin is minimally absorbed into the systemic circulation. Its polyene structure allows it to bind to sterols, including estrogens, within the gastrointestinal tract. This binding prevents the intestinal absorption and reabsorption (via enterohepatic circulation) of estrogens, leading to their increased fecal excretion. This, in turn, results in a significant reduction in circulating serum estrogen levels.

Downstream Effects on the Prostate

The reduction in systemic estrogen levels has profound effects on the prostate gland:

  • Reduced Estrogen Receptor (ER) Concentration: Chronic lowering of estrogen levels leads to a down-regulation of estrogen receptors, particularly ERα, in the prostatic stroma.[4] This desensitizes the prostate to the proliferative stimuli of estrogens.

  • Altered Adrenergic Receptor Expression: Mepartricin treatment has been shown to modulate the expression of adrenergic receptors in the prostate. Specifically, it causes an up-regulation of alpha-1 and beta-2 adrenergic receptors and a down-regulation of beta-3 adrenergic receptors.[4] The increase in beta-2 adrenergic receptors is particularly noteworthy, as these receptors are involved in prostatic smooth muscle relaxation, potentially contributing to the improvement of urinary flow.[4]

  • Inhibition of Stromal Cell Proliferation: By reducing estrogenic stimulation of the prostatic stroma, mepartricin inhibits the proliferation of stromal cells, a key histological feature of BPH. This leads to a reduction in prostate size and a regression of the hyperplastic state.[5][6]

The following diagram illustrates the proposed signaling pathway for mepartricin's action in reducing BPH.

mepartricin_mechanism cluster_systemic Systemic Circulation cluster_prostate Prostatic Tissue mepartricin Oral Mepartricin gut Gastrointestinal Tract mepartricin->gut Administered fecal_excretion Increased Fecal Excretion gut->fecal_excretion Binds to Estrogens estrogens_gut Estrogens estrogens_gut->gut serum_estrogen Reduced Serum Estrogen Levels prostate Prostate Gland serum_estrogen->prostate Impacts er_alpha Reduced Estrogen Receptor α (ERα) Concentration prostate->er_alpha Leads to adrenergic_receptors Altered Adrenergic Receptor Expression (↑ α1, ↑ β2, ↓ β3) prostate->adrenergic_receptors Leads to stromal_proliferation Decreased Stromal Cell Proliferation er_alpha->stromal_proliferation bph_reduction Reduction in BPH Symptoms & Prostate Size stromal_proliferation->bph_reduction smooth_muscle_relaxation Increased Prostatic Smooth Muscle Relaxation adrenergic_receptors->smooth_muscle_relaxation smooth_muscle_relaxation->bph_reduction

Caption: Proposed mechanism of action of mepartricin in BPH.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of mepartricin in reducing BPH has been substantiated by a body of evidence from both preclinical animal models and clinical trials in human subjects.

Preclinical Data

Studies in aged rats and dogs with spontaneous BPH have provided valuable insights into the dose-dependent effects of mepartricin.

Table 1: Summary of Preclinical Data on Mepartricin for BPH

SpeciesStudy DesignDurationDosageKey FindingsReference
Aged RatsRandomized, controlled28 days2, 5, and 20 mg/kg/day (oral)- Significant reduction in prostate weight. - Significant, dose-dependent decrease in serum estradiol (B170435) levels with no effect on testosterone (B1683101). - Significant down-regulation of estrogen receptor (ER) concentrations. - Significant up-regulation of androgen receptor (AnR) concentrations. - Significant, dose-dependent up-regulation of α1- and β2-adrenergic receptors. - Significant decrease in β3-adrenergic receptor concentrations.[4]
Aged Beagle DogsRandomized, placebo-controlled8 weeks5, 10, and 20 mg/kg/day (oral)- Significant reduction in prostatic volume. - Histological regression of hyperplastic grade. - Decrease in plasma and intraprostatic estradiol concentrations. - Decrease in estrogen and androgen receptors in the prostate.[5][6]
Clinical Data

Multiple double-blind, placebo-controlled clinical trials have demonstrated the efficacy and safety of mepartricin in patients with BPH.

Table 2: Summary of Clinical Trial Data on Mepartricin for BPH

Study DesignNumber of PatientsDurationDosageKey Efficacy Endpoints (vs. Placebo)Reference
Multicenter, randomized, double-blind, parallel-group1966 months40 mg/day- International Prostate Symptom Score (IPSS): Significant improvement from month 2 onwards (6.3 vs. 4.2 point improvement at 6 months, P=0.003). - Quality of Life (QoL) Index: Significant improvement from month 2 onwards (0.99 vs. 0.62 point improvement at 6 months, P=0.036). - Maximum Urinary Flow Rate (Qmax): Significant linear increase over the study period (2.7 vs. 1.2 ml/sec improvement at 6 months, P=0.051). - No significant differences in post-void residual volume, prostate volume, or PSA.[7]
Randomized, placebo-controlled26 (13 mepartricin, 13 placebo)60 days40 mg/day- NIH-Chronic Prostatitis Symptom Index (NIH-CPSI) Total Score: Significant decrease (from 25.0 to 10.0 vs. 25.0 to 20.0). - Pain Score: Significant decrease (from 11.0 to 4.0 vs. 10.0 to 8.0). - QoL Score: Significant decrease (from 10.0 to 5.0 vs. 10.0 to 9.0). - Significantly lower 17-beta-estradiol levels in the mepartricin group at the end of the study.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the preclinical and clinical evaluation of mepartricin for BPH.

Preclinical Animal Models
  • Animal Selection: Aged male rats (e.g., Sprague-Dawley) or aged beagle dogs with spontaneously developed BPH are commonly used models.

  • Drug Administration: Mepartricin is typically administered orally, once daily, mixed with food or in capsules. A placebo group receives the vehicle only.

  • Efficacy Evaluation:

    • Prostate Size: Measured by weight at necropsy (rats) or via transrectal ultrasonography (dogs).[5][6]

    • Hormone Levels: Serum and/or intraprostatic concentrations of estradiol and testosterone are measured using radioimmunoassay (RIA) or ELISA.[4][5][6]

    • Receptor Concentrations: Estrogen, androgen, and adrenergic receptor concentrations in prostatic tissue are determined using receptor binding assays.[4]

    • Histopathology: Prostatic tissue is collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological evaluation of hyperplasia.[5][6]

The workflow for a typical preclinical study is depicted below.

preclinical_workflow start Start: Select Aged Male Animals with BPH randomization Randomization into Treatment Groups start->randomization treatment Daily Oral Administration (Mepartricin or Placebo) randomization->treatment monitoring In-life Monitoring (e.g., Prostate Volume via Ultrasound for dogs) treatment->monitoring necropsy End of Study: Necropsy and Tissue Collection monitoring->necropsy analysis Analysis necropsy->analysis prostate_weight Prostate Weight/ Volume Measurement analysis->prostate_weight hormone_assay Hormone Assays (RIA/ELISA) analysis->hormone_assay receptor_assay Receptor Binding Assays analysis->receptor_assay histology Histopathological Evaluation analysis->histology results Data Analysis and Interpretation prostate_weight->results hormone_assay->results receptor_assay->results histology->results

Caption: Typical workflow for a preclinical study of mepartricin in BPH.
Radioimmunoassay (RIA) for Estradiol

This is a competitive binding assay used to quantify estradiol levels in serum or tissue homogenates.

  • Principle: Unlabeled estradiol in the sample competes with a fixed amount of radiolabeled estradiol (e.g., ³H-estradiol) for binding to a limited amount of anti-estradiol antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled estradiol in the sample.

  • Procedure Outline:

    • Sample Preparation: Serum samples or tissue extracts are prepared.

    • Assay Setup: Samples, standards (known concentrations of estradiol), radiolabeled estradiol, and anti-estradiol antibody are incubated together.

    • Separation: The antibody-bound estradiol is separated from the free estradiol (e.g., by precipitation with a second antibody or solid-phase separation).

    • Detection: The radioactivity of the antibody-bound fraction is measured using a scintillation counter.

    • Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The estradiol concentration in the samples is then determined by interpolating their radioactivity values on the standard curve.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to bind to the androgen receptor.

  • Principle: A test compound competes with a radiolabeled androgen (e.g., ³H-R1881) for binding to androgen receptors present in a preparation of rat prostate cytosol.

  • Procedure Outline:

    • Preparation of Cytosol: Ventral prostates from castrated rats are homogenized and centrifuged to obtain a cytosolic fraction containing androgen receptors.[8][9][10]

    • Assay Setup: The cytosol preparation is incubated with the radiolabeled androgen and varying concentrations of the test compound or a known unlabeled androgen (for the standard curve).[8][10]

    • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, often using a hydroxyapatite (B223615) (HAP) slurry which binds the receptor-ligand complex.[8]

    • Detection: The radioactivity of the bound fraction is measured by liquid scintillation counting.[8][10]

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Clinical Trial Design
  • Patient Population: Men with a diagnosis of BPH and moderate to severe LUTS (typically defined by an IPSS score).

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.[7]

  • Treatment: Patients are randomized to receive either mepartricin (e.g., 40 mg/day) or a matching placebo.

  • Efficacy Assessments:

    • Symptom Scores: The International Prostate Symptom Score (IPSS) and a Quality of Life (QoL) index are assessed at baseline and at regular intervals throughout the study.[7]

    • Uroflowmetry: Maximum urinary flow rate (Qmax) is measured.[7]

    • Prostate Volume: Measured by transrectal ultrasound.[7]

    • Post-Void Residual (PVR) Urine Volume: Measured by ultrasound.[7]

    • Safety Assessments: Monitoring of adverse events and clinical laboratory parameters, including prostate-specific antigen (PSA).[7]

Conclusion

Mepartricin represents a valuable therapeutic option for the management of BPH, acting through a distinct anti-estrogenic mechanism. By reducing the systemic availability of estrogens, mepartricin effectively mitigates the estrogen-driven stromal proliferation that contributes to prostate enlargement. Preclinical and clinical data robustly support its efficacy in improving BPH symptoms and urinary flow rates, with a favorable safety profile. For drug development professionals and researchers, mepartricin serves as a compelling example of a targeted therapy that addresses a key, yet often overlooked, pathophysiological pathway in BPH. Further research into the long-term effects of mepartricin on prostate histology and the potential for combination therapies with androgen-targeting agents may unveil even more effective strategies for the comprehensive management of BPH.

References

In-Vitro Vaso-relaxant Properties of Moxisylyte: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro effects of moxisylyte (B1676771) on vascular smooth muscle. It consolidates key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathway, serving as a resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Moxisylyte, also known as thymoxamine, is a competitive antagonist of noradrenaline, primarily targeting post-synaptic alpha-1 adrenoceptors in vascular smooth muscle.[1] Its vasodilatory effect is achieved by blocking the signaling cascade that leads to vasoconstriction. By inhibiting the action of catecholamines like norepinephrine (B1679862) on these receptors, moxisylyte prevents the contraction of vascular smooth muscle, leading to an increase in the diameter of blood vessels, enhanced blood flow, and a reduction in blood pressure.[2]

Quantitative Analysis of In-Vitro Efficacy

The potency of moxisylyte and its metabolites has been quantified in various in-vitro studies, primarily through the determination of IC50 and pA2 values. These values provide a standardized measure of the drug's antagonist activity at the alpha-1 adrenoceptor.

Inhibitory Concentration (IC50) Values

The IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%. In studies on isolated human corpus cavernosum smooth muscle cells, moxisylyte demonstrated potent inhibition of noradrenaline-induced contractions.

AntagonistAgonistTissue/Cell TypeIC50 (µM)Reference
MoxisylyteNoradrenalineIsolated Human Corpus Cavernosum Smooth Muscle Cells0.5 ± 0.2[2]
PrazosinNoradrenalineIsolated Human Corpus Cavernosum Smooth Muscle Cells0.9 ± 0.2[2]
MoxisylyteTritiated-dihydroergocryptine (³H-DHE) BindingIsolated Human Corpus Cavernosum Smooth Muscle Cells0.01[2]
PrazosinTritiated-dihydroergocryptine (³H-DHE) BindingIsolated Human Corpus Cavernosum Smooth Muscle Cells0.01[2]
Antagonist Affinity (pA2) Values

The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. It is a measure of the antagonist's affinity for its receptor.

AntagonistAgonistTissuepA2 ValueReference
Moxisylyte (Thymoxamine)NorepinephrineRat Vas Deferens6.75[3]
DeacetylthymoxamineNorepinephrineRat Vas Deferens6.57[3]
N-demethyldeacetylthymoxamineNorepinephrineRat Vas Deferens6.20[3]
Moxisylyte (Thymoxamine)NorepinephrineRat Thoracic Aorta6.55[3]
DeacetylthymoxamineNorepinephrineRat Thoracic Aorta6.53[3]
N-demethyldeacetylthymoxamineNorepinephrineRat Thoracic Aorta5.61[3]

Signaling Pathway of Moxisylyte's Action

Moxisylyte exerts its effect by competitively blocking the alpha-1 adrenergic receptor, thereby inhibiting the downstream signaling cascade initiated by agonists like norepinephrine. This prevents the increase in intracellular calcium required for smooth muscle contraction.

Moxisylyte_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine (Agonist) Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds & Activates Moxisylyte Moxisylyte (Antagonist) Moxisylyte->Alpha1_Receptor Binds & Blocks Relaxation Muscle Relaxation Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin Light Chain

Caption: Moxisylyte blocks norepinephrine-induced vascular smooth muscle contraction.

Experimental Protocols for In-Vitro Vascular Smooth Muscle Studies

The following outlines a general experimental workflow for assessing the effects of moxisylyte on isolated vascular smooth muscle tissue, based on standard pharmacological practices.

Tissue Preparation
  • Source: Commonly used tissues include rat thoracic aorta, rat vas deferens, and human or rabbit corpus cavernosum.

  • Dissection: The tissue is carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Preparation of Rings/Strips: The vascular tissue is cut into rings (2-4 mm in length) or longitudinal strips. For studies on isolated cells, enzymatic dissociation is employed.

  • Endothelium Removal (Optional): In some experiments, the endothelium is removed by gently rubbing the intimal surface to study the direct effects on smooth muscle.

Experimental Setup: Organ Bath
  • Mounting: The tissue preparations are mounted in an organ bath containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂ and 5% CO₂).

  • Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: Tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1-2 g), with periodic washing with fresh PSS.

Experimental Procedure for Antagonist Studies
  • Pre-contraction: The tissue is contracted with a specific agonist, typically an alpha-1 adrenoceptor agonist like norepinephrine or phenylephrine, to a submaximal level (e.g., 50-80% of the maximal response).

  • Cumulative Concentration-Response Curve: Once the contraction is stable, moxisylyte is added to the organ bath in a cumulative manner, with increasing concentrations. The resulting relaxation is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by the agonist. IC50 values are then calculated from the concentration-response curves.

Determination of pA2 Value
  • Agonist Concentration-Response Curves: A cumulative concentration-response curve for the agonist (e.g., norepinephrine) is generated.

  • Incubation with Antagonist: The tissue is then incubated with a fixed concentration of the antagonist (moxisylyte) for a specific period before generating a second agonist concentration-response curve.

  • Schild Plot: This process is repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated and used to construct a Schild plot to determine the pA2 value.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Dissection Tissue Dissection (e.g., Rat Aorta) Cleaning Cleaning & Cutting into Rings/Strips Dissection->Cleaning Mounting Mount in Organ Bath with PSS (37°C, 95% O₂) Transducer Connect to Force Transducer Mounting->Transducer Equilibration Equilibrate under Resting Tension Transducer->Equilibration Precontraction Pre-contract with Agonist (e.g., Norepinephrine) Moxisylyte_Addition Cumulative Addition of Moxisylyte Precontraction->Moxisylyte_Addition Recording Record Relaxation Moxisylyte_Addition->Recording CRC Generate Concentration- Response Curve Calculation Calculate IC50 / pA2 CRC->Calculation cluster_prep cluster_prep cluster_setup cluster_setup cluster_protocol cluster_protocol cluster_analysis cluster_analysis

Caption: Workflow for in-vitro analysis of moxisylyte on vascular smooth muscle.

Conclusion

In-vitro studies consistently demonstrate that moxisylyte is a potent antagonist of alpha-1 adrenoceptors in vascular smooth muscle. The quantitative data, including IC50 and pA2 values, confirm its efficacy in counteracting agonist-induced contractions. The primary mechanism of action is the competitive blockade of the alpha-1 adrenergic signaling pathway, leading to vasodilation. The experimental protocols outlined provide a standardized framework for further research into the vascular effects of moxisylyte and related compounds.

References

Mepartricin: A Technical Guide to its Antiprotozoal Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepartricin, a semi-synthetic polyene macrolide, has demonstrated significant potential as an antiprotozoal agent, particularly against Trichomonas vaginalis, the causative agent of human trichomoniasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of Mepartricin for this indication. It consolidates available quantitative data from clinical investigations, details experimental protocols for its evaluation, and visually represents its molecular mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of parasitology, infectious diseases, and antimicrobial drug development.

Introduction

Mepartricin is a methyl ester derivative of Partricin, a polyene macrolide antibiotic complex produced by Streptomyces aureofaciens.[1][2] The complex primarily consists of two components, Mepartricin A and Mepartricin B.[1] While extensively studied for its antifungal properties and its use in the treatment of benign prostatic hyperplasia, Mepartricin's activity against protozoan parasites, notably Trichomonas vaginalis, has been a subject of clinical investigation.[3][4] This guide focuses on the antiprotozoal aspects of Mepartricin, providing a detailed examination of its development and mechanism of action in this context.

Antiprotozoal Activity and Efficacy

Clinical studies have been conducted to evaluate the efficacy of Mepartricin in the treatment of vaginal trichomoniasis. The available data from these studies, though limited in detailed quantitative reporting in publicly accessible literature, indicates a high level of efficacy.

Quantitative Data from Clinical Trials

A clinical trial involving a soluble complex of Mepartricin (mepartricin sodium lauryl sulphate, SPA-S-222) for the treatment of vaginal trichomoniasis and moniliasis reported a "lasting microbiological cure" in all treated cases.[5] While the specific number of patients is not detailed in the abstract, two treatment regimens were evaluated.[5]

Parameter Mepartricin Regimen A Mepartricin Regimen B Reference
Dosage 4 tablets/day1 tablet every 8 hours[5]
Treatment Duration 3 days4 days[5]
Reported Efficacy Lasting microbiological cure obtained in all cases.Lasting microbiological cure obtained in all cases. Better tolerance reported.[5]
Number of Patients Not SpecifiedNot Specified[5]

Further comparative studies with the standard-of-care drug, metronidazole, have also been reported, although detailed quantitative outcomes are not available in the cited abstract.[6]

Another polyene antibiotic, Pentamycin, has shown high in vitro efficacy against T. vaginalis, which may provide a comparative perspective on the potential potency of this drug class against this protozoan.

Compound EC50 (1h) EC90 (1h) EC100 (1h) EC100 (24h) Reference
Pentamycin1.74-2.62 µg/mL4.91-6.51 µg/mL15 µg/mL (22 µM)≥1 µg/mL (≥1.5 µM)[7]

Mechanism of Action

The primary antiprotozoal mechanism of Mepartricin, characteristic of polyene antibiotics, involves a direct interaction with sterols present in the cell membrane of the parasite. This interaction disrupts the integrity and function of the cell membrane, leading to cell death.

Molecular Interaction with the Cell Membrane
  • Binding to Sterols: Mepartricin possesses a high affinity for sterols, which are essential components of eukaryotic cell membranes.[8] In protozoa like Trichomonas vaginalis, these sterols are crucial for maintaining membrane fluidity and stability.

  • Pore Formation: Upon binding to membrane sterols, Mepartricin molecules aggregate and insert into the lipid bilayer, forming transmembrane channels or pores.[9][10]

  • Increased Permeability: The formation of these pores leads to a significant increase in the permeability of the cell membrane.[9]

  • Loss of Cellular Contents and Cell Death: This increased permeability allows for the leakage of essential intracellular components, such as ions (e.g., K+) and small organic molecules, and the influx of water, leading to osmotic instability and ultimately, cell lysis and death.[10]

Visualization of the Mechanism of Action

Mepartricin Mechanism of Action Mechanism of Mepartricin on Protozoal Cell Membrane cluster_extracellular Extracellular Space cluster_membrane Protozoal Cell Membrane cluster_intracellular Intracellular Space Mepartricin Mepartricin Sterol Sterol Mepartricin->Sterol 1. Binds to Sterol Pore Transmembrane Pore Sterol->Pore 2. Forms Pore Ions Pore->Ions 3. Ion Leakage LipidBilayer Lipid Bilayer CellDeath Cell Death Ions->CellDeath 4. Osmotic Imbalance

Caption: Mepartricin's mechanism of action on the protozoal cell membrane.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro susceptibility of Trichomonas vaginalis to Mepartricin, based on established methodologies.[1][11]

Determination of Minimum Lethal Concentration (MLC)

Objective: To determine the lowest concentration of Mepartricin that is lethal to Trichomonas vaginalis in vitro.

Materials:

  • Trichomonas vaginalis isolate(s)

  • Culture medium (e.g., TYM medium) supplemented with serum

  • Mepartricin powder

  • Solvent for Mepartricin (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Anaerobic incubation system (e.g., GasPak™ jar)

  • Inverted microscope

  • Hemocytometer

  • Centrifuge

Procedure:

  • T. vaginalis Culture Preparation:

    • Cultivate T. vaginalis in appropriate culture medium at 37°C.

    • Harvest parasites during the logarithmic growth phase by centrifugation.

    • Wash the parasite pellet with a suitable buffer (e.g., PBS).

    • Resuspend the parasites in fresh culture medium and adjust the concentration to a final inoculum of 1 x 10^5 trophozoites/mL using a hemocytometer.

  • Preparation of Mepartricin Stock Solution:

    • Prepare a stock solution of Mepartricin in a suitable solvent at a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution to create a series of working solutions for the assay.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial dilutions of the Mepartricin working solutions in culture medium to achieve a range of final concentrations to be tested.

    • Include a positive control well (parasites with no drug) and a negative control well (medium only).

    • Add the prepared T. vaginalis inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the microtiter plate under anaerobic conditions at 37°C for 48 hours.

  • Determination of MLC:

    • After incubation, examine each well using an inverted microscope for the presence of motile trophozoites.

    • The MLC is defined as the lowest concentration of Mepartricin at which no motile trophozoites are observed.

    • To confirm killing, a small aliquot from wells showing no motility can be sub-cultured into fresh, drug-free medium and incubated for an additional 48 hours to check for regrowth.

Experimental Workflow

Experimental_Workflow In Vitro Susceptibility Testing of Mepartricin against T. vaginalis Start Start Culture 1. Culture T. vaginalis Start->Culture Harvest 2. Harvest & Prepare Inoculum Culture->Harvest Inoculate 4. Inoculate Microtiter Plate Harvest->Inoculate PrepareDrug 3. Prepare Mepartricin Dilutions PrepareDrug->Inoculate Incubate 5. Anaerobic Incubation (48h) Inoculate->Incubate Observe 6. Microscopic Observation Incubate->Observe DetermineMLC 7. Determine MLC Observe->DetermineMLC Subculture 8. Subculture for Confirmation DetermineMLC->Subculture End End Subculture->End

Caption: Workflow for determining the in vitro susceptibility of T. vaginalis to Mepartricin.

Discussion and Future Directions

The available evidence suggests that Mepartricin is a highly effective agent against Trichomonas vaginalis. Its mechanism of action, targeting the parasite's cell membrane, is a well-established strategy for antimicrobial agents. However, to fully realize its potential as a therapeutic option, several areas require further investigation.

  • Quantitative Clinical Data: There is a critical need for the publication of detailed, quantitative results from well-controlled, randomized clinical trials. This data should include specific cure rates, confidence intervals, and a comprehensive safety and tolerability profile, ideally in comparison to current standard-of-care treatments.

  • In Vivo Studies: Further preclinical in vivo studies in relevant animal models would be beneficial to better understand the pharmacokinetics and pharmacodynamics of Mepartricin in the context of a protozoal infection.[12]

  • Resistance Mechanisms: Although resistance to polyenes is less common, studies to investigate the potential for T. vaginalis to develop resistance to Mepartricin would be valuable.

  • Formulation Development: Research into optimized formulations for vaginal delivery could enhance the therapeutic index of Mepartricin for the treatment of trichomoniasis.

Conclusion

Mepartricin has demonstrated promising antiprotozoal activity against Trichomonas vaginalis. Its development as a therapeutic agent for trichomoniasis is supported by its potent mechanism of action involving the disruption of the parasite's cell membrane. While early clinical findings are encouraging, further rigorous investigation and detailed reporting of quantitative data are necessary to establish its definitive role in the clinical management of this common sexually transmitted infection. This technical guide provides a foundational understanding of Mepartricin's antiprotozoal properties and serves as a catalyst for future research in this area.

References

The Effect of Moxisylyte on Cerebral Blood Flow in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxisylyte, a selective alpha-1 adrenergic receptor antagonist, has been investigated for its potential to modulate cerebral blood flow (CBF). This technical guide provides a comprehensive overview of the current understanding of Moxisylyte's effects on cerebral hemodynamics, drawing from available preclinical research in animal models. The document details the underlying signaling pathways, summarizes quantitative data from relevant studies, and outlines the experimental protocols employed to assess these effects. This guide is intended to serve as a resource for researchers and professionals in drug development interested in the cerebrovascular effects of alpha-1 adrenergic antagonists.

Introduction

Moxisylyte, also known as thymoxamine, is a competitive antagonist of alpha-1 adrenergic receptors.[1] These receptors are predominantly located on the postsynaptic membrane of vascular smooth muscle cells and are integral to the regulation of vascular tone. The sympathetic nervous system, through the release of norepinephrine (B1679862), activates these receptors, leading to vasoconstriction. By blocking these receptors, Moxisylyte induces vasodilation, which has led to its investigation for various vascular-related disorders.

The cerebral vasculature is innervated with alpha-1 adrenergic receptors, suggesting a potential role for the sympathetic nervous system in the regulation of cerebral blood flow. While the primary control of CBF is attributed to metabolic and chemical factors (e.g., PaCO2, PaO2), sympathetic tone is believed to play a modulatory role, particularly under certain physiological and pathological conditions such as hypertension and hypocapnia. This guide focuses on the preclinical evidence from animal models that elucidates the specific effects of Moxisylyte on cerebral circulation.

Signaling Pathway of Moxisylyte in Cerebral Vasculature

Moxisylyte exerts its vasodilatory effect by competitively inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle cells in the cerebral arteries. This blockade disrupts the canonical signaling cascade that leads to vasoconstriction.

Moxisylyte's Mechanism of Action on Cerebral Vasculature cluster_0 Sympathetic Nerve Terminal cluster_1 Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Moxisylyte Moxisylyte Moxisylyte->Alpha1_Receptor Blocks Relaxation Vasodilation Moxisylyte->Relaxation Promotes PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction Ca_Release->Contraction Leads to PKC->Contraction Contributes to Microsphere Method for CBF Measurement A 1. Animal Preparation Anesthetize dog, insert catheters into left atrium and a peripheral artery. B 2. Baseline Measurement Withdraw reference blood sample from peripheral artery at a known rate. A->B C 3. Microsphere Injection Inject radio-labeled microspheres into the left atrium. B->C D 4. Continued Blood Sampling Continue reference blood withdrawal for a set period after microsphere injection. C->D E 5. Moxisylyte Administration Administer Moxisylyte intravenously at the desired dose. D->E F 6. Post-treatment Measurement Repeat steps 2-4 with a different radio-label for microspheres. E->F G 7. Tissue Harvesting Euthanize the animal and harvest the brain. F->G H 8. Sample Analysis Dissect brain into regions of interest. Measure radioactivity in tissue and blood samples. G->H I 9. CBF Calculation Calculate regional CBF using the formula: CBF = (Ct * Qr) / Cr (Ct = tissue radioactivity, Qr = reference blood withdrawal rate, Cr = reference blood radioactivity). H->I Cranial Window Technique for Pial Artery Measurement A 1. Animal Preparation Anesthetize cat, perform tracheotomy, and secure head in a stereotaxic frame. B 2. Cranial Window Implantation Create a craniotomy over the parietal cortex. Excise the dura mater and implant a glass window sealed with dental acrylic. A->B C 3. Baseline Imaging Mount a microscope with a camera over the cranial window. Record baseline images of pial arteries. B->C D 4. Moxisylyte Administration Administer Moxisylyte (topically over the cortex or intravenously). C->D E 5. Post-treatment Imaging Continuously record images of the same pial arteries after drug administration. D->E F 6. Data Analysis Measure the diameter of the arteries from the recorded images at different time points. Calculate the percentage change from baseline. E->F Laser Doppler Flowmetry for CBF Measurement A 1. Animal Preparation Anesthetize rat and place it in a stereotaxic frame. B 2. Skull Exposure Make a midline scalp incision and expose the skull. A->B C 3. Probe Placement Place the LDF probe on the skull over the region of interest (e.g., parietal cortex). B->C D 4. Baseline Recording Record a stable baseline CBF signal. C->D E 5. Moxisylyte Administration Administer Moxisylyte intravenously or intraperitoneally. D->E F 6. Continuous Monitoring Continuously record the LDF signal to monitor changes in CBF in response to the drug. E->F G 7. Data Analysis Express the changes in CBF as a percentage of the baseline value. F->G

References

Cellular Targets of Mepartricin in Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepartricin, a semisynthetic polyene macrolide, exhibits potent antifungal activity against Candida albicans, a major opportunistic fungal pathogen. This technical guide provides an in-depth analysis of the cellular targets of Mepartricin in C. albicans, focusing on its primary interaction with the cell membrane and secondary effects on the cell wall. Detailed experimental protocols for key assays are provided, and the known and putative signaling pathways involved in the cellular response to Mepartricin-induced stress are illustrated. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antifungal drug development and the study of fungal pathogenesis.

Introduction

Candida albicans is a leading cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The emergence of antifungal resistance necessitates the exploration of new therapeutic agents and a deeper understanding of the mechanisms of existing drugs. Mepartricin, a methyl ester derivative of partricin, belongs to the polyene class of antifungals. Like other polyenes, its primary mode of action involves targeting the fungal cell membrane. However, evidence suggests a more complex interaction with the fungal cell, including effects on the cell wall, that distinguishes it from other members of its class. This guide synthesizes the current knowledge on the cellular targets of Mepartricin in C. albicans.

Primary Cellular Target: The Fungal Cell Membrane

The principal mechanism of action of Mepartricin, like other polyene antifungals, is its interaction with ergosterol, the major sterol component of the fungal cell membrane. This interaction leads to a cascade of events culminating in cell death.

Binding to Ergosterol

Mepartricin has a high affinity for ergosterol. This binding disrupts the integrity of the cell membrane, leading to the formation of pores or channels. This disruption increases membrane permeability, allowing the leakage of essential intracellular components, such as ions (e.g., potassium) and small organic molecules, ultimately leading to cell death[1][2].

Membrane Permeabilization and Ion Leakage

The formation of pores in the cell membrane by Mepartricin leads to a rapid efflux of intracellular potassium ions (K+). This loss of ionic homeostasis is a critical event in the fungicidal activity of polyenes.

Secondary Cellular Target: The Fungal Cell Wall

Evidence suggests that Mepartricin also exerts effects on the cell wall of C. albicans, particularly interfering with the process of cell division and septum formation.

Interference with Septum Formation and Chitin (B13524) Synthesis

Scanning electron microscopy studies have revealed that Mepartricin causes a delayed separation of dividing C. albicans cells and induces damage on both sides of the septum between mother and daughter cells. This observation suggests that Mepartricin may interfere with the enzymatic machinery responsible for septum formation or chitin synthesis, a key component of the fungal cell wall[1][2].

Quantitative Data

While extensive quantitative data for Mepartricin is not as abundant as for other antifungals like Amphotericin B, comparative studies provide valuable insights into its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Mepartricin against Candida albicans
Candida albicans StrainMepartricin MIC (mg/L) after 48hAmphotericin B MIC (mg/L) after 48hReference
WCC 0010.120.5[1]
NCTC 31790.120.5[1]
Clinical Isolate 10.060.25[1]
Clinical Isolate 20.120.5[1]

Note: The study by Petrou and Rogers (1985) indicated that Mepartricin was consistently more active than Amphotericin B. The MIC for Mepartricin after 48 hours of incubation was found to be in the range of 0.06-0.12 mg/L for the tested C. albicans strains[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the cellular targets of polyene antifungals, which can be adapted for studying Mepartricin.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Candida albicans isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Mepartricin stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar at 35°C. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Prepare serial twofold dilutions of Mepartricin in RPMI-1640 in the 96-well plates.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 492 nm.

Scanning Electron Microscopy (SEM) for Morphological Analysis

This protocol allows for the visualization of ultrastructural changes in C. albicans upon treatment with Mepartricin.

Materials:

  • Candida albicans culture

  • Mepartricin solution

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde (B144438) solution (2.5%)

  • Osmium tetroxide (1%)

  • Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)

  • Critical point dryer

  • Sputter coater with gold-palladium

  • Scanning Electron Microscope

Procedure:

  • Cell Treatment: Incubate C. albicans cells with Mepartricin at a desired concentration (e.g., at or above the MIC) for a specified time. A control group with no drug should be run in parallel.

  • Fixation: Harvest the cells by centrifugation and wash with PBS. Fix the cells with 2.5% glutaraldehyde in PBS for 1-2 hours at 4°C.

  • Post-fixation: Wash the cells with PBS and post-fix with 1% osmium tetroxide for 1-2 hours at room temperature.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

  • Drying: Subject the samples to critical point drying.

  • Coating: Mount the dried samples on stubs and coat with a thin layer of gold-palladium using a sputter coater.

  • Imaging: Observe the samples under a scanning electron microscope to analyze morphological changes, paying close attention to the cell surface, budding scars, and septum formation.

Potassium (K+) Leakage Assay

This assay quantifies the extent of membrane damage by measuring the efflux of intracellular potassium.

Materials:

  • Candida albicans cells

  • Mepartricin solution

  • Low-potassium buffer (e.g., MES buffer)

  • Potassium-selective electrode or atomic absorption spectrophotometer

Procedure:

  • Cell Preparation: Grow C. albicans to the mid-log phase, harvest, and wash the cells multiple times with a low-potassium buffer to remove extracellular potassium. Resuspend the cells in the same buffer to a known density.

  • Treatment: Add Mepartricin to the cell suspension at various concentrations. Include a drug-free control.

  • Measurement of K+ Efflux: At different time intervals, take aliquots of the cell suspension, centrifuge to pellet the cells, and measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.

  • Data Analysis: Express the amount of potassium released as a percentage of the total intracellular potassium, which can be determined by lysing a separate aliquot of cells.

Signaling Pathways

While direct studies on Mepartricin's impact on specific signaling pathways in C. albicans are limited, its mechanism of action—inducing cell membrane and cell wall stress—suggests the activation of well-characterized stress response pathways.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress. Damage to the cell wall, potentially caused by Mepartricin's effect on septum formation, would likely activate this pathway.

CWI_Pathway Mepartricin Mepartricin CellWallStress Cell Wall Stress (Septum Damage) Mepartricin->CellWallStress PKC1 Pkc1 CellWallStress->PKC1 BCK1 Bck1 PKC1->BCK1 MKK2 Mkk2 BCK1->MKK2 MKC1 Mkc1 (MAPK) MKK2->MKC1 TranscriptionFactors Transcription Factors (e.g., Rlm1) MKC1->TranscriptionFactors CellWallRepair Cell Wall Repair Genes (e.g., Chitin Synthases) TranscriptionFactors->CellWallRepair

Putative activation of the Cell Wall Integrity (CWI) pathway by Mepartricin.
High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another crucial stress response pathway that is activated by various environmental stresses, including osmotic stress and membrane damage. The membrane-disrupting action of Mepartricin could trigger this pathway.

HOG_Pathway Mepartricin Mepartricin MembraneStress Membrane Stress (Ergosterol Binding) Mepartricin->MembraneStress Sln1_Sho1 Sln1/Sho1 Branches MembraneStress->Sln1_Sho1 Pbs2 Pbs2 (MAPKK) Sln1_Sho1->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 TranscriptionFactors Transcription Factors (e.g., Sko1, Hot1) Hog1->TranscriptionFactors StressResponse Stress Response Genes (Glycerol Synthesis, etc.) TranscriptionFactors->StressResponse

Hypothesized activation of the HOG pathway in response to Mepartricin.
Calcineurin Signaling Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that plays a vital role in stress responses, including tolerance to cell membrane and cell wall-damaging agents. The influx of calcium resulting from Mepartricin-induced membrane pores could activate this pathway.

Calcineurin_Pathway Mepartricin Mepartricin MembraneDamage Membrane Damage (Pore Formation) Mepartricin->MembraneDamage Ca2_Influx Ca2+ Influx MembraneDamage->Ca2_Influx Calmodulin Calmodulin Ca2_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 StressResponseGenes Stress Response Genes Crz1->StressResponseGenes

References

Preclinical Pharmacokinetic Profile of Moxisylyte: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Moxisylyte (B1676771), also known as thymoxamine. Moxisylyte is an alpha-1 adrenergic receptor antagonist. This document summarizes key quantitative data, details experimental methodologies from cited preclinical studies, and visualizes relevant pathways to support further research and development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Moxisylyte is a prodrug that undergoes rapid and extensive metabolism after administration. In preclinical studies, unchanged moxisylyte is generally not detected in systemic circulation. The primary active metabolite is Desacetylmoxisylyte (DAM), which is further metabolized through N-demethylation to Monodesmethylated DAM (MDAM). Both DAM and MDAM undergo subsequent conjugation reactions, primarily sulfation and glucuronidation, before excretion.

Oral administration of Moxisylyte is subject to a significant first-pass effect in the liver, leading to low systemic concentrations of the active metabolite, DAM.[1] In contrast, parenteral routes of administration, such as intravenous and percutaneous, bypass this initial metabolism, resulting in higher systemic exposure to the unconjugated, active metabolites.[1] The main route of excretion for Moxisylyte and its metabolites is via urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for Moxisylyte and its metabolites in various preclinical species.

Table 1: Pharmacokinetic Parameters of Total Radioactivity Following a Single Dose of [¹⁴C]-Moxisylyte in Female Hairless Rats

Route of AdministrationDose (mg/kg)Tmax (h)Elimination Half-life (t½) (h)
OralNot SpecifiedNot Reported9[1][3]
IntravenousNot SpecifiedNot Reported9[1][3]
Percutaneous30.3~215[1][3]

Data represents total radioactivity and not specific analytes.

Experimental Protocols

Detailed methodologies for the key preclinical pharmacokinetic studies are outlined below to provide a framework for experimental design and data interpretation.

Percutaneous Pharmacokinetic Study in Hairless Rats
  • Animal Model: Female hairless rats were utilized for this study.[1][3]

  • Drug Administration: A single dose of 30.3 mg/kg of [¹⁴C]-thymoxamine base was applied percutaneously to the dorsal skin.[3]

  • Sample Collection: The decline of the radiolabeled compound on the skin surface was measured to assess penetration, and plasma samples were collected to determine the absorption of total radioactivity.[3]

  • Analytical Method: The specific analytical method for quantifying total radioactivity was not detailed in the available literature.

Signaling Pathways and Experimental Workflows

To visually represent the biological and experimental processes related to Moxisylyte, the following diagrams have been generated using the DOT language.

Signaling Pathway

Moxisylyte functions as an antagonist at alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade through the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in a physiological response, typically smooth muscle contraction. By blocking this receptor, Moxisylyte inhibits this signaling pathway, leading to smooth muscle relaxation.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_AR Alpha-1 Adrenergic Receptor Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Norepinephrine Norepinephrine Norepinephrine->Alpha1_AR Binds & Activates Moxisylyte Moxisylyte Moxisylyte->Alpha1_AR Blocks

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.

Oral Pharmacokinetic Study Workflow Dosing Oral Administration (e.g., Gavage) Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Analyte Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis Bioanalysis (e.g., LC-MS/MS) Extraction->Analysis Calculation Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analysis->Calculation

Caption: Preclinical Oral Pharmacokinetic Study Workflow.

References

Molecular Docking Studies of Mepartricin with Sterols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepartricin, a polyene macrolide antibiotic, exerts its antifungal and antiprotozoal effects through direct interaction with sterols in the cell membranes of susceptible organisms.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between Mepartricin and key sterols—ergosterol (B1671047) (prevalent in fungal membranes) and cholesterol (prevalent in mammalian membranes)—based on advanced computational studies. Understanding the nuances of these interactions at a molecular level is crucial for elucidating Mepartricin's mechanism of action, its selectivity, and for the rational design of new derivatives with improved therapeutic indices. This document summarizes key quantitative data, details the computational protocols used in recent research, and provides visual representations of the interaction pathways and experimental workflows.

Introduction

Polyene macrolide antibiotics, including Mepartricin, represent a critical class of antifungal agents. Their primary mechanism of action involves binding to ergosterol, a vital component of fungal cell membranes.[1][2][3] This binding disrupts the membrane's integrity, leading to the formation of pores or channels that allow for the leakage of essential cellular contents, ultimately resulting in cell death.[2] Unlike azole antifungals that inhibit ergosterol synthesis, Mepartricin directly interacts with existing ergosterol molecules within the membrane.[1][2]

Mepartricin is a complex of Partricin A and Partricin B, with its methyl ester derivative being widely used. While it exhibits a higher affinity for ergosterol, its interaction with cholesterol in mammalian cell membranes is responsible for its associated toxicity. Consequently, detailed investigations into the comparative binding affinities and interaction dynamics with both sterols are paramount for drug development. Computational methods, such as molecular dynamics and free energy calculations, provide invaluable insights into these interactions that are often difficult to capture through experimental techniques alone.

Molecular Interaction Analysis: Mepartricin and Sterols

Recent advanced computational studies have explored the interactions between the primary components of Mepartricin (Partricin A and B) and both ergosterol and cholesterol. These studies utilize molecular dynamics simulations and metadynamics to calculate the free energy landscapes of the antibiotic-sterol complexes, offering a detailed view of the binding preferences and the most stable interaction configurations.

Quantitative Data Summary

The following table summarizes the free energy minima calculated for the formation of binary complexes between Partricin A/B and both ergosterol and cholesterol. A lower free energy value indicates a more stable and favorable interaction. The data is derived from two-dimensional metadynamics studies.

Antibiotic Component Sterol Free Energy Minima (kJ/mol) Key Observations
Partricin A Ergosterol-40 to -50Multiple stable binding orientations, indicating flexibility in interaction.
Partricin A Cholesterol-35 to -45Generally less favorable binding compared to ergosterol; different preferred orientations.
Partricin B Ergosterol-42 to -52Similar to Partricin A, with strong, stable complex formation.
Partricin B Cholesterol-37 to -47Weaker interaction compared to ergosterol, contributing to selective toxicity.

Note: The free energy values are approximate ranges derived from the analysis of free energy landscapes in published research. Specific values represent the most stable energetic minima.

Experimental and Computational Protocols

The following section details the methodologies employed in the computational analysis of Partricin-sterol interactions, which are representative of the protocols required for such studies.

System Preparation and Molecular Dynamics Simulations
  • Model Systems: The initial models for the antibiotic-sterol complexes are typically built using molecular modeling software. The antibiotic (e.g., Partricin A) and the sterol (ergosterol or cholesterol) are placed in a lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) solvated with water and ions to mimic a biological membrane environment.

  • Force Fields: A molecular mechanics force field, such as GROMOS54a7, is used to describe the atomic interactions within the system. The lipid and water molecules are also described by appropriate force fields (e.g., Berger lipids and SPC water model).

  • Energy Minimization: The initial system is subjected to energy minimization using an algorithm like steepest descent to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is then equilibrated in a stepwise manner. This typically involves a short simulation with position restraints on the heavy atoms of the antibiotic and sterol, followed by a longer simulation where these restraints are gradually removed. This allows the lipid and water molecules to relax around the solutes. Equilibration is performed under constant temperature and pressure (NPT ensemble).

  • Production Molecular Dynamics: Following equilibration, the production simulation is run for an extended period (e.g., hundreds of nanoseconds) to sample the conformational space of the antibiotic-sterol complex.

Free Energy Calculations (Metadynamics)
  • Collective Variables (CVs): To efficiently explore the binding landscape, metadynamics simulations are employed. This technique requires the definition of a few collective variables that describe the process of interest. For antibiotic-sterol binding, these CVs are typically:

    • ξ (Distance): The distance between the centers of mass of the antibiotic and the sterol.

    • θ (Orientation): An angle describing the orientation of the sterol relative to the antibiotic.

  • Bias Potential: During the simulation, a history-dependent bias potential is added to the system's potential energy landscape. This bias is a sum of Gaussian functions deposited along the trajectory of the chosen CVs. This discourages the system from revisiting previously explored regions and accelerates the exploration of the free energy surface.

  • Free Energy Surface Reconstruction: The free energy surface as a function of the chosen CVs is reconstructed from the accumulated bias potential. The minima on this surface correspond to the most stable binding configurations of the antibiotic-sterol complex.

Visualizing Molecular Interactions and Workflows

Proposed Signaling Pathway for Mepartricin's Antifungal Action

Mepartricin_Mechanism Mepartricin Mepartricin FungalMembrane Fungal Cell Membrane (Ergosterol-rich) Mepartricin->FungalMembrane Targets Binding Binding to Ergosterol FungalMembrane->Binding Complex Mepartricin-Ergosterol Complex Formation Binding->Complex Pore Membrane Pore/Channel Formation Complex->Pore Leakage Leakage of Intracellular Ions (K+, Na+) and Molecules Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of Mepartricin's antifungal activity.

Computational Workflow for Mepartricin-Sterol Interaction Analysis

Docking_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis LigandPrep Mepartricin 3D Structure Preparation Assembly System Assembly (Antibiotic + Sterol + Membrane) LigandPrep->Assembly ReceptorPrep Sterol (Ergosterol/Cholesterol) Structure Preparation ReceptorPrep->Assembly MembranePrep Membrane Bilayer Construction MembranePrep->Assembly Equilibration System Equilibration (MD Simulation) Assembly->Equilibration Production Production MD & Metadynamics Simulation Equilibration->Production FES Free Energy Surface Reconstruction Production->FES BindingAnalysis Identification of Stable Binding Modes & Affinities FES->BindingAnalysis

Caption: Workflow for computational analysis of Mepartricin-sterol interactions.

Conclusion

The computational studies on the interaction of Mepartricin's core components with ergosterol and cholesterol provide a detailed molecular basis for its antifungal activity and selectivity. The demonstrably more favorable free energy of binding with ergosterol aligns with its potent efficacy against fungal pathogens. The methodologies outlined herein represent a robust framework for the in-silico evaluation of polyene macrolides. Future research can leverage these computational approaches to design and screen novel Mepartricin derivatives with an enhanced affinity for ergosterol and diminished interaction with cholesterol, potentially leading to the development of safer and more effective antifungal therapies.

References

An In-Depth Technical Guide to the Vasodilatory Properties of Moxisylyte Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxisylyte (B1676771) hydrochloride, a selective alpha-1 adrenergic receptor antagonist, exhibits significant vasodilatory properties primarily through the blockade of norepinephrine-mediated vasoconstriction. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and experimental methodologies used to investigate the vasodilatory effects of moxisylyte. Detailed signaling pathways, experimental workflows, and a summary of its clinical utility in vasospastic disorders are presented.

Introduction

Moxisylyte, also known as thymoxamine, is a potent vasodilator utilized in the management of peripheral vascular disorders such as Raynaud's phenomenon and in the treatment of erectile dysfunction.[1] Its therapeutic effect is derived from its ability to increase blood flow by relaxing the smooth muscle cells lining blood vessels.[1] This guide delves into the core pharmacological principles underlying the vasodilatory action of moxisylyte hydrochloride, providing researchers and drug development professionals with a detailed understanding of its mechanism of action and experimental evaluation.

Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

The primary mechanism by which moxisylyte hydrochloride induces vasodilation is through the competitive antagonism of alpha-1 adrenergic receptors.[2][3] These receptors are predominantly located on vascular smooth muscle cells and are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, leading to vasoconstriction.[1]

By binding to and blocking these receptors, moxisylyte prevents the physiological vasoconstrictor response to sympathetic stimulation, resulting in vasodilation and an increase in peripheral blood flow.[1] Moxisylyte is a prodrug that is rapidly metabolized to its active metabolite, deacetylmoxisylyte (B1669939) (DAM), which also possesses alpha-1 adrenoceptor blocking activity.[2]

Signaling Pathway

The blockade of alpha-1 adrenergic receptors by moxisylyte disrupts the canonical Gq protein-coupled signaling cascade. Under normal physiological conditions, norepinephrine binding to the alpha-1 receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent smooth muscle contraction (vasoconstriction).

Moxisylyte, by competitively inhibiting norepinephrine binding, prevents this entire cascade, leading to a decrease in intracellular Ca2+ levels and promoting smooth muscle relaxation (vasodilation).

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq Gq protein Alpha1_Receptor->Gq Activates Moxisylyte Moxisylyte Hydrochloride Moxisylyte->Alpha1_Receptor Blocks Vasodilation Vasodilation Moxisylyte->Vasodilation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca_release SR->Ca_release Ca_concentration ↑ [Ca²⁺]i Ca_release->Ca_concentration Vasoconstriction Vasoconstriction Ca_concentration->Vasoconstriction Leads to

Caption: Signaling pathway of Moxisylyte hydrochloride-induced vasodilation.

Quantitative Pharmacological Data

The antagonist potency of moxisylyte and its metabolites at alpha-1 adrenoceptors has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

CompoundTissueAgonistpA2 ValueReference
Thymoxamine (Moxisylyte)Rat Vas DeferensNorepinephrine6.75[4]
Thymoxamine (Moxisylyte)Rat Thoracic AortaNorepinephrine6.55[4]
DeacetylthymoxamineRat Vas DeferensNorepinephrine6.57[4]
DeacetylthymoxamineRat Thoracic AortaNorepinephrine6.53[4]
N-demethyldeacetylthymoxamineRat Vas DeferensNorepinephrine6.20[4]
N-demethyldeacetylthymoxamineRat Thoracic AortaNorepinephrine5.61[4]

Experimental Protocols

The vasodilatory properties of moxisylyte hydrochloride can be assessed using various in vitro and in vivo experimental models.

In Vitro: Isolated Blood Vessel Studies

A common method to evaluate the direct effects of moxisylyte on vascular tissue is through the use of an organ bath system with isolated arterial rings.

Objective: To determine the antagonist effect of moxisylyte hydrochloride on norepinephrine-induced vasoconstriction in isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • Norepinephrine hydrochloride

  • Moxisylyte hydrochloride

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with solution changes every 15-20 minutes.

  • Construct a cumulative concentration-response curve to norepinephrine (e.g., 10⁻⁹ to 10⁻⁵ M).

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a single concentration of moxisylyte hydrochloride for a predetermined time (e.g., 30 minutes).

  • Repeat the cumulative concentration-response curve to norepinephrine in the presence of moxisylyte.

  • Repeat steps 6-8 with increasing concentrations of moxisylyte.

  • Analyze the data to determine the pA2 value of moxisylyte.

Start Start Euthanize Euthanize Rat & Excise Thoracic Aorta Start->Euthanize Prepare_Rings Prepare Aortic Rings (3-4 mm) Euthanize->Prepare_Rings Suspend_Rings Suspend Rings in Organ Bath Prepare_Rings->Suspend_Rings Equilibrate Equilibrate (60-90 min, 2g tension) Suspend_Rings->Equilibrate NE_CRC1 Construct Cumulative Concentration-Response Curve to Norepinephrine (Control) Equilibrate->NE_CRC1 Wash1 Wash & Return to Baseline NE_CRC1->Wash1 Incubate_Moxisylyte Incubate with Moxisylyte Hydrochloride Wash1->Incubate_Moxisylyte NE_CRC2 Construct Cumulative Concentration-Response Curve to Norepinephrine (in presence of Moxisylyte) Incubate_Moxisylyte->NE_CRC2 Wash2 Wash & Return to Baseline NE_CRC2->Wash2 Repeat Repeat with Increasing Moxisylyte Concentrations Wash2->Repeat Repeat->Incubate_Moxisylyte Yes Analyze Analyze Data (Calculate pA2) Repeat->Analyze No End End Analyze->End

Caption: Experimental workflow for in vitro vasodilation studies.
In Vivo: Human Forearm Blood Flow Studies

Venous occlusion plethysmography is a non-invasive technique used to measure blood flow in the human forearm, providing a clinically relevant assessment of vasodilator effects.[5]

Objective: To quantify the effect of oral moxisylyte hydrochloride on forearm blood flow in healthy volunteers.

Materials:

  • Healthy human volunteers

  • Moxisylyte hydrochloride tablets

  • Placebo tablets

  • Venous occlusion plethysmography system (strain gauges, cuffs)

  • Sphygmomanometer

Procedure:

  • Subjects abstain from caffeine (B1668208) and alcohol for at least 12 hours prior to the study.

  • Subjects rest in a supine position in a temperature-controlled room.

  • A strain gauge is placed on the widest part of the forearm, and cuffs are placed on the wrist and upper arm.

  • Baseline forearm blood flow is measured by inflating the upper arm cuff to a pressure below diastolic pressure and the wrist cuff to suprasystolic pressure to exclude hand circulation.

  • Subjects are administered a single oral dose of moxisylyte hydrochloride or placebo in a double-blind, crossover design.

  • Forearm blood flow and blood pressure are measured at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

  • Forearm vascular resistance is calculated (Mean Arterial Pressure / Forearm Blood Flow).

  • Data are analyzed to compare changes in forearm blood flow and vascular resistance between the moxisylyte and placebo groups.

Clinical Application and Efficacy

Moxisylyte hydrochloride is primarily indicated for the treatment of primary Raynaud's phenomenon. Clinical studies have demonstrated that moxisylyte can reduce the frequency and severity of vasospastic attacks in patients with this condition. However, the clinical relevance of these findings can be modest, and side effects are a consideration.[6]

While specific quantitative data from large-scale clinical trials measuring digital blood flow with techniques like laser Doppler flowmetry are limited for moxisylyte, the established mechanism of action and in vitro data support its use in vasospastic disorders.

Conclusion

Moxisylyte hydrochloride is a potent vasodilator that exerts its effects through the competitive antagonism of alpha-1 adrenergic receptors. This action inhibits the intracellular signaling cascade that leads to vasoconstriction, thereby promoting smooth muscle relaxation and increasing blood flow. The quantitative pharmacological data and established experimental protocols detailed in this guide provide a solid foundation for further research and development of moxisylyte and other alpha-1 adrenergic antagonists as therapeutic agents for vascular disorders. Future studies should aim to provide more detailed quantitative data on its effects on blood flow in clinical settings and further elucidate the nuances of its intracellular signaling mechanisms.

References

Mepartricin's In Vivo Impact on Estrogen Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Mepartricin on estrogen metabolism. Mepartricin, a polyene macrolide antibiotic, has demonstrated a significant impact on estrogen homeostasis, primarily through its unique mechanism of action within the gastrointestinal tract. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Core Mechanism of Action

Mepartricin's primary effect on estrogen metabolism is not systemic but rather localized to the intestinal lumen. As a polyene compound, Mepartricin has the ability to bind to steroidal molecules, including estrogens.[1] This binding action within the gut interrupts the enterohepatic circulation of estrogens, which is a crucial process for maintaining systemic estrogen levels. Orally administered estrogens, for instance, have low systemic bioavailability (2% to 10%) due to extensive first-pass metabolism in the gut and liver.[2] By binding to estrogens in the intestine, Mepartricin prevents their reabsorption into circulation, leading to increased fecal excretion of the hormone.[3] This, in turn, results in a dose-dependent reduction of serum estrogen concentrations.[3][4][5]

This targeted action on estrogen absorption is a key factor in its therapeutic effects observed in conditions like benign prostatic hyperplasia (BPH) and chronic nonbacterial prostatitis/chronic pelvic pain syndrome, where estrogen levels are implicated in the pathophysiology.[4][6][7]

Quantitative Effects on Estrogen Metabolism

Preclinical studies in rat models have quantified the dose-dependent effects of Mepartricin on various parameters of estrogen metabolism. The following tables summarize the key findings from these in vivo experiments.

Table 1: Effect of Mepartricin on Serum Estradiol (B170435) and Fecal Estrogen Excretion in Immature Rats

Mepartricin Dosage (oral, daily for 2 weeks)Change in Serum Estrogen ConcentrationChange in Fecal Estrogen Excretion
2.5 mg/kgNo significant changeNo significant change
5 mg/kgSignificant decreaseSignificant, dose-dependent increase
10 mg/kgSignificant decreaseSignificant, dose-dependent increase

Source: Data compiled from Shakutou et al., 1999.[3]

Table 2: Effect of Mepartricin on Serum Estradiol and Prostatic Estrogen Receptors in Aged and Adult Rats

Animal ModelMepartricin Dosage (oral, daily for 28 days)Change in Serum Estradiol LevelsChange in Prostatic Estrogen Receptor (ER) Concentration
Aged Rats2 mg/kgSignificant reductionSignificant down-regulation (P < 0.05)
Aged Rats5 mg/kgSignificant reductionSignificant down-regulation (P < 0.05)
Aged Rats20 mg/kgSignificant reductionSignificant down-regulation (P < 0.05)
Adult Rats5 mg/kgSignificant, dose-dependent decrease (P < 0.05)Significant decrease (P < 0.05)
Adult Rats20 mg/kgSignificant, dose-dependent decrease (P < 0.05)Significant decrease (P < 0.05)

Source: Data compiled from Di Silverio et al., 2001 and Minutoli et al., 2001.[4][5]

Table 3: Effects of Mepartricin on Other Hormonal and Prostatic Parameters

ParameterMepartricin DosageObservationAnimal Model
Serum Testosterone (B1683101)2.5, 5, 10 mg/kg (immature rats); 2, 5, 20 mg/kg (aged rats); 5, 20 mg/kg (adult rats)No significant changeImmature, Aged, and Adult Rats
Fecal Testosterone2.5, 5, 10 mg/kgNo significant changeImmature Rats
Serum Luteinizing Hormone2.5, 5, 10 mg/kgNo significant changeImmature Rats
Prostatic Androgen Receptors2.5, 5, 10 mg/kg (immature rats); 2, 5, 20 mg/kg (aged rats); 20 mg/kg (adult rats)No significant change (immature); Significant up-regulation (aged); Significant increase (adult)Immature, Aged, and Adult Rats
Prostate Weight5 mg/kg (immature rats); 2, 5, 20 mg/kg (aged rats); 5, 20 mg/kg (adult rats)Significant reduction (immature); Significant reduction (aged); Significant decrease (adult)Immature, Aged, and Adult Rats

Source: Data compiled from Shakutou et al., 1999, Di Silverio et al., 2001, and Minutoli et al., 2001.[3][4][5]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies investigating Mepartricin's impact on estrogen metabolism.

Animal Models and Dosing Regimens
  • Immature Rat Model: Male immature rats were used to investigate the effects of Mepartricin on sex steroid excretion and serum concentrations. Mepartricin was administered orally at doses of 2.5, 5, and 10 mg/kg once daily for a period of 2 weeks.[3]

  • Aged Rat Model: Aged male rats served as a model to evaluate the long-term effects of Mepartricin on circulating hormone concentrations and prostatic receptor levels. Oral administration of Mepartricin was carried out for 28 days at doses of 0, 2, 5, and 20 mg/kg of body weight.[4]

  • Adult Rat Model: The effects of Mepartricin on serum hormone levels and prostatic receptor concentrations were also studied in adult male rats. Oral administration of 0, 5, and 20 mg of Mepartricin per kg of body weight was conducted for 28 days.[5]

Hormone and Receptor Analysis
  • Serum Hormone Concentration: Serum levels of estradiol, testosterone, and luteinizing hormone were quantified using radioimmunoassay (RIA) methods.[3][4]

  • Fecal Steroid Excretion: Fecal samples were collected to measure the excretion of estrogen and testosterone. The specific extraction and quantification methods were not detailed in the abstracts but would typically involve homogenization, extraction with organic solvents, and subsequent analysis by RIA or a similar immunoassay.[3]

  • Prostatic Receptor Binding Assays: The concentrations of estrogen receptors (ER), androgen receptors (AnR), and adrenergic receptors in prostatic tissue were determined using binding assays.[4][5] These assays typically involve incubating tissue homogenates with radiolabeled ligands specific to the receptor of interest and then measuring the amount of bound radioactivity.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows described in the literature.

Mepartricin_Mechanism Mepartricin Oral Mepartricin Intestine Intestinal Lumen Mepartricin->Intestine Enters Estrogen_Binding Mepartricin binds to Estrogen Mepartricin->Estrogen_Binding interacts with Intestine->Estrogen_Binding Estrogen_Circulation Enterohepatic Circulation of Estrogen Estrogen_Circulation->Intestine Secreted into Estrogen_Circulation->Estrogen_Binding interrupts Reduced_Absorption Reduced Estrogen Reabsorption Estrogen_Binding->Reduced_Absorption Increased_Excretion Increased Fecal Estrogen Excretion Reduced_Absorption->Increased_Excretion Lower_Serum_Estrogen Lower Serum Estrogen Levels Reduced_Absorption->Lower_Serum_Estrogen Downstream_Effects Downstream Physiological Effects (e.g., on prostate) Lower_Serum_Estrogen->Downstream_Effects

Caption: Mechanism of Mepartricin on Estrogen Metabolism.

Experimental_Workflow Animal_Model Animal Model (e.g., Rats) Dosing Oral Administration of Mepartricin (Dose-Response Study) Animal_Model->Dosing Sample_Collection Sample Collection Dosing->Sample_Collection Blood_Sample Blood Samples Sample_Collection->Blood_Sample Fecal_Sample Fecal Samples Sample_Collection->Fecal_Sample Prostate_Tissue Prostate Tissue Sample_Collection->Prostate_Tissue RIA Radioimmunoassay (Serum Hormones) Blood_Sample->RIA Fecal_Analysis Fecal Steroid Analysis Fecal_Sample->Fecal_Analysis Receptor_Assay Receptor Binding Assay Prostate_Tissue->Receptor_Assay Analysis Biochemical Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis RIA->Analysis Fecal_Analysis->Analysis Receptor_Assay->Analysis

Caption: In Vivo Experimental Workflow.

Conclusion

References

Early-Phase Clinical Studies of Moxisylyte for Raynaud's Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raynaud's syndrome is a vasospastic disorder characterized by an exaggerated vascular response to cold or emotional stress, leading to episodic digital ischemia. The underlying pathophysiology involves an overstimulation of α-adrenergic receptors on vascular smooth muscle cells, resulting in vasoconstriction. Moxisylyte (B1676771) (also known as thymoxamine) is a potent and selective α1-adrenergic antagonist that has been investigated as a therapeutic agent for Raynaud's syndrome due to its vasodilatory properties. This technical guide provides an in-depth overview of the early-phase clinical studies of Moxisylyte for the treatment of Raynaud's syndrome, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: α1-Adrenergic Receptor Blockade

Moxisylyte functions as a competitive antagonist of α1-adrenergic receptors. In the context of Raynaud's syndrome, the binding of catecholamines like norepinephrine (B1679862) to these receptors on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. By blocking these receptors, Moxisylyte inhibits this pathway, resulting in vasodilation and increased blood flow to the extremities.

The signaling pathway initiated by α1-adrenergic receptor activation and its inhibition by Moxisylyte is depicted below.

Mechanism of Action of Moxisylyte cluster_0 Vascular Smooth Muscle Cell NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R binds Gq Gq Protein Alpha1R->Gq activates Moxisylyte Moxisylyte Moxisylyte->Alpha1R blocks Relaxation Vasodilation Moxisylyte->Relaxation promotes PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER releases Ca²⁺ from PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) ER->Ca Contraction Vasoconstriction Ca->Contraction leads to PKC->Contraction contributes to

Figure 1: Moxisylyte's α1-Adrenergic Blockade Pathway

Pharmacokinetics and Metabolism

Moxisylyte is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism. It is primarily converted to two active metabolites: desacetylmoxisylyte (metabolite I) and desmethyldesacetylmoxisylyte (metabolite II).[1] These metabolites are responsible for the therapeutic effects of the drug. The elimination half-life of Moxisylyte is approximately 1-2 hours, with excretion occurring mainly through the kidneys.[1]

Early-Phase Clinical Efficacy Data

Early-phase clinical trials of Moxisylyte for Raynaud's syndrome, although often limited by small sample sizes and methodological weaknesses, have suggested potential therapeutic benefits.[2][3] The primary endpoints in these studies typically included the frequency, duration, and severity of vasospastic attacks.

Study (Year)Key FindingQuantitative Data
Jaffe (1980)Reduced frequency of attacksThe proportion of patients with fewer attacks was significantly higher on moxisylyte than on placebo (Relative Risk: 4.33, 95% CI: 1.36 to 13.81)[4]
Le Quentrec (1991)Reduced frequency and severity of attacksInvestigators reported fewer attacks (p < 0.02) and less severe symptoms (p < 0.01) with moxisylyte treatment.[5][6][7]

Experimental Protocols

Patient Population and Study Design
  • Inclusion Criteria: Patients diagnosed with primary Raynaud's syndrome, typically with a specified minimum frequency of attacks.

  • Exclusion Criteria: Patients with secondary Raynaud's syndrome, other significant vascular diseases, or contraindications to alpha-blockers.

  • Study Design: Randomized, double-blind, placebo-controlled crossover or parallel-group trials were common. A washout period between treatment phases in crossover studies would be implemented.

Treatment Regimen
  • Dosage: An initial oral dose of 40 mg of Moxisylyte administered four times daily was a common starting point.[1] This could be increased to 80 mg four times daily if the initial response was inadequate.[1]

  • Duration: Treatment periods typically ranged from two to four weeks.

Efficacy and Safety Assessments
  • Patient Diaries: Participants would be instructed to maintain a daily diary to record the following information for each vasospastic attack:

    • Frequency of attacks

    • Duration of each attack (in minutes)

    • Severity of each attack (often using a visual analog scale or a categorical rating)

    • Associated symptoms (e.g., pain, numbness, tingling)

    • Potential triggers (e.g., cold exposure, emotional stress)

  • Physiological Measurements:

    • Digital Plethysmography: To objectively measure digital blood flow and volume changes in response to a cold challenge. The protocol would involve establishing a baseline reading at room temperature, followed by immersion of the hand in cold water for a specified duration (e.g., 1-2 minutes), and then monitoring the recovery of blood flow.

    • Digital Skin Temperature: Measurement of finger temperature at baseline and after a cold stimulus to assess the rate of rewarming.

  • Safety Monitoring:

    • Recording of all adverse events, with a particular focus on those commonly associated with alpha-blockers, such as dizziness, headache, and nausea.

    • Monitoring of vital signs, including blood pressure and heart rate, at regular intervals.

The general workflow for a typical clinical trial of a vasodilator for Raynaud's syndrome is illustrated below.

Generalized Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Group A (Moxisylyte) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB TreatmentA Treatment Period 1 GroupA->TreatmentA TreatmentB Treatment Period 1 GroupB->TreatmentB Washout Washout Period (Crossover Design) TreatmentA->Washout DataCollection Data Collection (Diaries, Physiological Measures) TreatmentA->DataCollection TreatmentB->Washout TreatmentB->DataCollection TreatmentC Treatment Period 2 (Placebo) Washout->TreatmentC TreatmentD Treatment Period 2 (Moxisylyte) Washout->TreatmentD TreatmentC->DataCollection TreatmentD->DataCollection Analysis Data Analysis (Efficacy & Safety) DataCollection->Analysis

Figure 2: Generalized Clinical Trial Workflow

Adverse Effects

The most commonly reported adverse effects in early clinical trials of Moxisylyte were consistent with its vasodilatory action and included facial flushing, headache, and nausea.[1] Dizziness was also a reported side effect.[3] It is important to note that some studies found that Moxisylyte produced more adverse effects than placebo.[2][3]

Conclusion

Early-phase clinical studies of Moxisylyte for Raynaud's syndrome provide evidence for its potential efficacy in reducing the frequency and severity of vasospastic attacks. Its mechanism of action as a selective α1-adrenergic antagonist is well-established and provides a strong rationale for its use in this condition. However, the available clinical data is limited by the small scale and methodological weaknesses of the early trials. Further, well-designed, and adequately powered clinical trials would be necessary to definitively establish the therapeutic role of Moxisylyte in the management of Raynaud's syndrome. This guide provides a foundational understanding for researchers and drug development professionals interested in pursuing further investigation into this and similar therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Moxisylyte Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantification of Moxisylyte (B1676771) using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in developing and implementing robust analytical methods for the determination of Moxisylyte in various samples, including pharmaceutical formulations and biological fluids.

Introduction

Moxisylyte, also known as thymoxamine, is a competitive alpha-1 adrenergic receptor antagonist.[1] It functions as a prodrug, rapidly converting to its active metabolite, deacetylmoxisylyte.[1] Accurate and precise quantification of Moxisylyte and its metabolites is crucial for pharmacokinetic studies, formulation development, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Moxisylyte and its metabolites in biological fluids.[1]

Principle of the Method

This protocol describes a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of Moxisylyte. The method utilizes a C18 column and a mobile phase consisting of an organic solvent and an aqueous buffer. Detection can be achieved using UV or fluorescence detectors, with fluorescence detection offering higher sensitivity for pharmacokinetic studies in biological matrices.[2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required.

ParameterRecommended Conditions
HPLC Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile (B52724), water, and phosphoric acid.[3] For Mass Spectrometry applications, formic acid should be used instead of phosphoric acid.[3] A typical starting ratio could be Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at an appropriate wavelength (e.g., 270 nm, requires experimental determination) or Fluorescence (excitation and emission wavelengths to be optimized, as mentioned for pharmacokinetic assays).[2]
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Moxisylyte hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Moxisylyte and transfer it to a volumetric flask.

  • Add a suitable volume of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

For Biological Fluids (e.g., Plasma, Urine): Pharmacokinetic studies have shown that Moxisylyte is metabolized into conjugated desacetylmoxisylyte (DAM) and conjugated monodesmethylated DAM (MDAM).[2] Sample preparation may require an extraction step to isolate the analyte from the matrix.

  • Protein Precipitation: To a known volume of plasma, add a precipitating agent like acetonitrile or methanol (B129727) (typically in a 2:1 or 3:1 ratio of solvent to plasma).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

Method Validation Parameters

A comprehensive method validation should be performed according to ICH guidelines. The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Areas (for replicate injections) ≤ 2.0%

Table 2: Linearity

ParameterTypical RangeAcceptance Criteria
Concentration Range 1 - 100 µg/mLCorrelation Coefficient (r²) ≥ 0.999

Table 3: Precision

ParameterAcceptance Criteria
Repeatability (Intra-day precision) RSD ≤ 2.0%
Intermediate Precision (Inter-day precision) RSD ≤ 2.0%

Table 4: Accuracy (Recovery)

ParameterTypical Spike LevelsAcceptance Criteria
Recovery 80%, 100%, 120% of the nominal concentration98.0% - 102.0%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethod of Determination
LOD Based on Signal-to-Noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve.
LOQ Based on Signal-to-Noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start: Obtain Sample (Pharmaceutical or Biological) pharma_prep Pharmaceutical: Weigh, Dissolve in Mobile Phase, Sonicate, Filter start->pharma_prep Formulation bio_prep Biological Fluid: Protein Precipitation, Centrifuge, Filter Supernatant start->bio_prep Fluid injection Inject Sample into HPLC pharma_prep->injection bio_prep->injection separation Chromatographic Separation (C18 Column, Mobile Phase) injection->separation detection Detection (UV or Fluorescence) separation->detection data_acq Data Acquisition detection->data_acq quantification Quantification (Peak Area vs. Calibration Curve) data_acq->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for Moxisylyte quantification.

signaling_pathway Moxisylyte Moxisylyte (Prodrug) Metabolism Metabolism (e.g., in Plasma) Moxisylyte->Metabolism DAM Deacetylmoxisylyte (DAM) (Active Metabolite) Metabolism->DAM Further_Metabolism Further Metabolism (N-demethylation, Conjugation) DAM->Further_Metabolism Metabolites Conjugated DAM & Conjugated MDAM Further_Metabolism->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Caption: Metabolic pathway of Moxisylyte.

References

Mepartricin Antifungal Activity: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A detailed guide for researchers, scientists, and drug development professionals on the cell culture protocols for testing the antifungal activity of Mepartricin has been released. These application notes provide comprehensive methodologies for evaluating the efficacy of this polyene macrolide antifungal agent against various fungal pathogens.

Mepartricin, a semi-synthetic derivative of partricin, exhibits its antifungal effect by binding to ergosterol, a primary sterol in fungal cell membranes. This interaction disrupts the membrane's integrity, leading to increased permeability and subsequent cell death.[1] Studies have indicated that Mepartricin is consistently more active than Amphotericin B against several yeast species.[1][2]

Data Summary: In Vitro Antifungal Activity of Mepartricin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Mepartricin against various fungal species, providing a quantitative measure of its antifungal potency.

Fungal SpeciesMepartricin MIC (mg/L)Amphotericin B MIC (mg/L)Reference
Candida albicans0.03 - 0.120.12 - 0.5Petrou & Rogers, 1985
Cryptococcus neoformans0.015 - 0.060.06 - 0.25Petrou & Rogers, 1985
Candida tropicalis0.06 - 0.120.25 - 0.5Petrou & Rogers, 1985
Candida parapsilosis0.06 - 0.120.12 - 0.25Petrou & Rogers, 1985
Candida krusei0.5 - 2.01.0 - 4.0Petrou & Rogers, 1985
Saccharomyces cerevisiae0.12 - 0.250.25 - 1.0Petrou & Rogers, 1985

Experimental Protocols

Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

Materials:

  • Mepartricin (analytical grade)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile, distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.85% saline

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator (35°C)

Procedure:

  • Preparation of Mepartricin Stock Solution:

    • Dissolve Mepartricin in DMSO to a concentration of 1600 mg/L.

    • Further dilute this stock solution in RPMI-1640 medium to create a working solution of the desired highest concentration for the assay.

  • Inoculum Preparation:

    • Yeasts (Candida spp., Cryptococcus spp.):

      • Subculture the yeast onto Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in 5 mL of 0.85% saline.

      • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

    • Filamentous Fungi (Aspergillus spp.):

      • Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage conidiation.

      • Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 20.

      • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer.

  • Microdilution Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest Mepartricin working solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Cryptococcus spp. and Aspergillus spp., incubate for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Mepartricin that causes a significant inhibition of growth (typically ≥50% for azoles, but for polyenes like Mepartricin, complete visual inhibition is often used as the endpoint) compared to the growth control well.

    • Results can be read visually or with a microplate reader at 530 nm.

Visualizations

Signaling Pathway of Mepartricin's Antifungal Action

The primary mechanism of Mepartricin involves direct interaction with the fungal cell membrane, leading to a cascade of events culminating in cell death.

Mepartricin_Mechanism cluster_membrane Cell Membrane Interaction Mepartricin Mepartricin Ergosterol Ergosterol Mepartricin->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces CellMembrane Fungal Cell Membrane Permeability Increased Membrane Permeability Pore->Permeability IonLeakage Leakage of K+, Na+, and other ions Permeability->IonLeakage MetaboliteLeakage Leakage of essential metabolites Permeability->MetaboliteLeakage CellDeath Fungal Cell Death (Apoptosis/Necrosis) IonLeakage->CellDeath MetaboliteLeakage->CellDeath

Caption: Mechanism of Mepartricin's antifungal activity.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of Mepartricin.

MIC_Workflow start Start prep_drug Prepare Mepartricin Stock Solution start->prep_drug prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC (Visual/Spectrophotometer) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination of Mepartricin.

These protocols and visualizations provide a foundational framework for the in vitro evaluation of Mepartricin's antifungal properties. Researchers are encouraged to adapt these methodologies to their specific fungal strains and laboratory conditions, adhering to established biosafety practices.

References

Application Notes and Protocols for In Vivo Study of Moxisylyte in Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vivo models to study the effects of Moxisylyte (B1676771) in erectile dysfunction (ED).

Introduction

Moxisylyte, a selective alpha-1 adrenoceptor antagonist, is a vasoactive agent that has been investigated for the treatment of erectile dysfunction.[1] It functions by blocking the contractile effects of norepinephrine (B1679862) on the smooth muscle of the corpus cavernosum, leading to vasodilation, increased blood flow, and penile erection.[2] While clinical trials in humans have demonstrated its efficacy when administered via intracavernous injection, detailed protocols for preclinical in vivo studies in animal models are essential for further research and development.[1][3] This document outlines relevant animal models, experimental protocols, and data presentation for studying moxisylyte in vivo.

Signaling Pathway of Moxisylyte in Erectile Function

Moxisylyte induces penile erection by inhibiting the alpha-1 adrenergic signaling pathway in the corpus cavernosum smooth muscle cells. Under normal physiological conditions, norepinephrine released from sympathetic nerve endings binds to alpha-1 adrenoceptors on the smooth muscle cells, initiating a signaling cascade that leads to smooth muscle contraction and penile flaccidity. Moxisylyte, as a competitive antagonist, blocks this binding. This inhibition leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation, vasodilation of the penile arteries, and ultimately, penile erection.

Caption: Signaling pathway of Moxisylyte in penile erection.

In Vivo Animal Models for Erectile Dysfunction

The rat is the most commonly used laboratory animal for developing models of ED due to well-characterized anatomy and physiology of the corpus cavernosum, which shows similar responses to pharmacological agents as humans.[4][5]

Recommended Animal Model: Anesthetized Rat Model

This model allows for the direct measurement of physiological responses to moxisylyte, such as changes in intracavernosal pressure (ICP) and mean arterial pressure (MAP).

Species: Male Sprague-Dawley or Wistar rats (300-400g) Anesthesia: Ketamine (80-100 mg/kg) and xylazine (B1663881) (5-10 mg/kg) intraperitoneally. Anesthesia can be maintained with supplemental doses as needed.

Experimental Protocols

The following protocols are based on established methodologies for studying vasoactive agents in animal models of erectile dysfunction. While direct in vivo studies of moxisylyte in animals are limited, this protocol is adapted from studies on other selective alpha-1 adrenoceptor antagonists.[2]

Surgical Preparation and Physiological Monitoring
  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Tracheotomy: Perform a tracheotomy to ensure a clear airway, although this is optional and depends on the duration of the experiment.

  • Catheterization for Blood Pressure Monitoring: Isolate the carotid artery and insert a heparinized saline-filled catheter connected to a pressure transducer to continuously monitor Mean Arterial Pressure (MAP).

  • Catheterization for Intracavernosal Pressure (ICP) Monitoring: Insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum of the penis to measure ICP.

  • Drug Administration: For intracavernosal (IC) administration, another 23-gauge needle can be inserted into the contralateral corpus cavernosum for drug injection.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo experiment to assess the efficacy of moxisylyte.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Surgery) Instrumentation Instrumentation (ICP and MAP Monitoring) Animal_Prep->Instrumentation Baseline Baseline Recording (ICP and MAP) Instrumentation->Baseline Drug_Admin Intracavernosal Injection (Moxisylyte or Vehicle) Baseline->Drug_Admin Data_Acq Data Acquisition (Continuous ICP and MAP Recording) Drug_Admin->Data_Acq Data_Analysis Data Analysis (Calculate Max ICP, ΔICP, AUC, ICP/MAP) Data_Acq->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Notes and Protocols: Assays for Determining Mepartricin's Efficacy Against Trichomonas vaginalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepartricin, a polyene macrolide antibiotic, has been investigated for its therapeutic potential in treating vaginal infections, including those caused by Trichomonas vaginalis. While clinical studies have suggested its efficacy, detailed in vitro data and standardized protocols specifically for assessing Mepartricin's activity against T. vaginalis are not extensively documented in publicly available literature. These application notes provide a framework of established in vitro assays and protocols commonly used to evaluate the efficacy of antimicrobial agents against T. vaginalis. These methodologies can be adapted and validated for the specific assessment of Mepartricin.

The primary mechanism of action for polyene antibiotics involves binding to sterols within the cell membrane. This interaction disrupts the membrane's integrity by forming pores, which leads to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death. It is presumed that Mepartricin exerts its anti-protozoal effects on T. vaginalis through a similar mechanism, targeting sterols present in the parasite's cell membrane.

Key In Vitro Efficacy Assays

The in vitro susceptibility of T. vaginalis to antimicrobial agents is primarily determined by assessing the viability and growth of the parasite in the presence of the test compound. The two most common assays are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Lethal Concentration (MLC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specific incubation period. For T. vaginalis, this is typically assessed by observing the lack of motile trophozoites.

Minimum Lethal Concentration (MLC) Assay

The MLC is the lowest concentration of an antimicrobial agent that results in the death of the microorganism. For T. vaginalis, this is determined by sub-culturing from tubes showing no motile organisms in the MIC assay into fresh, drug-free medium. The MLC is the lowest concentration from which no parasites grow in the subculture.

Experimental Protocols

The following are detailed protocols for determining the MIC and MLC of a test compound, such as Mepartricin, against T. vaginalis. These are generalized methods and should be optimized and validated for the specific compound and laboratory conditions.

Protocol 1: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of Mepartricin required to inhibit the growth of T. vaginalis in vitro.

Materials:

  • Trichomonas vaginalis isolate (e.g., ATCC strains or clinical isolates)

  • Axenic culture medium for T. vaginalis (e.g., Diamond's TYM medium) supplemented with serum

  • Mepartricin stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Sterile culture tubes

  • Pipettes and sterile tips

  • Hemocytometer or automated cell counter

  • Inverted microscope

  • Anaerobic incubation system (e.g., anaerobic jar or chamber) or incubator with a controlled atmosphere (e.g., 5% CO2)

  • Positive control (e.g., Metronidazole)

  • Negative control (vehicle used to dissolve Mepartricin)

Procedure:

  • Preparation of T. vaginalis Inoculum:

    • Culture T. vaginalis trophozoites in Diamond's TYM medium supplemented with serum at 37°C until the mid-logarithmic phase of growth is reached.

    • Harvest the trophozoites by centrifugation at a low speed (e.g., 300 x g) for 10 minutes.

    • Wash the parasite pellet with phosphate-buffered saline (PBS) and resuspend in fresh culture medium.

    • Count the trophozoites using a hemocytometer and adjust the concentration to 2 x 10^5 trophozoites/mL in the final assay volume.

  • Preparation of Mepartricin Dilutions:

    • Prepare a stock solution of Mepartricin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the Mepartricin stock solution in culture medium in the wells of a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Assay Setup:

    • Add 100 µL of the prepared Mepartricin dilutions to each well of the microtiter plate.

    • Add 100 µL of the T. vaginalis inoculum to each well, resulting in a final volume of 200 µL and a final parasite concentration of 1 x 10^5 trophozoites/mL.

    • Include the following controls:

      • Growth Control: Wells containing only the parasite inoculum and culture medium.

      • Vehicle Control: Wells containing the parasite inoculum and the highest concentration of the solvent used to dissolve Mepartricin.

      • Positive Control: Wells containing the parasite inoculum and a known anti-trichomonal agent like Metronidazole at its MIC.

      • Sterility Control: Wells containing only culture medium.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 48 hours under anaerobic or microaerophilic conditions.

  • Determination of MIC:

    • After incubation, examine each well using an inverted microscope.

    • The MIC is the lowest concentration of Mepartricin at which there is a complete absence of motile trophozoites.

Protocol 2: Determination of Minimum Lethal Concentration (MLC)

Objective: To determine the minimum concentration of Mepartricin that is lethal to T. vaginalis.

Materials:

  • Results from the MIC assay

  • Fresh, drug-free T. vaginalis culture medium

  • Sterile culture tubes or a new 96-well plate

Procedure:

  • Sub-culturing from MIC Assay:

    • From all the wells in the MIC plate that show no motile trophozoites (i.e., at and above the MIC), and from the growth control well, aspirate a small aliquot (e.g., 10 µL).

    • Inoculate each aliquot into a separate tube or well containing fresh, drug-free culture medium.

  • Incubation:

    • Incubate the subcultures at 37°C for 48-72 hours under appropriate anaerobic or microaerophilic conditions.

  • Determination of MLC:

    • After incubation, examine each subculture for the presence of viable, motile trophozoites using an inverted microscope.

    • The MLC is defined as the lowest concentration of Mepartricin from the original MIC assay from which no growth is observed in the subculture.

Data Presentation

Table 1: Hypothetical In Vitro Efficacy Data for Mepartricin against T. vaginalis

CompoundStrainMIC (µg/mL)MLC (µg/mL)
MepartricinATCC XXXXXValueValue
MepartricinClinical Isolate 1ValueValue
MetronidazoleATCC XXXXXValueValue

Note: The values in this table are placeholders and would need to be determined experimentally.

Visualizations

Experimental Workflow for MIC and MLC Determination

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mlc MLC Assay culture Culture T. vaginalis to log phase harvest Harvest and Wash Trophozoites culture->harvest adjust Adjust Inoculum Concentration harvest->adjust setup_mic Set up 96-well Plate: - Drug dilutions - Inoculum - Controls adjust->setup_mic prepare_drug Prepare Serial Dilutions of Mepartricin prepare_drug->setup_mic incubate_mic Incubate at 37°C for 48h (Anaerobic) setup_mic->incubate_mic read_mic Read MIC: Observe for motile trophozoites incubate_mic->read_mic subculture Subculture from wells with no motile trophozoites into drug-free medium read_mic->subculture incubate_mlc Incubate at 37°C for 48-72h subculture->incubate_mlc read_mlc Read MLC: Observe for growth incubate_mlc->read_mlc

Caption: Workflow for determining MIC and MLC of Mepartricin against T. vaginalis.

Proposed Mechanism of Action of Mepartricin

mechanism_of_action Mepartricin Mepartricin Membrane T. vaginalis Cell Membrane Mepartricin->Membrane Binds to Pore Pore Formation Mepartricin->Pore Induces Sterols Membrane Sterols Sterols->Pore via interaction with Permeability Increased Membrane Permeability Pore->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Application Notes and Protocols for Administering Moxisylyte Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxisylyte hydrochloride, also known as thymoxamine, is a competitive α1-adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action involves blocking the effects of norepinephrine (B1679862) and other sympathomimetic amines on α1-adrenergic receptors, leading to vasodilation and smooth muscle relaxation.[2][3] This property has led to its investigation and use in various conditions, including peripheral vascular diseases and erectile dysfunction.[2] In rodent models, Moxisylyte hydrochloride serves as a valuable pharmacological tool for studying the roles of α1-adrenergic receptors in a variety of physiological and pathological processes.

These application notes provide detailed protocols for the preparation and administration of Moxisylyte hydrochloride in rodent studies, covering different routes of administration. Additionally, it includes guidelines for conducting efficacy and toxicology studies, supported by quantitative data and visualizations to aid in experimental design and execution.

Data Presentation

Pharmacokinetic Parameters of Moxisylyte in Rodents

The following table summarizes key pharmacokinetic parameters of Moxisylyte observed in female hairless rats. These values are crucial for designing dosing regimens and selecting appropriate time points for sample collection in pharmacokinetic and pharmacodynamic studies.

ParameterPercutaneous Administration (30.3 mg/kg)Oral AdministrationIntravenous Administration
tmax (Time to maximum plasma concentration) ~2 hoursNot SpecifiedNot Specified
t1/2 absorption (Absorption half-life) 0.70 hoursNot SpecifiedNot Specified
t1/2 elimination (Elimination half-life) ~15 hours~9 hours~9 hours

Data sourced from a study on female hairless rats.[1]

Acute Toxicity Data in Mice

The following table provides the oral median lethal dose (LD50) of Moxisylyte and its metabolites in mice, which is a critical parameter for designing toxicology studies.

CompoundOral LD50 (mmol/kg)
Moxisylyte (Thymoxamine) 0.81
Deacetylthymoxamine 0.71
Demethyldeacetylthymoxamine 1.14

Data sourced from a study determining the alpha-adrenoceptor potency of thymoxamine and its metabolites.[4]

Experimental Protocols

Preparation of Moxisylyte Hydrochloride Solution for Injection

For intravenous, intraperitoneal, and subcutaneous administration, Moxisylyte hydrochloride should be dissolved in a sterile, isotonic vehicle. The following is a general protocol for preparing an injectable solution.

Materials:

  • Moxisylyte hydrochloride powder

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

Procedure:

  • Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the animals.

  • Aseptically weigh the required amount of Moxisylyte hydrochloride powder.

  • In a sterile vial, dissolve the powder in a small volume of the sterile vehicle.

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Bring the solution to the final volume with the sterile vehicle.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Store the prepared solution appropriately, protected from light, and as recommended by the manufacturer. It is advisable to prepare fresh solutions for each experiment.

Administration Protocols

The choice of administration route depends on the specific aims of the study, such as the desired speed of onset and duration of action.

1. Oral Administration (Gavage)

This route is often used for sub-chronic and chronic studies.

  • Vehicle: Distilled water, 0.5% methylcellulose, or as appropriate for the study.

  • Procedure:

    • Prepare the Moxisylyte hydrochloride suspension or solution in the chosen vehicle.

    • Gently restrain the rodent. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body. For mice, a similar but more delicate grip is used.

    • Use a gavage needle of appropriate size for the animal (e.g., 18-20 gauge for rats, 20-22 gauge for mice).

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and avoid accidental entry into the trachea.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus to the predetermined depth.

    • Administer the solution slowly.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for any signs of distress.

2. Intravenous (IV) Injection

This route provides rapid and complete bioavailability.

  • Injection Site: Lateral tail vein is the most common site for both mice and rats.

  • Procedure:

    • Place the rodent in a restraining device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the veins.

    • Swab the tail with 70% ethanol.

    • Using a small gauge needle (e.g., 27-30 gauge), insert the needle into the lateral tail vein, bevel up.

    • Aspirate gently to confirm placement in the vein (a small flash of blood should be visible in the hub of the needle).

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

3. Intraperitoneal (IP) Injection

This route allows for relatively rapid absorption, though slower than IV.

  • Injection Site: Lower right or left quadrant of the abdomen.

  • Procedure:

    • Restrain the rodent with its abdomen facing upwards.

    • Tilt the animal's head downwards to move the abdominal organs away from the injection site.

    • Insert a small gauge needle (e.g., 25-27 gauge) into the lower abdominal quadrant at a 15-20 degree angle.

    • Aspirate to ensure that the needle has not entered the bladder or intestines.

    • Inject the solution.

    • Withdraw the needle.

Mandatory Visualizations

Signaling Pathway of Moxisylyte Hydrochloride

Moxisylyte_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) Norepinephrine_storage Norepinephrine (NE) NE_released Norepinephrine Norepinephrine_storage->NE_released Nerve Impulse Alpha1_Receptor α1-Adrenergic Receptor NE_released->Alpha1_Receptor Binds to PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Ca2+ Release from SR IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Moxisylyte Moxisylyte HCl Moxisylyte->Alpha1_Receptor Blocks

Caption: Mechanism of action of Moxisylyte hydrochloride.

Experimental Workflow for a Pharmacokinetic Study

PK_Study_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimatization Rodent Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Admin Moxisylyte HCl Administration (e.g., Oral Gavage) Fasting->Drug_Admin Blood_Collection Serial Blood Sampling (e.g., Tail Vein) Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Logical Flow for an Efficacy Study

Efficacy_Study_Flow cluster_model Model Development cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment cluster_data_analysis Data Analysis Disease_Induction Induce Disease Model (e.g., Peripheral Ischemia) Baseline_Measurement Baseline Measurements Disease_Induction->Baseline_Measurement Group_Allocation Randomize into Groups (Vehicle, Moxisylyte Doses) Baseline_Measurement->Group_Allocation Dosing_Regimen Administer Treatment (Specified Dose & Route) Group_Allocation->Dosing_Regimen Endpoint_Measurement Measure Efficacy Endpoints (e.g., Blood Flow, Tissue Perfusion) Dosing_Regimen->Endpoint_Measurement Statistical_Analysis Statistical Analysis Endpoint_Measurement->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Logical flow for a rodent efficacy study.

References

Mepartricin: A Guide to Solution Preparation for Laboratory Investigations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Mepartricin is a semisynthetic polyene macrolide antibiotic complex with notable antifungal and antiprotozoal activities. It is derived from the fermentation of Streptomyces aureofaciens. The complex primarily consists of two components, mepartricin A and mepartricin B. Beyond its antimicrobial properties, mepartricin has been investigated for its therapeutic potential in the management of benign prostatic hyperplasia (BPH) and chronic nonbacterial prostatitis/chronic pelvic pain syndrome.

The primary mechanism of action of mepartricin as an antifungal agent involves binding to ergosterol, a key component of fungal cell membranes. This interaction disrupts the integrity of the membrane, leading to increased permeability and subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death.

In the context of its application in prostatic conditions, mepartricin is understood to modulate steroid hormone pathways. It has been shown to interfere with the intestinal reabsorption of estrogens, thereby increasing their fecal excretion and reducing their levels in the prostate. This anti-estrogenic effect is believed to contribute to its therapeutic benefits in BPH.

In a laboratory setting, the preparation of mepartricin solutions is a critical first step for a variety of in vitro studies, including antifungal susceptibility testing and investigations into its effects on various cell lines. Due to its poor aqueous solubility, appropriate organic solvents are required to prepare stock solutions.

Physicochemical Properties of Mepartricin

A summary of the key physicochemical properties of mepartricin is provided in the table below. This information is essential for accurate preparation of solutions and for experimental design.

PropertyValue
Molecular Formula C₅₉H₈₆N₂O₁₉ (Mepartricin B)
Molecular Weight 1127.32 g/mol (Mepartricin B)
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). A 9:1 (v/v) solution of pyridine-d₅ and methanol-d₄ has been used for NMR studies at a concentration of 10 mg/mL. A 95% methanol/5% water solution has been used to dissolve the mepartricin complex at 1 mg/mL.
Storage of Solid Store at -20°C for long-term storage.

Experimental Protocols

Protocol 1: Preparation of a Mepartricin Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of mepartricin in sterile Dimethyl Sulfoxide (DMSO). This concentrated stock can then be used to prepare working solutions for various in vitro assays.

Materials:

  • Mepartricin powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations: In a sterile environment, such as a laminar flow hood, allow the mepartricin powder and DMSO to equilibrate to room temperature.

  • Weighing Mepartricin: Accurately weigh the desired amount of mepartricin powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of mepartricin.

  • Dissolution:

    • Transfer the weighed mepartricin powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of mepartricin.

    • Securely cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any visible particulates.

  • Sterilization (Optional): For applications requiring stringent sterility, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration (10 mg/mL in DMSO), preparation date, and initials.

    • Store the stock solution aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 0-4°C can be used. Protect from light.

Safety Precautions:

  • Mepartricin is a bioactive compound; handle with care.

  • Work in a chemical fume hood when handling the powder.

  • Use a laminar flow hood for all sterile procedures.

  • DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the preparation of a working solution of mepartricin for use in cell culture experiments, such as antifungal susceptibility assays or cytotoxicity studies.

Materials:

  • Mepartricin stock solution (10 mg/mL in DMSO)

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the mepartricin stock solution at room temperature.

  • Calculating Dilutions: Determine the desired final concentration of mepartricin in the cell culture medium. The working concentration will depend on the specific cell type and experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration range.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous culture medium and mix immediately. Do not add the aqueous medium to the DMSO stock.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 10 µg/mL Working Solution:

    • To prepare 1 mL of a 10 µg/mL working solution from a 10 mg/mL stock solution (a 1:1000 dilution):

    • Add 1 µL of the 10 mg/mL mepartricin stock solution to 999 µL of sterile cell culture medium.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental protocol.

Quality Control:

  • Solvent Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of mepartricin being tested.

  • Visual Inspection: Before adding to cells, visually inspect the working solutions to ensure there is no precipitation.

Diagrams

experimental_workflow Experimental Workflow for Mepartricin Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Mepartricin Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex sterilize Sterile Filter (Optional) vortex->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute apply Apply to Cell Culture dilute->apply signaling_pathway Proposed Mechanism of Action of Mepartricin cluster_antifungal Antifungal Activity cluster_bph Activity in Benign Prostatic Hyperplasia mepartricin Mepartricin ergosterol Ergosterol (Fungal Cell Membrane) mepartricin->ergosterol estrogen_reabsorption Intestinal Estrogen Reabsorption mepartricin->estrogen_reabsorption Inhibits membrane_disruption Membrane Disruption ergosterol->membrane_disruption Binding leakage Leakage of Intracellular Contents membrane_disruption->leakage cell_death Fungal Cell Death leakage->cell_death fecal_excretion Increased Fecal Estrogen Excretion estrogen_reabsorption->fecal_excretion prostate_estrogen Decreased Prostate Estrogen Levels fecal_excretion->prostate_estrogen bph_improvement Amelioration of BPH Symptoms prostate_estrogen->bph_improvement

Application Notes and Protocols: Experimental Design for Mepartricin Clinical Trials in Benign Prostatic Hyperplasia (BPH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepartricin is a polyene macrolide that has demonstrated efficacy in the treatment of Benign Prostatic Hyperplasia (BPH). Its therapeutic effect is primarily attributed to its anti-estrogenic activity within the prostate gland. By binding to estrogens in the gut, Mepartricin reduces their enterohepatic circulation and subsequent concentration in prostatic tissue. This localized reduction in estrogen levels is thought to counteract the proliferative effects of estrogens on prostate cells, which contribute to the development and progression of BPH. Clinical studies have shown that Mepartricin can lead to significant improvements in BPH symptoms, urinary flow rates, and overall quality of life for patients. These notes provide a detailed framework for the experimental design of clinical trials investigating the efficacy and safety of Mepartricin for BPH.

Summary of Quantitative Data from a Key Mepartricin BPH Clinical Trial

A multicenter, randomized, double-blind, parallel-group study provides valuable quantitative data for designing future Mepartricin clinical trials in BPH.[1]

ParameterMepartricin Group (40 mg/daily)Placebo Groupp-value
Number of Patients 9898N/A
Treatment Duration 6 months6 monthsN/A
Mean Improvement in International Prostate Symptom Score (IPSS) at 6 months 6.3 points4.2 points0.003
Mean Improvement in Quality of Life (QoL) Index at 6 months 0.99 points0.62 points0.036
Mean Improvement in Maximum Urinary Flow Rate (Qmax) at 6 months 2.7 ml/sec1.2 ml/sec0.051

Experimental Protocols

Study Design

A randomized, double-blind, placebo-controlled, parallel-group, multicenter study is the gold standard for evaluating the efficacy and safety of Mepartricin in patients with BPH.

  • Randomization : Patients should be randomly assigned in a 1:1 ratio to receive either Mepartricin or a matching placebo. Stratified randomization can be employed to ensure a balanced distribution of key prognostic factors, such as baseline IPSS severity or prostate volume, across the treatment groups.

  • Blinding : To minimize bias, both patients and investigators should be blinded to the treatment allocation.

  • Study Duration : A minimum study duration of 6 months is recommended to adequately assess the treatment effect on BPH symptoms and objective measures.[1]

Patient Population
  • Male subjects aged 50 years or older.[2]

  • Clinical diagnosis of symptomatic BPH.

  • International Prostate Symptom Score (IPSS) of 13 or higher.[2][3][4]

  • Maximum urinary flow rate (Qmax) between 5 ml/sec and 15 ml/sec.[2][4]

  • Minimum voided volume of at least 125 ml.[2]

  • Prostate volume between 30 and 80 grams, as measured by transrectal ultrasound.[2]

  • Willing and able to provide written informed consent.

  • History of prostate cancer or a Prostate-Specific Antigen (PSA) level greater than 10 ng/ml, unless prostate cancer has been ruled out by a recent biopsy.[2]

  • Previous invasive prostate surgery or interventions.[2]

  • Active urinary tract infection.[2]

  • History of neurogenic bladder or other conditions that could affect bladder function.

  • Clinically significant cardiovascular, renal, or hepatic disease.[2]

  • Use of other medications for BPH within a specified washout period.

  • Known hypersensitivity to Mepartricin or its components.

Treatment Regimen
  • Investigational Product : Mepartricin 40 mg tablets.[1]

  • Control : Matching placebo tablets.

  • Dosage and Administration : One tablet taken orally, once daily.

  • Treatment Duration : 6 months.[1]

Outcome Measures
  • Change from baseline in the total International Prostate Symptom Score (IPSS) : Assessed at baseline and at regular intervals (e.g., every 4 weeks) throughout the 6-month treatment period.[1]

  • Change from baseline in Maximum Urinary Flow Rate (Qmax) : Measured at baseline and at 3 and 6 months of therapy.[1]

  • Change from baseline in Quality of Life (QoL) index : Assessed at the same time points as the IPSS.[1]

  • Change from baseline in Post-Void Residual (PVR) urine volume : Measured by ultrasound at baseline and at 3 and 6 months.[1]

  • Change from baseline in Prostate Volume : Measured by transrectal ultrasound at baseline and at 3 and 6 months.[1]

  • Incidence of adverse events.

  • Changes in vital signs.

  • Results of clinical laboratory tests (hematology, chemistry, urinalysis).

  • Changes in serum Prostate-Specific Antigen (PSA) levels.

Detailed Methodologies for Key Experiments

The IPSS is a validated, self-administered questionnaire consisting of seven symptom questions and one quality of life question.

  • Protocol :

    • Provide the patient with the IPSS questionnaire in a quiet and private setting.

    • Instruct the patient to answer each of the seven symptom questions based on their urinary symptoms over the past month.

    • Each question is scored on a scale of 0 to 5, with higher scores indicating greater symptom severity.

    • The total IPSS score is the sum of the scores for the seven symptom questions, ranging from 0 to 35.

    • The eighth question assesses the patient's quality of life due to their urinary symptoms and is scored from 0 (delighted) to 6 (terrible).

  • IPSS Questionnaire :

QuestionNot at all (0)Less than 1 time in 5 (1)Less than half the time (2)About half the time (3)More than half the time (4)Almost always (5)
1. Over the past month, how often have you had a sensation of not emptying your bladder completely after you finished urinating?
2. Over the past month, how often have you had to urinate again less than two hours after you finished urinating?
3. Over the past month, how often have you found you stopped and started again several times when you urinated?
4. Over the past month, how often have you found it difficult to postpone urination?
5. Over the past month, how often have you had a weak urinary stream?
6. Over the past month, how often have you had to push or strain to begin urination?
Nocturia None (0) 1 time (1) 2 times (2) 3 times (3) 4 times (4) 5 or more times (5)
7. Over the past month, how many times did you most typically get up to urinate from the time you went to bed at night until the time you got up in the morning?
Quality of Life Delighted (0) Pleased (1) Mostly Satisfied (2) Mixed (3) Mostly Dissatisfied (4) Unhappy (5)
8. If you were to spend the rest of your life with your urinary condition just the way it is now, how would you feel about that?

Uroflowmetry is a non-invasive test that measures the rate of urine flow over time.

  • Protocol :

    • The patient should arrive at the clinic with a comfortably full bladder.

    • The patient is instructed to urinate into a specialized funnel connected to the uroflowmeter.

    • The uroflowmeter records the volume of urine voided and the rate of flow.

    • The maximum urinary flow rate (Qmax), expressed in ml/sec, is the primary parameter of interest.

    • A voided volume of at least 125-150 ml is required for an accurate and reproducible measurement.

TRUS is the standard method for accurately measuring prostate volume.

  • Protocol :

    • The patient lies on their side with their knees drawn towards their chest.

    • A lubricated ultrasound probe is gently inserted into the rectum.

    • The prostate is visualized in both transverse and sagittal planes.

    • The following measurements are taken:

      • Width (W) : The widest transverse diameter.

      • Height (H) : The anteroposterior diameter in the transverse plane.

      • Length (L) : The craniocaudal diameter in the sagittal plane.

    • The prostate volume is calculated using the ellipsoid formula: Volume = (W x H x L) x π/6 (or approximately 0.52) .

Data Analysis Plan
  • Efficacy Analysis : The primary and secondary efficacy endpoints will be analyzed using an intent-to-treat (ITT) population, which includes all randomized patients who have received at least one dose of the study medication. An analysis of covariance (ANCOVA) model can be used to compare the change from baseline in IPSS, Qmax, and QoL scores between the Mepartricin and placebo groups, with the baseline value as a covariate.

  • Safety Analysis : The safety analysis will be performed on all patients who received at least one dose of the study medication. The incidence of adverse events will be summarized and compared between the two treatment groups.

Visualizations

Mepartricin's Proposed Mechanism of Action in BPH

// Nodes Mepartricin [label="Mepartricin\n(Oral Administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gut [label="Gastrointestinal\nTract", fillcolor="#F1F3F4", fontcolor="#202124"]; Estrogens [label="Dietary & Biliary\nEstrogens", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex [label="Mepartricin-Estrogen\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Fecal_Excretion [label="Increased Fecal\nExcretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enterohepatic_Circulation [label="Reduced Enterohepatic\nCirculation of Estrogens", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostate [label="Prostate Gland", fillcolor="#F1F3F4", fontcolor="#202124"]; Estrogen_Levels [label="Decreased Prostatic\nEstrogen Levels", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor (ER)\nDown-regulation", fillcolor="#FBBC05", fontcolor="#202124"]; Stromal_Growth [label="Reduced Stromal\nCell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; BPH_Symptoms [label="Amelioration of\nBPH Symptoms", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Mepartricin -> Gut [arrowhead=vee, color="#5F6368"]; Estrogens -> Gut [arrowhead=vee, color="#5F6368"]; {Gut, Estrogens} -> Complex [arrowhead=vee, color="#5F6368"]; Complex -> Fecal_Excretion [arrowhead=vee, color="#5F6368"]; Gut -> Enterohepatic_Circulation [label="Blocks\nReabsorption", style=dashed, arrowhead=tee, color="#EA4335"]; Enterohepatic_Circulation -> Prostate [arrowhead=vee, color="#5F6368"]; Prostate -> Estrogen_Levels [arrowhead=vee, color="#5F6368"]; Estrogen_Levels -> ER [arrowhead=vee, color="#5F6368"]; ER -> Stromal_Growth [arrowhead=vee, color="#5F6368"]; Stromal_Growth -> BPH_Symptoms [arrowhead=vee, color="#5F6368"]; }

Caption: Mepartricin's mechanism of action in BPH.

Experimental Workflow for a Mepartricin BPH Clinical Trial

// Nodes Screening [label="Patient Screening\n(Inclusion/Exclusion Criteria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Baseline Assessment\n(IPSS, Qmax, Prostate Volume, PSA)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization (1:1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mepartricin_Arm [label="Mepartricin 40mg/day\n(6 Months)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Placebo_Arm [label="Placebo\n(6 Months)", fillcolor="#F1F3F4", fontcolor="#202124"]; FollowUp1 [label="Follow-up Visits\n(e.g., Months 1, 2, 4, 5)\n- IPSS, QoL\n- Adverse Events", fillcolor="#F1F3F4", fontcolor="#202124"]; FollowUp2 [label="Follow-up Visits\n(e.g., Months 1, 2, 4, 5)\n- IPSS, QoL\n- Adverse Events", fillcolor="#F1F3F4", fontcolor="#202124"]; Month3_Eval1 [label="3-Month Evaluation\n- IPSS, QoL, Qmax\n- PVR, Prostate Volume, PSA", fillcolor="#FBBC05", fontcolor="#202124"]; Month3_Eval2 [label="3-Month Evaluation\n- IPSS, QoL, Qmax\n- PVR, Prostate Volume, PSA", fillcolor="#FBBC05", fontcolor="#202124"]; End_of_Treatment1 [label="End of Treatment (6 Months)\n- Final Efficacy Assessments\n- Safety Follow-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_of_Treatment2 [label="End of Treatment (6 Months)\n- Final Efficacy Assessments\n- Safety Follow-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(ITT Population)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Screening -> Baseline [arrowhead=vee, color="#5F6368"]; Baseline -> Randomization [arrowhead=vee, color="#5F6368"]; Randomization -> Mepartricin_Arm [arrowhead=vee, color="#5F6368"]; Randomization -> Placebo_Arm [arrowhead=vee, color="#5F6368"]; Mepartricin_Arm -> FollowUp1 [arrowhead=vee, color="#5F6368"]; Placebo_Arm -> FollowUp2 [arrowhead=vee, color="#5F6368"]; FollowUp1 -> Month3_Eval1 [arrowhead=vee, color="#5F6368"]; FollowUp2 -> Month3_Eval2 [arrowhead=vee, color="#5F6368"]; Month3_Eval1 -> End_of_Treatment1 [arrowhead=vee, color="#5F6368"]; Month3_Eval2 -> End_of_Treatment2 [arrowhead=vee, color="#5F6368"]; {End_of_Treatment1, End_of_Treatment2} -> Data_Analysis [arrowhead=vee, color="#5F6368"]; }

Caption: Workflow of a Mepartricin BPH clinical trial.

References

Application of Moxisylyte in Ophthalmic Research for Mydriasis Reversal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Moxisylyte (B1676771), also known as thymoxamine, is a selective alpha-1 adrenergic antagonist.[1] In ophthalmology, it is investigated for its miotic properties, specifically for the reversal of pharmacologically induced mydriasis (pupil dilation).[2] Mydriasis is a necessary component of a comprehensive eye examination, allowing for a thorough assessment of the retina and other posterior structures of the eye. However, the prolonged effects of mydriatic agents, such as phenylephrine (B352888) (an alpha-1 adrenergic agonist) and tropicamide (B1683271) (a muscarinic antagonist), can cause patient discomfort, including photophobia and blurred near vision, for several hours. Moxisylyte offers a potential solution by accelerating the return of the pupil to its normal size, thereby reducing the duration of these side effects.

Mechanism of Action

The diameter of the pupil is controlled by the opposing actions of two iris muscles: the iris sphincter muscle, which is innervated by the parasympathetic nervous system and constricts the pupil (miosis), and the iris dilator muscle, which is innervated by the sympathetic nervous system and dilates the pupil (mydriasis).

Mydriatic agents like phenylephrine directly stimulate the alpha-1 adrenergic receptors on the iris dilator muscle, causing it to contract and leading to pupil dilation. Moxisylyte, as a selective alpha-1 adrenergic antagonist, competitively blocks these receptors. This inhibition of alpha-1 adrenergic stimulation allows the parasympathetic tone on the iris sphincter muscle to dominate, resulting in pupillary constriction and the reversal of mydriasis.[2]

Key Findings from Clinical Research

Clinical studies have demonstrated the efficacy of moxisylyte in reversing mydriasis induced by various agents. A study on the use of 0.1% thymoxamine (moxisylyte) to reverse mydriasis induced by 2.5% phenylephrine showed that in 90% of eyes (36 out of 40), mydriasis was reversed within one hour.[2] Complete reversal was observed in 63% of these eyes.[2] The miotic effect of moxisylyte is also influenced by iris color, with a faster response observed in individuals with lighter colored irides.[2]

In another study, 0.5% thymoxamine eye drops were shown to completely reverse the mydriasis produced by 0.5% tropicamide.[3] However, the reversal was incomplete for a higher concentration of 1.0% tropicamide.[3]

Comparative research with other alpha-adrenergic antagonists, such as dapiprazole (B1669817) and phentolamine (B1677648), provides further context for the potential of this class of drugs in mydriasis reversal. Clinical trials on 0.75% phentolamine ophthalmic solution (MIRA-2 and MIRA-3) have shown a significant reduction in the time to recovery from mydriasis.[1][4][5]

Ophthalmic Formulation and Stability

Data Presentation

Table 1: Efficacy of Alpha-Adrenergic Antagonists in Mydriasis Reversal
Drug (Concentration)Mydriatic Agent(s)Key Efficacy EndpointResultCitation
Moxisylyte (Thymoxamine) (0.1%) 2.5% PhenylephrinePercentage of eyes with mydriasis reversal at 1 hour90% (36/40 eyes)[2]
Moxisylyte (Thymoxamine) (0.1%) 2.5% PhenylephrinePercentage of eyes with complete mydriasis reversal at 1 hour63% (25/40 eyes)[2]
Moxisylyte (Thymoxamine) (0.5%) 0.5% TropicamideMydriasis ReversalComplete[3]
Moxisylyte (Thymoxamine) (0.5%) 1.0% TropicamideMydriasis ReversalIncomplete[3]
Dapiprazole (0.5%) 2.5% Phenylephrine & 1.0% TropicamideDecrease in pupil sizeSignificant difference compared to control[7]
Phentolamine (0.75%) (MIRA-2 Trial) 2.5% Phenylephrine, 1% Tropicamide, or combination% of subjects returning to ≤0.2 mm of baseline pupil diameter at 90 mins48.9% vs 6.6% (placebo)[1][4][8][9]
Phentolamine (0.75%) (MIRA-3 Trial) 2.5% Phenylephrine, 1% Tropicamide, or combination% of subjects returning to ≤0.2 mm of baseline pupil diameter at 90 mins58% vs 6% (placebo)[1][4][8][9]
Phentolamine (0.75%) (MIRA-2 Trial) 2.5% Phenylephrine, 1% Tropicamide, or combination% of subjects returning to ≤0.2 mm of baseline pupil diameter at 60 mins24.5% vs 5.5% (placebo)[8]
Phentolamine (0.75%) (MIRA-3 Trial) 2.5% Phenylephrine, 1% Tropicamide, or combination% of subjects returning to ≤0.2 mm of baseline pupil diameter at 60 mins42% vs 2% (placebo)[1]
Phentolamine (0.75%) (Integrated Data) 2.5% PhenylephrineMean time to return to ≤0.2 mm of baseline pupil diameter1.3 hours vs 5.2 hours (placebo)[5]
Phentolamine (0.75%) (Integrated Data) 1% TropicamideMean time to return to ≤0.2 mm of baseline pupil diameter3.9 hours vs 7.6 hours (placebo)[5]
Table 2: Adverse Events Associated with Ophthalmic Alpha-Adrenergic Antagonists
Drug (Concentration)Adverse EventIncidenceCitation
Moxisylyte (Thymoxamine) (0.1%) Mild transient ocular irritation50%[2]
Phentolamine (0.75%) Instillation site discomfort (pain, stinging, burning)16%[10][11]
Phentolamine (0.75%) Conjunctival hyperemia12%[10][11]
Phentolamine (0.75%) Dysgeusia (altered taste)6%[10][11]

Experimental Protocols

Protocol 1: Evaluation of the Efficacy and Safety of Moxisylyte Ophthalmic Solution for the Reversal of Pharmacologically Induced Mydriasis

1. Study Design: A randomized, double-masked, placebo-controlled, parallel-group study.

2. Subject Population: Healthy adult volunteers aged 18-65 years with no history of ocular pathology.

3. Materials:

  • Moxisylyte ophthalmic solution (e.g., 0.1% or 0.5%)
  • Placebo (vehicle of the moxisylyte solution)
  • Mydriatic agent (e.g., 2.5% phenylephrine or 1% tropicamide)
  • Pupilometer
  • Slit-lamp biomicroscope
  • Tonometer
  • Standardized visual acuity charts

4. Methodology:

  • Screening Visit: Obtain informed consent. Conduct a comprehensive ophthalmic examination to determine eligibility, including baseline pupil diameter measurement in standardized lighting conditions, visual acuity, intraocular pressure (IOP), and slit-lamp examination.
  • Randomization: Randomly assign subjects to either the moxisylyte or placebo group.
  • Mydriasis Induction: Instill one drop of the chosen mydriatic agent into each eye of the subject.
  • Baseline Mydriasis Measurement: One hour after instillation of the mydriatic agent, measure the pupil diameter to confirm mydriasis.
  • Treatment Administration: Instill one to two drops of the assigned treatment (moxisylyte or placebo) into each eye.
  • Post-Treatment Assessments: Measure pupil diameter, visual acuity, and IOP at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes, and 24 hours) post-treatment.
  • Safety Monitoring: At each assessment, perform a slit-lamp examination and question the subject about any adverse events (e.g., ocular irritation, conjunctival hyperemia, blurred vision, headache).

5. Data Analysis:

  • The primary efficacy endpoint is the percentage of subjects whose pupil diameter returns to within 0.2 mm of the pre-mydriasis baseline at a specified time point (e.g., 90 minutes).
  • Secondary efficacy endpoints include the mean change in pupil diameter from the post-mydriasis baseline at each time point and the mean time to return to baseline pupil diameter.
  • Safety data will be summarized by treatment group, including the incidence and severity of adverse events.
  • Statistical comparisons between the moxisylyte and placebo groups will be performed using appropriate statistical tests (e.g., chi-square test for proportions, t-test or ANOVA for continuous variables).

Mandatory Visualization

G cluster_0 Mydriasis Induction cluster_1 Iris Dilator Muscle Cell cluster_2 Mydriasis Reversal cluster_3 Iris Sphincter Muscle (Unopposed) Phenylephrine Phenylephrine (α1-agonist) Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Stimulates Contraction Muscle Contraction Alpha1_Receptor->Contraction Activates Miosis Miosis (Pupil Constriction) Alpha1_Receptor->Miosis Leads to unopposed parasympathetic tone Mydriasis Mydriasis (Pupil Dilation) Contraction->Mydriasis Moxisylyte Moxisylyte (α1-antagonist) Moxisylyte->Alpha1_Receptor Blocks

Caption: Signaling pathway of moxisylyte in mydriasis reversal.

G Start Start Screening Subject Screening (Informed Consent, Ophthalmic Exam) Start->Screening Randomization Randomization (Moxisylyte vs. Placebo) Screening->Randomization Mydriasis_Induction Induce Mydriasis (e.g., Phenylephrine) Randomization->Mydriasis_Induction Baseline_Mydriasis Measure Baseline Mydriatic Pupil Diameter Mydriasis_Induction->Baseline_Mydriasis Treatment Administer Treatment (Moxisylyte or Placebo) Baseline_Mydriasis->Treatment Post_Treatment_Assessments Post-Treatment Assessments (Pupil Diameter, VA, IOP, Safety) Treatment->Post_Treatment_Assessments Data_Analysis Data Analysis Post_Treatment_Assessments->Data_Analysis At specified time points End End Data_Analysis->End

Caption: Generalized experimental workflow for a clinical trial.

References

Application Notes and Protocols: Mepartricin Dose-Response Studies in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mepartricin is a semi-synthetic polyene macrolide antibiotic with a broad spectrum of antifungal activity. As with other polyenes, its primary mechanism of action involves binding to ergosterol, a key sterol component of the fungal cell membrane.[1] This interaction disrupts the integrity of the membrane, leading to the formation of pores, leakage of essential intracellular components, and ultimately, fungal cell death. An additional mechanism has been suggested, involving interference with the enzymatic process of septum formation or chitin (B13524) synthesis, which is crucial for cell division and wall integrity.[1]

These application notes provide a framework for conducting dose-response studies of mepartricin in fungal cultures, offering detailed protocols for determining its antifungal efficacy and understanding its cellular impact.

Data Presentation: In Vitro Susceptibility of Fungal Pathogens

Due to the limited availability of specific minimum inhibitory concentration (MIC) data for mepartricin in publicly accessible literature, the following tables present representative MIC ranges, MIC50, and MIC90 values for the structurally and functionally similar polyene antifungal, Amphotericin B. These values serve as a proxy to guide initial experimental design for mepartricin dose-response studies. It is crucial to experimentally determine the specific MIC values for mepartricin against the fungal strains of interest.

Table 1: Representative In Vitro Antifungal Activity of Amphotericin B against Common Yeast Pathogens

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.06 - 1.00.51.0
Candida glabrata0.12 - 2.00.51.0
Candida parapsilosis0.03 - 1.00.250.5
Candida tropicalis0.12 - 2.00.51.0
Candida krusei0.25 - 4.01.02.0

Table 2: Representative In Vitro Antifungal Activity of Amphotericin B against Common Filamentous Fungi (Molds)

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatus0.25 - 2.00.51.0
Aspergillus flavus0.5 - 4.01.02.0
Aspergillus niger0.5 - 4.01.02.0
Aspergillus terreus1.0 - 8.02.04.0

Disclaimer: The data presented in Tables 1 and 2 are for Amphotericin B and are intended to serve as a reference for designing mepartricin experiments. Actual MIC values for mepartricin may differ and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology for yeasts and M38-A2 for filamentous fungi.

Materials:

  • Mepartricin (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Mepartricin Stock Solution: Prepare a stock solution of mepartricin in DMSO at a concentration of 1600 µg/mL.

  • Drug Dilution Series: Perform serial twofold dilutions of the mepartricin stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation:

    • Yeasts: Culture the yeast isolates on Sabouraud dextrose agar (B569324) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

    • Molds: Culture filamentous fungi on potato dextrose agar until adequate sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 104 CFU/mL using a hemocytometer.

  • Inoculation of Microtiter Plates: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted mepartricin. This will result in a final volume of 200 µL per well.

  • Controls:

    • Growth Control: A well containing 100 µL of fungal inoculum and 100 µL of drug-free RPMI-1640 medium.

    • Sterility Control: A well containing 200 µL of sterile RPMI-1640 medium.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is defined as the lowest concentration of mepartricin that causes a significant inhibition of growth (typically ≥50% for fungistatic agents, but for polyenes like mepartricin, a complete inhibition of visible growth is often used as the endpoint) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader to measure optical density.

Protocol 2: Time-Kill Assay

This assay provides insights into the fungicidal or fungistatic activity of mepartricin over time.

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes

  • Sabouraud dextrose agar plates

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described in Protocol 1.

  • Assay Setup: In sterile tubes, prepare fungal suspensions in RPMI-1640 medium at a starting concentration of approximately 1-5 x 105 CFU/mL.

  • Mepartricin Addition: Add mepartricin to the tubes at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.

  • Incubation: Incubate the tubes at 35°C in a shaking incubator.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube, perform serial dilutions in sterile saline, and plate onto Sabouraud dextrose agar plates.

  • Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each mepartricin concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.

Visualizations

Mepartricin's Primary Mechanism of Action

Mepartricin_Mechanism cluster_membrane Within Fungal Cell Membrane Mepartricin Mepartricin Ergosterol Ergosterol Mepartricin->Ergosterol Binds to Pore Membrane Pore Formation Mepartricin->Pore Induces FungalMembrane Fungal Cell Membrane Leakage Leakage of Intracellular Components (Ions, etc.) Pore->Leakage Leads to CellDeath Fungal Cell Death Leakage->CellDeath Results in MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Mepartricin Stock Solution Dilution Create Serial Dilutions in 96-well Plate Stock->Dilution Inoculate Inoculate Microtiter Plate Dilution->Inoculate Inoculum Prepare Standardized Fungal Inoculum Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Visually or Spectrophotometrically Read Plates Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC Fungal_Stress_Response cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High Osmolarity Glycerol (HOG) Pathway Mepartricin Mepartricin MembraneDamage Cell Membrane Damage (Ergosterol Binding) Mepartricin->MembraneDamage PKC PKC Pathway MembraneDamage->PKC Activates Hog1 Hog1 Activation MembraneDamage->Hog1 Activates MAPK MAPK Cascade (e.g., Mkc1) PKC->MAPK Chitin Increased Chitin Synthesis MAPK->Chitin CellSurvival Cellular Adaptation and Survival Chitin->CellSurvival Contributes to Osmolyte Osmolyte Production (e.g., Glycerol) Hog1->Osmolyte Osmolyte->CellSurvival Contributes to

References

Moxisylyte as a Pharmacological Tool for Adrenoceptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxisylyte (B1676771), also known as thymoxamine, is a competitive α1-adrenergic receptor antagonist.[1] It is a prodrug that is rapidly metabolized in plasma to its active metabolite, desacetylmoxisylyte.[1] By competitively blocking the action of endogenous catecholamines like norepinephrine (B1679862) at the postsynaptic α1-adrenoceptors, moxisylyte and its active metabolite induce vasodilation and relaxation of smooth muscle.[1] This pharmacological action makes moxisylyte a valuable tool for researchers studying the physiological and pathological roles of α1-adrenoceptors.

This document provides detailed application notes and experimental protocols for utilizing moxisylyte as a pharmacological tool to investigate α1-adrenoceptor function. It is intended to guide researchers in designing and executing experiments to characterize the binding and functional activity of compounds at these receptors.

Data Presentation

The following tables summarize the available quantitative data for moxisylyte and its active metabolite, desacetylmoxisylyte. This information is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity of Moxisylyte

CompoundReceptorRadioligandTissue/Cell LineIC50 (µM)Ki (nM)Reference
Moxisylyteα1-Adrenoceptor[3H]-DihydroergocryptineHuman Corpus Cavernosum Smooth Muscle Cells0.01-[2]

Table 2: Functional Potency of Moxisylyte

CompoundAssayAgonistTissue/Cell LineIC50 (µM)pA2Reference
MoxisylyteNoradrenaline-induced ContractionNoradrenalineHuman Corpus Cavernosum Smooth Muscle Cells0.5 ± 0.2-[2]

Note: Further research is required to obtain specific Ki and pA2 values for moxisylyte and desacetylmoxisylyte at the individual α1-adrenoceptor subtypes (α1A, α1B, and α1D).

Signaling Pathways

α1-Adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon activation by an agonist, a signaling cascade is initiated, leading to various physiological responses, most notably smooth muscle contraction. The general signaling pathway is depicted below.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) AR α1-Adrenoceptor Agonist->AR Activates Moxisylyte Moxisylyte (Antagonist) Moxisylyte->AR Blocks Gq Gq/11 Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Initiates PKC->Contraction Phosphorylates Contractile Proteins

Caption: α1-Adrenoceptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of moxisylyte and other compounds with α1-adrenoceptors.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for α1-adrenoceptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-prazosin.

Materials:

  • Cell membranes expressing the α1-adrenoceptor subtype of interest (from transfected cell lines or tissue homogenates).

  • Radioligand: [3H]-Prazosin.

  • Test Compound: Moxisylyte or other compounds of interest.

  • Non-specific Binding Control: 10 µM Phentolamine.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol Workflow:

binding_assay_workflow A Prepare serial dilutions of Moxisylyte. B In a 96-well plate, set up triplicate wells for: - Total Binding (Membranes + [3H]-Prazosin + Buffer) - Non-specific Binding (Membranes + [3H]-Prazosin + Phentolamine) - Competition (Membranes + [3H]-Prazosin + Moxisylyte) A->B C Incubate at room temperature for 60-90 minutes. B->C D Terminate incubation by rapid filtration through glass fiber filters. C->D E Wash filters with ice-cold wash buffer. D->E F Measure radioactivity using a scintillation counter. E->F G Calculate specific binding and plot competition curve. F->G H Determine IC50 and calculate Ki using the Cheng-Prusoff equation. G->H

Caption: Radioligand Binding Assay Workflow.

Detailed Steps:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of moxisylyte in the assay buffer.

    • In a 96-well plate, add the components for total binding, non-specific binding, and competition binding in triplicate as described in the workflow diagram. The final assay volume is typically 200-250 µL.[3]

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[4]

  • Filtration and Washing:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.[3]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[3]

  • Data Analysis:

    • Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding of [3H]-Prazosin against the logarithm of the moxisylyte concentration.

    • Determine the IC50 value (the concentration of moxisylyte that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Isolated Tissue Bath (Smooth Muscle Contraction) Assay

This protocol is used to determine the functional potency (pA2) of moxisylyte as an antagonist of agonist-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta, guinea pig vas deferens).

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[5]

  • Agonist: Norepinephrine or other suitable α1-adrenoceptor agonist.

  • Antagonist: Moxisylyte.

  • Isolated tissue bath system with force transducers and data acquisition software.[5]

Protocol Workflow:

contraction_assay_workflow A Mount isolated smooth muscle tissue in the organ bath. B Equilibrate the tissue under a resting tension for at least 60 minutes. A->B C Perform a cumulative concentration-response curve to an agonist (e.g., Norepinephrine). B->C D Wash the tissue and allow it to return to baseline. C->D E Incubate the tissue with a known concentration of Moxisylyte for a set time (e.g., 30-60 minutes). D->E F Repeat the agonist concentration-response curve in the presence of Moxisylyte. E->F G Repeat steps D-F with increasing concentrations of Moxisylyte. F->G H Construct a Schild plot and determine the pA2 value. G->H

Caption: Isolated Tissue Bath Assay Workflow.

Detailed Steps:

  • Tissue Preparation and Mounting:

    • Dissect the desired smooth muscle tissue and cut it into appropriate-sized strips or rings.

    • Mount the tissue in the isolated tissue bath containing PSS, with one end attached to a fixed hook and the other to a force transducer.[5]

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a predetermined resting tension, with regular changes of the PSS.[6]

  • Agonist Concentration-Response Curve:

    • Once a stable baseline is achieved, add the agonist in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.

  • Antagonist Incubation and Second Agonist Curve:

    • After washing the tissue and allowing it to return to the baseline tension, add a specific concentration of moxisylyte to the bath and incubate for 30-60 minutes.

    • In the continued presence of moxisylyte, repeat the cumulative agonist concentration-response curve.

  • Repeat with Increasing Antagonist Concentrations:

    • Repeat the washout, incubation with a higher concentration of moxisylyte, and subsequent agonist concentration-response curve for at least three different concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each concentration of moxisylyte, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of moxisylyte.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[7]

Conclusion

Moxisylyte serves as a valuable pharmacological tool for the investigation of α1-adrenoceptor function. The protocols outlined in this document provide a framework for researchers to determine the binding affinity and functional potency of moxisylyte and other test compounds at these receptors. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the role of α1-adrenoceptors in health and disease, and to aid in the development of novel therapeutics targeting this important receptor family.

References

Mepartricin's Impact on Prostate Tissue: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide the assessment of Mepartricin's effects on prostate tissue. Mepartricin, a polyene macrolide, has demonstrated clinical efficacy in the management of benign prostatic hyperplasia (BPH) and chronic nonbacterial prostatitis.[1][2] The primary mechanism of action appears to be the modulation of steroid hormone signaling within the prostate, leading to symptomatic improvement.[3][4][5]

The following sections provide detailed methodologies for in vivo and in vitro studies to elucidate the multifaceted impact of Mepartricin on prostate tissue, from macroscopic and histological changes to cellular and molecular alterations.

I. In Vivo Assessment of Mepartricin's Efficacy

Animal models are crucial for understanding the physiological effects of Mepartricin on the prostate. Spontaneously occurring BPH in aged dogs and hormone-induced hyperplasia in rats are commonly used models.[3][4]

Key In Vivo Endpoints and Experimental Protocols

1. Prostate Volume and Weight Measurement:

  • Protocol: Transrectal ultrasonography can be used to monitor prostate volume in living animals at baseline and throughout the treatment period.[3] At the end of the study, animals are euthanized, and the prostates are excised and weighed.

2. Histological Analysis of Prostate Tissue:

  • Protocol:

    • Fix prostate tissue in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a series of graded ethanol (B145695) solutions.

    • Clear the tissue with xylene and embed in paraffin (B1166041) wax.

    • Section the paraffin-embedded tissue at 4-5 µm thickness.

    • Deparaffinize sections and rehydrate.

    • Stain with Hematoxylin and Eosin (H&E) for general morphology, including glandular and stromal architecture, and epithelial cell height.

    • Stain with Masson's trichrome to assess collagen deposition and fibrosis.

    • Dehydrate, clear, and mount the stained sections.

    • Examine under a light microscope to evaluate the histological grade of hyperplasia.

3. Hormone and Receptor Level Analysis:

  • Serum and Intraprostatic Hormone Levels (Estradiol and Testosterone):

    • Protocol (Radioimmunoassay - RIA):

      • Collect blood samples via cardiac puncture or tail vein bleeding and separate serum.

      • Homogenize a portion of the excised prostate tissue in phosphate-buffered saline (PBS).

      • Extract steroids from serum or tissue homogenate using an organic solvent (e.g., diethyl ether).

      • Perform a competitive binding assay using a known amount of radiolabeled hormone (e.g., ³H-estradiol) and a specific antibody.

      • The amount of radiolabeled hormone bound to the antibody is inversely proportional to the amount of unlabeled hormone in the sample.

      • Quantify the radioactivity using a scintillation counter to determine hormone concentrations.

  • Estrogen and Androgen Receptor Expression (Immunohistochemistry - IHC):

    • Protocol:

      • Use 4-5 µm thick paraffin-embedded prostate tissue sections.

      • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

      • Block endogenous peroxidase activity with 3% hydrogen peroxide.

      • Block non-specific binding with a blocking serum (e.g., normal goat serum).

      • Incubate with primary antibodies against Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ), and Androgen Receptor (AR) overnight at 4°C.

      • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

      • Visualize the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.

      • Counterstain with hematoxylin.

      • Dehydrate, clear, and mount the sections.

      • Analyze the intensity and localization of the staining in epithelial and stromal cells.

Quantitative Data from In Vivo Studies
ParameterMepartricin Treatment EffectAnimal ModelReference
Prostate Volume Significantly reducedDog[3]
Prostate Weight Significantly reducedRat[4][6]
Hyperplastic Grade Histologically regressedDog[3]
Plasma Estradiol DecreasedDog[3]
Intraprostatic Estradiol DecreasedDog[3]
Serum Estradiol Significantly reducedRat[4][6]
Serum Testosterone UnaffectedRat[4][6]
Estrogen Receptors (ER) Decreased / Down-regulatedDog, Rat[3][4]
Androgen Receptors (AR) Increased / Up-regulatedDog, Rat[3][4]
α1-Adrenergic Receptors Dose-dependent up-regulationRat[4]
β2-Adrenergic Receptors Dose-dependent up-regulationRat[4]
β3-Adrenergic Receptors Significantly decreasedRat[4]

II. In Vitro Assessment of Mepartricin's Cellular and Molecular Effects

In vitro studies using primary prostate cells and established cell lines are essential to dissect the direct cellular and molecular mechanisms of Mepartricin.

Experimental Workflow for In Vitro Analysis

G cluster_0 Cell Culture cluster_1 Mepartricin Treatment cluster_2 Cellular Assays cluster_3 Molecular Analysis Primary Prostate Cells Primary Prostate Cells Dose-Response Dose-Response Primary Prostate Cells->Dose-Response Prostate Cell Lines (LNCaP, PC-3, DU-145, BPH-1) Prostate Cell Lines (LNCaP, PC-3, DU-145, BPH-1) Prostate Cell Lines (LNCaP, PC-3, DU-145, BPH-1)->Dose-Response Time-Course Time-Course Dose-Response->Time-Course Cell Viability (MTT/XTT) Cell Viability (MTT/XTT) Time-Course->Cell Viability (MTT/XTT) Apoptosis (TUNEL, Caspase) Apoptosis (TUNEL, Caspase) Time-Course->Apoptosis (TUNEL, Caspase) Protein Expression (Western Blot) Protein Expression (Western Blot) Time-Course->Protein Expression (Western Blot) Gene Expression (qPCR) Gene Expression (qPCR) Time-Course->Gene Expression (qPCR) G Mepartricin Mepartricin Estradiol Estradiol Mepartricin->Estradiol Decreases Levels ER Estrogen Receptor (ER) Mepartricin->ER Down-regulates AR Androgen Receptor (AR) Mepartricin->AR Up-regulates Estradiol->ER Activates Proliferation Proliferation ER->Proliferation Promotes Apoptosis Apoptosis ER->Apoptosis Inhibits AR->Proliferation Promotes ProstateGrowth Prostate Growth / Hyperplasia Proliferation->ProstateGrowth Apoptosis->ProstateGrowth Inhibits

References

Application Notes and Protocols for Intracavernosal Injection of Moxisylyte in Animal Models of Impotence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxisylyte (B1676771), a selective α1-adrenergic receptor antagonist, has been investigated as a therapeutic agent for erectile dysfunction (ED).[1][2] By blocking the contractile effects of norepinephrine (B1679862) on the smooth muscle of the corpus cavernosum, moxisylyte facilitates vasodilation and penile erection.[1] While extensive clinical data exists for its use in humans, detailed protocols and quantitative data from in vivo animal models of impotence are less prevalent in publicly available literature.

These application notes provide a synthesized guide for researchers interested in studying the effects of intracavernosal moxisylyte in preclinical animal models of erectile dysfunction. The following sections detail the mechanism of action, suggested experimental protocols based on established methodologies, and a summary of available data to guide study design.

Mechanism of Action: α1-Adrenergic Antagonism in Erectile Function

Penile erection is a hemodynamic process involving the relaxation of the cavernous smooth muscle and the engorgement of the penis with blood.[3] The flaccid state is maintained by the sympathetic nervous system, primarily through the release of norepinephrine, which binds to α1-adrenergic receptors on the smooth muscle cells of the corpus cavernosum, causing contraction.

Moxisylyte, as a selective α1-adrenergic antagonist, competitively inhibits the binding of norepinephrine to these receptors.[1] This blockade of α1-adrenergic signaling leads to a decrease in intracellular calcium levels within the smooth muscle cells, resulting in vasodilation of the penile arteries and relaxation of the cavernous smooth muscle. The subsequent increase in blood flow and filling of the sinusoidal spaces leads to an increase in intracavernosal pressure (ICP) and penile erection.

Moxisylyte_Mechanism_of_Action cluster_sympathetic Sympathetic Nervous System (Flaccid State) cluster_smooth_muscle Cavernosal Smooth Muscle Cell cluster_moxisylyte Pharmacological Intervention cluster_outcome Physiological Outcome Norepinephrine Norepinephrine Release Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Contraction Smooth Muscle Contraction Alpha1_Receptor->Contraction Activates Relaxation Smooth Muscle Relaxation Moxisylyte Moxisylyte Moxisylyte->Alpha1_Receptor Blocks Erection Penile Erection Relaxation->Erection Leads to

Data Presentation

While specific in vivo quantitative data for intracavernosal moxisylyte in animal models of impotence is scarce in the available literature, in vitro studies and human clinical trials provide valuable insights into its efficacy.

In Vitro Data: Relaxation of Corpus Cavernosum

An in vitro study on rabbit corpus cavernosum strips demonstrated the relaxant properties of moxisylyte.[4]

Animal ModelTissueAgonistMoxisylyte Effect
RabbitCorpus CavernosumNot specifiedConcentration-dependent relaxation[4]
Human Clinical Trial Data (for reference)

Human studies provide a benchmark for the potential efficacy of moxisylyte. It is crucial to note that these doses are not directly translatable to animal models and require appropriate scaling and optimization.

Study PopulationDoses AdministeredKey FindingsSide Effects
73 impotent patients (neurogenic and psychogenic)10, 20, and 30 mg85% of patients achieved an erection adequate for intercourse.[5]Mild pain during injection (5%), transient hypotension (one case), prolonged erection (one case).[5]
30 impotent patients (psychological and neurological)10, 20, and 30 mgDose-dependent increase in erectile response. 10 mg was often sufficient for neurogenic ED, while 20 mg showed better results for psychogenic ED.[6]Prolonged erections (one patient at 20 mg), headaches (one patient at 30 mg). No priapism was observed.[6]
12 impotent patients with spinal cord injury20 mgThe volume of injection (0.4 to 2 ml) did not significantly affect the quality of the erection.[7]No priapism or prolonged erection occurred.[7]

Experimental Protocols

The following protocols are generalized based on established methods for inducing and measuring erectile function in rodent models.[8][9][10] Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Animal Models of Impotence

Commonly used rodent models for studying erectile dysfunction include:

  • Diabetic Models: Often induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).[11][12]

  • Aged Models: Utilizes older animals (e.g., rats >18 months) to study age-related erectile dysfunction.[10][13]

  • Neurogenic Models: Created by cavernous nerve crush injury to mimic post-prostatectomy erectile dysfunction.[14][15]

Protocol for Intracavernosal Injection and Intracavernosal Pressure (ICP) Measurement in Rats

This protocol describes the procedure for evaluating erectile response to intracavernosal injection of moxisylyte by measuring ICP.

Materials:

  • Moxisylyte hydrochloride

  • Sterile saline for injection

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Surgical instruments (scalpel, forceps, retractors)

  • 23-gauge needle connected to a pressure transducer

  • 30-gauge needle for intracavernosal injection

  • Data acquisition system

  • Heparinized saline

Procedure:

  • Anesthesia: Anesthetize the rat according to your institution's approved protocol.

  • Surgical Preparation:

    • Place the rat in a supine position.

    • Make a midline abdominal incision to expose the pelvic region.

    • Carefully dissect to expose the crus of the penis.

  • ICP Cannulation:

    • Insert a 23-gauge needle connected to a pressure transducer into the right crus of the corpus cavernosum.

    • Secure the needle in place with a suture.

    • Calibrate the pressure transducer.

  • Intracavernosal Injection:

    • Prepare the desired dose of moxisylyte in a sterile saline solution.

    • Using a 30-gauge needle, perform an intracavernosal injection into the contralateral crus (left side). The injection volume should be minimal (typically <100 µL) to avoid volumetric effects on ICP.[9]

  • Data Acquisition:

    • Record the ICP continuously for a predefined period (e.g., 30-60 minutes) to measure the onset, peak, and duration of the erectile response.

    • Simultaneously, mean arterial pressure (MAP) can be monitored via carotid artery cannulation to calculate the ICP/MAP ratio, a normalized measure of erectile function.

  • Euthanasia: At the end of the experiment, euthanize the animal according to approved protocols.

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_intervention Intervention & Measurement cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Diabetic, Aged, Neurogenic) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Expose_Crus Expose Penile Crus Anesthesia->Expose_Crus Cannulate_ICP Cannulate Corpus Cavernosum for ICP Expose_Crus->Cannulate_ICP Inject_Moxisylyte Intracavernosal Injection of Moxisylyte Cannulate_ICP->Inject_Moxisylyte Record_ICP Record Intracavernosal Pressure (ICP) Inject_Moxisylyte->Record_ICP Analyze_Data Analyze ICP Data (Peak, Duration, Area Under Curve) Record_ICP->Analyze_Data

Dosage Considerations for Animal Models

Due to the lack of published dose-ranging studies of intracavernosal moxisylyte in rodent models of impotence, determining the optimal dose will require empirical investigation. As a starting point, researchers can consider allometric scaling from the human doses (10-30 mg). However, it is critical to perform pilot studies with a range of doses to establish a dose-response curve and identify an effective and safe dose for the specific animal model and experimental conditions.

Conclusion

Moxisylyte holds potential as a research tool for investigating the mechanisms of erectile dysfunction and for the preclinical evaluation of novel therapies. While direct in vivo animal data is limited, the established mechanism of action and data from human studies provide a strong rationale for its use in animal models of impotence. The protocols and information provided herein are intended to serve as a foundation for researchers to design and conduct rigorous preclinical studies on the effects of intracavernosal moxisylyte. Careful dose-finding studies and adherence to established methodologies for ICP measurement are essential for obtaining reliable and reproducible results.

References

Application Note: Generation and Characterization of Mepartricin-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from mucosal to life-threatening systemic candidiasis, particularly in immunocompromised individuals.[1][2] Mepartricin, a polyene macrolide antibiotic, is an effective antifungal agent used in treating such infections.[1][3] Like other polyenes such as Amphotericin B, mepartricin's primary mechanism of action involves binding to ergosterol, a critical sterol in the fungal cell membrane.[3][4] This binding disrupts membrane integrity by forming pores, which leads to the leakage of vital intracellular ions and molecules, ultimately causing cell death.[3][5][6]

The emergence of antifungal drug resistance is a growing clinical concern that can lead to treatment failure.[2][7] Studying the mechanisms by which Candida develops resistance to drugs like mepartricin is crucial for understanding fungal pathogenesis, identifying new drug targets, and developing novel therapeutic strategies.[8] The in vitro generation of resistant strains through methods like serial passage allows researchers to investigate the genetic and phenotypic changes that confer resistance in a controlled laboratory setting.[8][9][10]

This document provides detailed protocols for the generation and characterization of mepartricin-resistant Candida strains. It includes methodologies for determining the minimum inhibitory concentration (MIC), inducing resistance through serial passage, and confirming the resistant phenotype.

2.0 Principle of In Vitro Resistance Generation

The primary method for generating drug-resistant fungal strains in vitro is experimental evolution via serial passage.[8][10][11] This process involves repeatedly culturing a microbial population in the presence of a selective pressure, in this case, sub-lethal concentrations of mepartricin.[9][10] The concentration of the drug is gradually increased over successive passages.[9] This environment selects for spontaneous mutants that can survive and proliferate at higher drug concentrations. Over time, this leads to a population with a significantly higher tolerance and a stable resistant phenotype. This technique serves as a powerful tool to study the evolution of drug resistance and identify the underlying molecular mechanisms.[11][12]

3.0 Experimental Protocols

Protocol 1: Determination of Mepartricin Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[13] Determining the baseline MIC for the susceptible (parental) Candida strain is a critical first step. The broth microdilution method described here is based on established guidelines.[14][15][16]

Materials:

  • Susceptible Candida strain (e.g., C. albicans)

  • Mepartricin powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Sterile tubes, pipettes, and reservoirs

  • Incubator (35°C)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Mepartricin in DMSO. Store at -20°C.

  • Inoculum Preparation:

    • Culture the Candida strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.[14]

  • Drug Dilution Series:

    • In a 96-well plate, perform a two-fold serial dilution of mepartricin.

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Prepare a starting drug concentration in well 1 by adding the appropriate amount of stock solution to the medium.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (drug-free control) and 12 (sterility control) will not contain the drug.

  • Inoculation: Add 100 µL of the prepared Candida inoculum to wells 1 through 11. Add 100 µL of sterile medium to well 12. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of mepartricin at which there is no visible growth.[13] This can be determined by visual inspection or by finding the concentration that inhibits growth by ≥50% compared to the drug-free control well using a plate reader.[15]

Protocol 2: Generation of Mepartricin-Resistant Strains by Serial Passage

This protocol describes inducing resistance by repeatedly exposing the Candida strain to increasing concentrations of mepartricin.[9][14]

Materials:

  • Susceptible Candida strain

  • Mepartricin stock solution

  • Liquid culture medium (e.g., RPMI-1640 or YPD broth)

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C)

Methodology:

  • Initial Culture: Inoculate the susceptible Candida strain into a culture tube containing liquid medium with mepartricin at a sub-inhibitory concentration (e.g., 0.25x or 0.5x the initial MIC).

  • Incubation: Incubate the culture at 35°C with agitation for 24-48 hours, or until growth is clearly visible.

  • Serial Passage:

    • After incubation, dilute the culture 1:100 into a fresh tube of medium containing a higher concentration of mepartricin (e.g., a 1.5x or 2x increase).[17]

    • For example, if the first passage was at 0.5x MIC, the next could be at 1x MIC, then 1.5x MIC, and so on.

    • Repeat the incubation step.

  • Continued Passaging: Continue this process of serial passage for numerous cycles (e.g., 20-30 passages or more), gradually increasing the mepartricin concentration each time growth is established.[17] The goal is to select for strains that can tolerate significantly higher drug levels than the original parental strain.

  • Isolation of Resistant Strains: Once the culture can grow at a concentration several-fold higher than the initial MIC, streak a sample onto a drug-free agar plate to obtain single colonies.

  • Stocking: Select several individual colonies and create glycerol (B35011) stocks for long-term storage at -80°C.

Protocol 3: Confirmation and Stability of the Resistant Phenotype

After isolating potentially resistant strains, it is essential to confirm the level of resistance and assess its stability.

Materials:

  • Putative resistant Candida isolates

  • Parental susceptible Candida strain

  • Mepartricin

  • Culture media (liquid and solid), with and without mepartricin

Methodology:

  • MIC Re-evaluation: Perform the MIC determination protocol (Protocol 1) on the newly isolated strains and, in parallel, on the original susceptible parental strain. A significant increase (e.g., >8-fold) in the MIC value for the isolated strains confirms resistance.

  • Stability Testing: To determine if the resistance is stable or adaptive, the phenotype should be tested after a period of non-selective growth.[17]

    • Inoculate a resistant isolate into a drug-free liquid medium.

    • Perform daily serial passages (e.g., 1:1000 dilution) in drug-free medium for 10-15 consecutive days.[17]

    • After the final passage, re-determine the MIC of the strain.

    • If the MIC remains high, the resistance is considered stable. If the MIC reverts toward the susceptible level, the resistance may be transient or adaptive.

4.0 Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Example MIC Data for Susceptible and Mepartricin-Resistant (Mep-R) Candida Strains.

Strain Mepartricin MIC (µg/mL) Fold Change in MIC Resistance Stability (MIC after 15 passages without drug)
Parental (Susceptible) 0.5 - 0.5 µg/mL
Mep-R Isolate 1 16 32x 16 µg/mL

| Mep-R Isolate 2 | 32 | 64x | 32 µg/mL |

Table 2: Example Growth Rate Data (Fitness Cost Assessment). Growth rate can be determined by measuring optical density (OD) over time in drug-free medium.

Strain Doubling Time in Drug-Free Medium (Minutes)
Parental (Susceptible) 95
Mep-R Isolate 1 120

| Mep-R Isolate 2 | 135 |

Interpretation: The data in Table 1 would confirm the successful generation of high-level, stable resistance. The data in Table 2 would suggest a potential fitness cost associated with mepartricin resistance, as evidenced by the slower growth rate of the resistant strains in the absence of the drug, a phenomenon that has been previously observed in polyene-resistant strains.[9]

5.0 Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the overall process for generating and confirming mepartricin-resistant Candida.

G cluster_start Phase 1: Baseline Characterization cluster_passage Phase 2: Resistance Induction cluster_confirm Phase 3: Isolation & Confirmation start Start with Susceptible Candida Strain mic_initial Determine Initial MIC (Protocol 1) start->mic_initial passage Serial Passage with Increasing Mepartricin (Protocol 2) mic_initial->passage passage_loop Repeat for 20-30+ Passages passage->passage_loop passage_loop->passage isolate Isolate Single Colonies passage_loop->isolate mic_confirm Confirm Resistance (Re-test MIC) isolate->mic_confirm stability Test for Stability (Protocol 3) mic_confirm->stability characterize Characterize Resistant Strain (e.g., Growth Rate, Genomics) stability->characterize G cluster_susceptible A) Susceptible Cell cluster_resistant B) Resistant Cell membrane_s Fungal Cell Membrane ergosterol_s Ergosterol (Drug Target) pore Pore Formation ergosterol_s->pore Drug binding leads to... mepartricin_s Mepartricin mepartricin_s->ergosterol_s Binds lysis Cell Lysis pore->lysis Causes membrane_r Altered Cell Membrane ergosterol_r Reduced or Altered Ergosterol survival Cell Survival ergosterol_r->survival Lack of binding leads to... mepartricin_r Mepartricin mepartricin_r->ergosterol_r Binding Reduced mutation ERG Gene Mutation mutation->ergosterol_r Leads to

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Moxisylylyte Hydrochloride for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Moxisylylyte hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of Moxisylylyte hydrochloride for successful long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Moxisylylyte hydrochloride instability in aqueous solutions?

A1: The primary cause of instability for Moxisylylyte hydrochloride in aqueous solutions is hydrolysis. The ester linkage in the Moxisylylyte molecule is susceptible to cleavage, particularly at non-neutral pH, leading to the formation of its active metabolite, deacetyl-thymoxamine, and acetic acid. This hydrolysis can be accelerated by elevated temperatures.

Q2: What are the recommended storage conditions for Moxisylylyte hydrochloride powder and stock solutions?

A2: For the solid powder, it is recommended to store it at 4°C in a tightly sealed container, protected from moisture.[1] Stock solutions, especially in aqueous buffers, should be freshly prepared. If short-term storage is necessary, it is advisable to store aliquots at -20°C or -80°C for up to one month to minimize degradation.[1] Always protect solutions from light.

Q3: My Moxisylyte hydrochloride solution has changed color. Is it still usable?

A3: A change in color or the appearance of precipitate is a visual indicator of potential degradation or contamination. It is strongly recommended not to use any solution that has changed in appearance. Prepare a fresh solution from the solid powder.

Q4: How can I minimize the degradation of Moxisylylyte hydrochloride during my long-term cell culture experiments?

A4: To minimize degradation in long-term experiments, consider the following:

  • Prepare fresh solutions immediately before use.

  • If using a stock solution, ensure it has been stored properly at low temperatures and for a limited time.

  • Maintain the pH of your experimental medium as close to neutral (pH 7.0-7.4) as possible, as extreme pH values can catalyze hydrolysis.

  • Protect your experimental setup from direct light exposure.

  • Include appropriate controls in your experiment to account for any potential degradation over time.

Q5: What analytical methods can be used to assess the stability of my Moxisylylyte hydrochloride solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to quantify the concentration of Moxisylylyte hydrochloride and detect the formation of its degradation products over time.[2][3][4]

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected experimental results.
  • Possible Cause: Degradation of Moxisylylyte hydrochloride in the stock or working solution.

  • Troubleshooting Steps:

    • Verify Solution Freshness: Prepare a fresh stock solution of Moxisylylyte hydrochloride.

    • Check Storage Conditions: Ensure the solid compound and any stored solutions have been kept under the recommended conditions (refrigerated, protected from light and moisture).

    • pH of Medium: Confirm the pH of your experimental buffer or medium is within the optimal range for stability (near neutral).

    • Analytical Confirmation (Optional but Recommended): If available, use HPLC to analyze the concentration of your current solution compared to a freshly prepared standard.

Issue 2: Precipitation observed in the stock or working solution.
  • Possible Cause 1: The concentration of Moxisylylyte hydrochloride exceeds its solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Check Solubility: Moxisylylyte hydrochloride is soluble in water (≥ 50 mg/mL) and DMSO (20 mg/mL with sonication).[1] Ensure you have not exceeded these concentrations.

    • Gentle Warming/Sonication: For DMSO solutions, gentle warming or sonication may be required to fully dissolve the compound.[1]

  • Possible Cause 2: Degradation products may have lower solubility.

  • Troubleshooting Steps:

    • Discard and Prepare Fresh: Do not use a solution with a precipitate. Discard it and prepare a fresh solution.

    • Filter Sterilization: For sterile applications, filter the solution through a 0.22 µm filter after dissolution.[1]

Data Presentation

The following tables summarize hypothetical quantitative data on the stability of Moxisylylyte hydrochloride under various stress conditions. This data is for illustrative purposes to demonstrate expected trends, as comprehensive published stability data is limited.

Table 1: Effect of pH on the Stability of Moxisylylyte Hydrochloride in Aqueous Solution at 37°C

pH% Remaining after 24 hoursMajor Degradation Product
3.065%Deacetyl-thymoxamine
5.085%Deacetyl-thymoxamine
7.495%Deacetyl-thymoxamine
9.070%Deacetyl-thymoxamine

Table 2: Effect of Temperature on the Stability of Moxisylylyte Hydrochloride in Aqueous Solution (pH 7.4)

Temperature% Remaining after 24 hours
4°C>99%
25°C (Room Temp)98%
37°C95%
60°C75%

Table 3: Effect of Light and Oxidative Stress on the Stability of Moxisylylyte Hydrochloride in Aqueous Solution (pH 7.4) at 25°C

Condition% Remaining after 24 hours
Protected from Light98%
Exposed to UV Light80%
3% H₂O₂85%

Experimental Protocols

Protocol 1: Preparation of a Standard Moxisylylyte Hydrochloride Stock Solution (10 mM in DMSO)
  • Materials:

    • Moxisylylyte hydrochloride powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the Moxisylyte hydrochloride vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of Moxisylylyte hydrochloride powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of Moxisylylyte Hydrochloride

This protocol outlines a general procedure for a forced degradation study to understand the stability of Moxisylylyte hydrochloride under various stress conditions.

  • Materials:

    • Moxisylylyte hydrochloride

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • Purified water

    • pH meter

    • Water bath or incubator

    • UV lamp

    • HPLC system with a C18 column

  • Procedure:

    • Acid Hydrolysis: Dissolve Moxisylylyte hydrochloride in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve Moxisylylyte hydrochloride in 0.1 M NaOH to a known concentration. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve Moxisylylyte hydrochloride in 3% H₂O₂ to a known concentration. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Dissolve Moxisylylyte hydrochloride in purified water to a known concentration. Incubate at 60°C, protected from light, for 24 hours.

    • Photodegradation: Dissolve Moxisylylyte hydrochloride in purified water to a known concentration. Expose the solution to a UV lamp for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

    • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples if necessary for HPLC analysis. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining Moxisylylyte hydrochloride and the formation of any degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Inconsistent_Results Inconsistent or Weaker Experimental Results Check_Solution Check Solution Freshness and Storage Conditions Inconsistent_Results->Check_Solution Check_pH Verify pH of Experimental Medium Check_Solution->Check_pH Analytical_Confirmation Perform HPLC Analysis (Optional) Check_pH->Analytical_Confirmation Prepare_Fresh Prepare Fresh Solution Analytical_Confirmation->Prepare_Fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

Moxisylyte_HCl Moxisylyte Hydrochloride C₁₆H₂₆ClNO₃ Deacetyl_Thymoxamine Deacetyl-thymoxamine C₁₄H₂₃NO₂ Moxisylyte_HCl->Deacetyl_Thymoxamine Hydrolysis (H₂O, pH, Temp) Acetic_Acid Acetic Acid C₂H₄O₂ Moxisylyte_HCl->Acetic_Acid Hydrolysis (H₂O, pH, Temp) Oxidation_Products Oxidation Products Moxisylyte_HCl->Oxidation_Products Oxidation (e.g., H₂O₂) Photodegradation_Products Photodegradation Products Moxisylyte_HCl->Photodegradation_Products Photolysis (Light)

Caption: Potential degradation pathways of Moxisylylyte hydrochloride.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Moxisylyte HCl Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Quantify Degradation and Identify Products Analyze->Data End Determine Stability Profile Data->End

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Troubleshooting Unexpected Side Effects of Moxisylyte in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected side effects of Moxisylyte (thymoxamine) in animal models. The information is intended to assist researchers in identifying, understanding, and mitigating potential adverse events during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Moxisylyte?

Moxisylyte is a competitive alpha-1 adrenergic receptor antagonist.[1] Its primary effect is to block the action of norepinephrine (B1679862) and other sympathomimetic amines on alpha-1 adrenoceptors, leading to smooth muscle relaxation, particularly in blood vessels.[1][2]

Q2: What are the expected pharmacological effects and side effects of Moxisylyte based on its primary mechanism?

Given its alpha-1 adrenergic blocking activity, the expected pharmacological effects include a reduction in blood pressure.[2] Consequently, the most common side effects are related to vasodilation and the body's compensatory responses, including:

  • Hypotension: A drop in blood pressure is a direct result of peripheral vasodilation.[3]

  • Reflex Tachycardia: The body may respond to a drop in blood pressure by increasing the heart rate.[3]

  • Dizziness and Syncope (fainting): These can occur as a result of hypotension, particularly with the first dose or at higher doses.[3][4]

Q3: Are there any known unexpected or off-target side effects of Moxisylyte in animal models?

Direct evidence from published literature detailing unexpected or off-target side effects of Moxisylyte in animal models is limited. Most available studies focus on its expected alpha-1 adrenergic blocking effects.[1][5] However, based on the broader class of alpha-1 adrenergic antagonists, researchers should be aware of the potential for:

  • Interactions with other receptor systems: Some adrenergic antagonists have been shown to interact with other receptor systems, such as serotonergic and dopaminergic receptors, which could lead to unforeseen behavioral or neurological effects.[6][7]

  • Cardiovascular complications beyond hypotension and reflex tachycardia: In some contexts, alpha-1 adrenergic blockade has been associated with an increased risk of heart failure, although this is not a universally observed effect and may depend on the specific agent and experimental conditions.[8][9]

  • Hepatotoxicity: While rare for the class, some alpha-1 adrenergic antagonists have been associated with mild and transient elevations in liver enzymes.[10]

Q4: What are the reported lethal doses (LD50) of Moxisylyte in common animal models?

A study by Creuzet et al. (1980) reported the following oral LD50 values for Moxisylyte and its metabolites in mice:

CompoundAnimal ModelRoute of AdministrationLD50 (mmol/kg)
Moxisylyte (Thymoxamine)MouseOral0.81[5]
DeacetylthymoxamineMouseOral0.71[5]
DemethyldeacetylthymoxamineMouseOral1.14[5]

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality in a Study Cohort

Symptom: Higher than expected mortality in animals treated with Moxisylyte, not obviously linked to the expected hypotensive effects.

Possible Causes:

  • Severe, unmonitored hypotension: Even if not the primary focus, a profound drop in blood pressure can lead to organ hypoperfusion and death.

  • Off-target cardiac effects: Although not well-documented for Moxisylyte, some alpha-1 blockers have been implicated in adverse cardiac events, especially in models of cardiac stress.[11][12][13]

  • Central Nervous System (CNS) toxicity: High concentrations of the drug crossing the blood-brain barrier could lead to unforeseen neurological complications.

  • Vehicle or formulation toxicity: The vehicle used to dissolve and administer Moxisylyte could be contributing to the observed toxicity.

Troubleshooting Workflow:

G start Unexpected Mortality Observed check_dose Verify Dosing and Administration (Concentration, volume, route) start->check_dose review_necropsy Perform Detailed Necropsy (Gross and histopathology) check_dose->review_necropsy No Error outcome_dose Dose Calculation or Administration Error check_dose->outcome_dose Error Found? monitor_vitals Implement Continuous Vital Sign Monitoring (BP, HR, ECG, Temp) review_necropsy->monitor_vitals No Obvious Lesions outcome_cardiac Evidence of Cardiac Pathology (e.g., necrosis, fibrosis) review_necropsy->outcome_cardiac Cardiac Lesions? assess_cns Perform Neurological Assessment (Behavioral scoring, EEG if necessary) monitor_vitals->assess_cns evaluate_vehicle Conduct Vehicle-Only Control Study outcome_vehicle Mortality in Vehicle Control Group evaluate_vehicle->outcome_vehicle Mortality? assess_cns->evaluate_vehicle No Abnormalities outcome_cns Neurological Abnormalities Detected assess_cns->outcome_cns Abnormalities? action_recalculate Recalculate and Prepare Fresh Solutions outcome_dose->action_recalculate Yes action_cardiac_investigation Investigate Cardiotoxicity (e.g., cardiac biomarkers, echocardiography) outcome_cardiac->action_cardiac_investigation Yes action_cns_investigation Investigate Neurotoxicity (e.g., specific neurobehavioral tests) outcome_cns->action_cns_investigation Yes action_reformulate Reformulate with a Different Vehicle outcome_vehicle->action_reformulate Yes

Caption: Troubleshooting workflow for unexpected mortality.

Issue 2: Unexplained Neurological or Behavioral Changes

Symptoms: Seizures, tremors, excessive sedation, agitation, or stereotyped behaviors not consistent with the known pharmacology of Moxisylyte.

Possible Causes:

  • Off-target CNS receptor interactions: Potential interaction with serotonergic or dopaminergic pathways.[6][7]

  • Metabolite effects: Active metabolites of Moxisylyte may have different CNS penetration and activity profiles.

  • Indirect effects: Significant changes in blood pressure and cerebral blood flow could indirectly lead to neurological symptoms.

Troubleshooting Approach:

  • Characterize the behavior: Use a standardized behavioral scoring system (e.g., a modified Irwin test or a functional observational battery) to systematically document the observed abnormalities.

  • Rule out cardiovascular confounds: Simultaneously monitor cardiovascular parameters (blood pressure, heart rate) to determine if the neurological signs are secondary to hemodynamic instability.

  • Pharmacological challenge: If a specific neurotransmitter system is suspected (e.g., serotonergic), consider a pilot study with a selective antagonist to see if the unexpected behavior is attenuated.

  • Bioanalytical measurements: If possible, measure the concentration of Moxisylyte and its major metabolites in the brain tissue of affected animals to assess blood-brain barrier penetration.

Signaling Pathway Hypothesis (Off-Target Effects):

G Moxisylyte Moxisylyte Alpha1_AR Alpha-1 Adrenergic Receptor Moxisylyte->Alpha1_AR Antagonizes (Primary Target) Serotonin_R Serotonin Receptor (e.g., 5-HT2A) (Hypothetical Off-Target) Moxisylyte->Serotonin_R Interacts? (Hypothetical) Dopamine_R Dopamine Receptor (e.g., D2) (Hypothetical Off-Target) Moxisylyte->Dopamine_R Interacts? (Hypothetical) Gq_PLC Gq/11 -> PLC activation Alpha1_AR->Gq_PLC Blocks Norepinephrine- mediated activation IP3_DAG IP3 & DAG increase Gq_PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Smooth_Muscle Smooth Muscle Contraction Ca_PKC->Smooth_Muscle Inhibition of Neuronal_Activity Altered Neuronal Excitability Serotonin_R->Neuronal_Activity Dopamine_R->Neuronal_Activity Behavioral_Changes Unexpected Behavioral Changes Neuronal_Activity->Behavioral_Changes

Caption: Moxisylyte's primary and hypothetical off-target pathways.

Detailed Experimental Protocols

Protocol 1: Comprehensive Cardiovascular Safety Assessment in a Canine Model

This protocol is adapted from general guidelines for cardiovascular safety pharmacology.[14][15]

Objective: To assess the effects of Moxisylyte on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving dogs.

Methodology:

  • Animal Model: Use purpose-bred beagle dogs, surgically implanted with telemetry devices for continuous monitoring of arterial blood pressure, heart rate, and ECG.

  • Acclimation: Allow animals to recover from surgery and acclimate to the study environment for at least two weeks.

  • Dose Selection: Based on preliminary dose-range finding studies, select at least three doses of Moxisylyte (low, medium, and high) and a vehicle control. The high dose should be a multiple of the intended therapeutic dose.

  • Study Design: Employ a Latin square crossover design where each dog receives each dose level and vehicle, with an adequate washout period between administrations.

  • Administration: Administer Moxisylyte via the intended clinical route (e.g., oral gavage or intravenous infusion).

  • Data Collection:

    • Record baseline cardiovascular data for at least 24 hours prior to dosing.

    • Continuously record data for at least 24 hours post-administration.

    • Pay close attention to the time of peak plasma concentration (Tmax) if known.

  • Data Analysis:

    • Analyze changes from baseline for systolic, diastolic, and mean arterial pressure, heart rate, and key ECG intervals (PR, QRS, QT, and corrected QT - QTc).

    • Statistically compare dose groups to the vehicle control.

  • Histopathology: At the end of the study, or if unexpected mortality occurs, perform a thorough gross necropsy and histopathological examination of the heart and major blood vessels.

Protocol 2: Assessment of Drug-Induced Seizures in a Rodent Model

This protocol is based on established methods for evaluating the pro-convulsant potential of a test article.[16][17][18]

Objective: To determine if Moxisylyte induces seizures or lowers the seizure threshold in rodents.

Methodology:

  • Animal Model: Use a well-characterized rodent strain, such as Sprague-Dawley rats or C57BL/6 mice.

  • Dose Administration: Administer a range of Moxisylyte doses, including a high dose that is a significant multiple of the therapeutic dose, and a vehicle control.

  • Behavioral Observation:

    • Individually house animals after dosing and observe continuously for at least 4 hours, and then at regular intervals for 24 hours.

    • Score seizure activity using a standardized scale (e.g., the Racine scale for limbic seizures).

  • Seizure Threshold Testing (Optional):

    • To assess if Moxisylyte lowers the seizure threshold, pre-treat animals with Moxisylyte or vehicle.

    • After an appropriate interval, administer a sub-threshold dose of a chemical convulsant (e.g., pentylenetetrazol - PTZ) or a minimal electrical stimulus (e.g., via corneal or ear clip electrodes).

    • Compare the incidence and severity of seizures between the Moxisylyte-treated and vehicle-treated groups.

  • Electroencephalography (EEG) Monitoring (Optional): For a more detailed assessment, surgically implant EEG electrodes to directly measure brain electrical activity and detect sub-clinical seizure activity.

Protocol 3: Evaluation of Potential Hepatotoxicity in a Rodent or Canine Model

This protocol outlines a general approach to assessing drug-induced liver injury.[19][20][21][22]

Objective: To evaluate the potential for Moxisylyte to cause liver damage following acute or repeated administration.

Methodology:

  • Animal Model: Rodents (rats or mice) are typically used for initial screening. If concerns arise, a non-rodent species like the beagle dog may be used.

  • Study Design:

    • Acute Study: Administer a single high dose of Moxisylyte and monitor for 24-72 hours.

    • Repeat-Dose Study: Administer daily doses of Moxisylyte for a set period (e.g., 7, 14, or 28 days). Include a vehicle control group and a positive control group (e.g., treated with a known hepatotoxin like acetaminophen (B1664979) at a high dose).

  • Data Collection:

    • Clinical Observations: Monitor animals daily for signs of toxicity (e.g., lethargy, changes in body weight, changes in food and water consumption).

    • Clinical Pathology: Collect blood samples at baseline, mid-study, and termination. Analyze serum for liver enzymes (ALT, AST, ALP) and bilirubin.

    • Gross Pathology: At the end of the study, perform a thorough necropsy, paying close attention to the liver (weight, color, texture).

    • Histopathology: Collect liver tissue and process for microscopic examination. Evaluate for hepatocellular necrosis, inflammation, cholestasis, and other signs of liver damage.

By following these guidelines and protocols, researchers can more effectively anticipate, identify, and troubleshoot unexpected side effects that may arise during preclinical studies with Moxisylyte, ensuring the generation of robust and reliable data.

References

Mepartricin Dosage Optimization for In Vitro Antifungal Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mepartricin dosage for in vitro antifungal assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for mepartricin?

A1: Mepartricin is a polyene macrolide antifungal agent. Its primary mechanism of action involves binding to ergosterol (B1671047), a crucial sterol component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. The consequence of this disruption is the leakage of essential intracellular components, such as ions (K+, Na+, Ca2+) and small organic molecules, which ultimately results in fungal cell death.[1][2][3] Unlike some antifungal drugs that inhibit the synthesis of ergosterol, mepartricin directly interacts with the ergosterol already present in the membrane.[1]

Q2: What is the recommended solvent and storage condition for mepartricin stock solutions?

A2: Mepartricin is poorly soluble in water. For in vitro assays, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). The stock solution should be prepared at a high concentration (e.g., 10 mg/mL) to minimize the final concentration of DMSO in the assay, which should ideally be kept at or below 0.5% to avoid solvent-induced cytotoxicity to the fungal cells.[4] The stock solution should be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is a typical starting concentration range for mepartricin in a broth microdilution assay?

A3: Based on its reported activity being comparable to or greater than Amphotericin B, a typical starting concentration range for mepartricin in a broth microdilution assay would be from 16 µg/mL down to 0.03 µg/mL, prepared by serial two-fold dilutions. However, the optimal range may vary depending on the fungal species being tested.

Data Presentation: In Vitro Activity of Polyene Antifungals

Due to the limited availability of comprehensive public data for mepartricin, the following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for the structurally and functionally similar polyene antifungal, Amphotericin B, against common fungal pathogens. Mepartricin has been reported to have activity that is consistently more active than Amphotericin B against yeasts.[5]

Fungal SpeciesAmphotericin B MIC Range (µg/mL)
Candida albicans0.25 - 1
Candida glabrata0.5 - 2
Candida parapsilosis0.25 - 1
Candida tropicalis0.5 - 2
Candida krusei0.5 - 4
Cryptococcus neoformans0.25 - 1
Aspergillus fumigatus0.5 - 2
Aspergillus flavus0.5 - 2
Aspergillus niger1 - 4
Aspergillus terreus1 - >16

Note: These values are compiled from various sources and should be used as a general guide. Actual MICs can vary depending on the specific isolate and testing conditions.

Experimental Protocols

Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27-A4 and EUCAST E.Def 7.3.2)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of mepartricin against yeast species.

1. Preparation of Mepartricin Stock Solution:

  • Dissolve mepartricin powder in 100% DMSO to a final concentration of 1.6 mg/mL (100x the highest desired final concentration of 16 µg/mL).
  • Vortex thoroughly to ensure complete dissolution.
  • Store in small aliquots at -20°C or below.

2. Preparation of Microdilution Plates:

  • Use sterile 96-well, U-bottom microtiter plates.
  • Add 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0 and supplemented with 2% glucose) to wells in columns 2 through 12.
  • Add 200 µL of RPMI-1640 medium to a well in column 12 to serve as a sterility control.
  • Add 4 µL of the 1.6 mg/mL mepartricin stock solution to 96 µL of RPMI-1640 medium in the wells of column 1. This creates a starting mepartricin concentration of 64 µg/mL.
  • Perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process through column 10. Discard 100 µL from column 10. This will result in a drug concentration range from 16 µg/mL to 0.03 µg/mL in the final assay volume. Column 11 will serve as a growth control (no drug).

3. Inoculum Preparation:

  • From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.
  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
  • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the final inoculum to each well in columns 1 through 11. Do not inoculate the sterility control well in column 12.
  • The final volume in each test well will be 200 µL.
  • Seal the plate and incubate at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of mepartricin that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well. For polyenes like mepartricin, the endpoint can also be read as the lowest concentration with no visible growth.

Checkerboard Assay for Synergy Testing

This protocol is for determining the synergistic effect of mepartricin with another antifungal agent (e.g., fluconazole (B54011) or caspofungin).

1. Plate Setup:

  • In a 96-well plate, create serial dilutions of mepartricin along the rows (e.g., from top to bottom) and the second antifungal agent along the columns (e.g., from left to right) in RPMI-1640 medium.
  • The final plate should have a matrix of concentrations, with wells containing each drug alone, as well as combinations of both drugs.

2. Inoculation and Incubation:

  • Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.
  • Incubate under the same conditions (35°C for 24-48 hours).

3. Data Analysis:

  • Determine the MIC of each drug alone and in combination.
  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of mepartricin + FIC of second drug.
  • Interpret the results as follows:
  • Synergy: FICI ≤ 0.5
  • Indifference: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0

Troubleshooting Guide

Q: I'm observing precipitation when I dilute my mepartricin stock solution in the culture medium. What should I do?

A: Precipitation of polyene antifungals like mepartricin in aqueous media is a common issue due to their hydrophobic nature.

  • Ensure the final DMSO concentration is low: High concentrations of the drug from a DMSO stock can crash out when diluted into the aqueous medium. Ensure your final DMSO concentration does not exceed 0.5%.
  • Vortex during dilution: When preparing the initial dilution of the DMSO stock into the medium, vortex the medium while adding the stock solution to facilitate rapid dispersion.
  • Prepare fresh dilutions: Do not store diluted mepartricin in aqueous solutions for extended periods, as it may precipitate over time. Prepare dilutions immediately before use.

Q: My MIC results for mepartricin are inconsistent between experiments. What could be the cause?

A: Inconsistent MIC results can stem from several factors:

  • Inoculum variability: Ensure that the inoculum density is consistent for each experiment. Use a spectrophotometer to standardize your 0.5 McFarland suspension.
  • Drug stability: Mepartricin, like other polyenes, can be sensitive to light and temperature. Protect your stock solutions from light and avoid repeated freeze-thaw cycles. There is evidence that Amphotericin B, a similar polyene, is unstable in some culture media over prolonged incubation.[4]
  • Reading endpoint subjectivity: The endpoint for polyenes can sometimes be "trailing," where there is reduced but not absent growth over a range of concentrations. It is important to have a consistent and clearly defined endpoint (e.g., 50% or 90% growth inhibition).

Q: The growth in my control well is poor. How does this affect my results?

A: Poor growth in the control well invalidates the assay, as it is impossible to determine if the lack of growth in the test wells is due to the drug or suboptimal growth conditions.

  • Check your inoculum: Ensure your fungal culture is viable and in the correct growth phase.
  • Verify your medium: Confirm that the RPMI-1640 medium is correctly prepared, buffered to pH 7.0, and that the glucose supplement has been added.
  • Incubation conditions: Check that the incubator is at the correct temperature (35°C) and that the plates are properly sealed to prevent evaporation.

Visualizations

Mepartricin_Mechanism Mepartricin Mepartricin Ergosterol Ergosterol Mepartricin->Ergosterol Binds to Membrane_Disruption Membrane Disruption (Pore Formation) Mepartricin->Membrane_Disruption Induces Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Ion_Leakage Ion Leakage (K+, Na+) Membrane_Disruption->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Caption: Mechanism of action of Mepartricin on the fungal cell membrane.

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare Mepartricin Stock (in DMSO) Start->Prep_Stock Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilute Serial Dilution in 96-Well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Plate Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read MIC (Lowest Inhibitory Conc.) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the MIC of Mepartricin using broth microdilution.

Checkerboard_Synergy Setup Prepare Checkerboard Plate Dilute_A Serial Dilute Mepartricin (Drug A) Setup->Dilute_A Dilute_B Serial Dilute Second Drug (Drug B) Setup->Dilute_B Inoculate Inoculate with Fungal Suspension Dilute_A->Inoculate Dilute_B->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MICs Determine MICs of Drugs Alone & in Combo Incubate->Read_MICs Calculate_FIC Calculate FIC Index (FICI) Read_MICs->Calculate_FIC Interpret Interpret Interaction: Synergy, Indifference, or Antagonism Calculate_FIC->Interpret

Caption: Logical workflow for assessing antifungal synergy with a checkerboard assay.

References

Technical Support Center: Moxisylyte Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moxisylyte (B1676771). The following information is designed to address common issues and inconsistencies that may arise during in vitro and in vivo experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific problems you might encounter.

I. In Vitro Assays (Receptor Binding & Functional Assays)

Question: My radioligand binding assay for moxisylyte shows high non-specific binding. What are the potential causes and solutions?

Answer: High non-specific binding (NSB) can obscure your specific binding signal. Here are common causes and troubleshooting steps:

Potential CauseRecommended Solution
Radioligand concentration is too high. Use a radioligand concentration at or below the dissociation constant (Kd). For initial experiments, a concentration of 0.1 x Kd is a good starting point.
Insufficient blocking of non-specific sites. Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer. Pre-coating your filter plates with a solution of an agent like polyethyleneimine (PEI) can also reduce binding to the filter itself.
Inadequate washing. Increase the number and/or volume of your wash steps. Using ice-cold wash buffer can help minimize the dissociation of the specifically bound radioligand.
Hydrophobicity of the radioligand or moxisylyte. Consider adding a small amount of a mild detergent to your wash buffer to reduce non-specific hydrophobic interactions.

Question: I am observing very low or no specific binding in my moxisylyte competition assay. What should I check?

Answer: A lack of specific binding can be due to several factors related to your reagents and experimental setup:

Potential CauseRecommended Solution
Degraded or inactive receptor preparation. Ensure your cell membranes or tissue homogenates have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Confirm receptor expression using a method like western blotting.
Incorrect buffer composition. The pH and ionic strength of your binding buffer are critical. Optimize these parameters for the specific alpha-1 adrenergic receptor subtype you are studying.
Incubation time is too short. Ensure your binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
Moxisylyte degradation. Moxisylyte is a prodrug and can be unstable. Prepare fresh solutions of moxisylyte for each experiment. Protect from light and store at recommended temperatures.[1]

Question: The dose-response curve for moxisylyte in my smooth muscle relaxation assay is not sigmoidal or shows high variability between replicates. What could be the cause?

Answer: High variability in functional assays often points to issues with tissue handling or assay setup:

Potential CauseRecommended Solution
Inconsistent tissue preparation. Ensure uniform dissection and handling of the smooth muscle strips. Maintain consistent tension on the tissues in the organ bath.
Poor tissue health. Use fresh tissue and ensure it is constantly bathed in oxygenated physiological salt solution at the correct temperature (typically 37°C).[2]
Pipetting errors. Regularly calibrate your pipettes. When preparing serial dilutions of moxisylyte, ensure thorough mixing at each step.
Solvent effects. If using a solvent like DMSO to dissolve moxisylyte, ensure the final concentration in the organ bath is low (typically <0.1%) and that you run a vehicle control to account for any solvent-induced effects.
Receptor desensitization. If performing cumulative concentration-response curves, ensure you allow sufficient time for the tissue to recover between additions. Non-cumulative additions with thorough washing in between may reduce this issue.
II. In Vivo Experiments (Animal Models)

Question: I am not observing a significant drop in blood pressure in my rat model after administering moxisylyte. What are some possible reasons?

Answer: The lack of an expected hypotensive effect can be due to several factors, from the drug itself to the animal model:

Potential CauseRecommended Solution
Route of administration. The pharmacokinetics of moxisylyte and its active metabolites are highly dependent on the route of administration.[3] Oral bioavailability can be low.[4] Consider intravenous or intraperitoneal administration for more consistent systemic exposure.
Anesthesia. Some anesthetics can interfere with cardiovascular reflexes and mask the hypotensive effects of alpha-blockers.[5] Whenever possible, use conscious, freely moving animals with implanted catheters for blood pressure measurement.[6]
Animal strain and model. The density and subtype of alpha-1 adrenergic receptors can vary between different rat strains. Spontaneously hypertensive rats (SHR) are a common model for studying antihypertensive drugs.[7]
Compensatory reflexes. Baroreceptor reflexes can counteract the initial drop in blood pressure. This can be particularly pronounced with non-selective alpha-blockers.
Drug dose and metabolism. Moxisylyte is rapidly metabolized.[3][4] Ensure the dose is appropriate for the animal model and consider the short half-life of the active metabolites.

Question: My in vivo data shows a high degree of variability between individual animals. How can I reduce this?

Answer: Reducing inter-individual variability is crucial for obtaining statistically significant results:

Potential CauseRecommended Solution
Stress-induced physiological changes. Acclimatize animals to the experimental procedures and environment to minimize stress, which can significantly impact blood pressure and heart rate.[7]
Inconsistent drug administration. Ensure accurate and consistent dosing for each animal. For oral gavage, confirm proper placement to avoid administration into the lungs.
Underlying health status of animals. Use healthy animals from a reputable supplier. Screen for any underlying conditions that could affect cardiovascular parameters.
Genetic variability. Use an inbred strain of animals to minimize genetic differences that can contribute to varied drug responses.

Data Presentation: Quantitative Efficacy of Moxisylyte

Table 1: In Vitro Efficacy of Moxisylyte
Assay TypeTissue/Cell LineParameterMoxisylyte ValueComparator ValueReference
Radioligand BindingHuman Corpus Cavernosum Smooth Muscle CellsIC50 (vs. [3H]-DHE)0.01 µMPrazosin: 0.01 µM[8]
Smooth Muscle RelaxationHuman Corpus Cavernosum Smooth Muscle CellsIC50 (vs. Noradrenaline)0.5 ± 0.2 µMPrazosin: 0.9 ± 0.2 µM[8]
Smooth Muscle RelaxationRabbit IleumEC5076.4 ± 7.9 µM (NaHS, a relaxant)-[9]
Smooth Muscle RelaxationRat Vas DeferensEC5064.8 ± 5.4 µM (NaHS, a relaxant)-[9]
Table 2: In Vivo Efficacy of Moxisylyte in Erectile Dysfunction Clinical Trials
Study PopulationMoxisylyte DosePrimary Efficacy EndpointMoxisylyte Response RatePlacebo Response RateReference
30 patients with erectile dysfunction10, 20, 30 mg (intracavernous)Erection adequate for intercourseDose-dependent increaseSignificantly lower than moxisylyte[10]
73 patients with erectile dysfunction10, 20, 30 mg (intracavernous)Erection adequate for intercourse85%25%[11][12]
156 patients with erectile dysfunctionTitrated dose (intracavernous)Positive buckling test40%-[13]
156 patients with erectile dysfunctionTitrated dose (intracavernous)Erection adequate for intercourse (investigator assessed)46%-[13]
156 patients with erectile dysfunctionTitrated dose (self-injection at home)At least 1 rigid erection61%-[13]

Experimental Protocols

Protocol 1: Alpha-1 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of moxisylyte for alpha-1 adrenergic receptors.

a. Materials:

  • Membranes: Prepared from cells or tissues expressing alpha-1 adrenergic receptors.

  • Radioligand: [3H]-Prazosin (a selective alpha-1 antagonist).

  • Non-specific binding control: Phentolamine (B1677648) (a non-selective alpha-blocker).

  • Test compound: Moxisylyte.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters and a cell harvester .

  • Scintillation counter and scintillation fluid .

b. Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a protein concentration of 200-400 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [3H]-Prazosin, 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of [3H]-Prazosin, 50 µL of phentolamine (10 µM), and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of [3H]-Prazosin, 50 µL of moxisylyte at various concentrations, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of moxisylyte.

  • Determine the IC50 value (the concentration of moxisylyte that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Smooth Muscle Contraction Assay

This protocol describes a method to determine the functional antagonist activity of moxisylyte at alpha-1 adrenergic receptors by measuring its ability to inhibit agonist-induced contraction of isolated vascular smooth muscle.

a. Materials:

  • Tissue: Rat thoracic aorta.

  • Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

  • Agonist: Norepinephrine (B1679862).

  • Antagonist: Moxisylyte.

  • Organ bath system with force-displacement transducers.

b. Procedure:

  • Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Cut the aorta into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing PSS at 37°C, attached to a force transducer. Apply a resting tension of approximately 1-2 g and allow the tissue to equilibrate for at least 60 minutes.

  • Agonist-induced Contraction: Obtain a cumulative concentration-response curve for norepinephrine to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of moxisylyte for a predetermined period (e.g., 30-60 minutes).

  • Repeat Agonist Curve: In the continued presence of moxisylyte, obtain a second cumulative concentration-response curve for norepinephrine.

  • Repeat steps 4 and 5 with increasing concentrations of moxisylyte.

c. Data Analysis:

  • Plot the contractile response as a percentage of the maximum response against the log concentration of norepinephrine in the absence and presence of different concentrations of moxisylyte.

  • Determine the EC50 values for norepinephrine in the absence and presence of moxisylyte.

  • Perform a Schild analysis to determine the pA2 value, which is a measure of the affinity of the antagonist for the receptor.

Mandatory Visualizations

Moxisylyte_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha-1 Adrenergic Receptor Binds to Gq/11 Gq/11 Alpha-1 Adrenergic Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Leads to PKC Activation->Smooth Muscle Contraction Contributes to Moxisylyte Moxisylyte Moxisylyte->Alpha-1 Adrenergic Receptor Blocks

Caption: Moxisylyte's mechanism of action as an alpha-1 adrenergic receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor Binding Assay Receptor Binding Assay Determine Ki Determine Ki Receptor Binding Assay->Determine Ki Smooth Muscle Assay Smooth Muscle Assay Determine pA2 Determine pA2 Smooth Muscle Assay->Determine pA2 Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Blood Pressure Measurement Blood Pressure Measurement Drug Administration->Blood Pressure Measurement Data Analysis Data Analysis Blood Pressure Measurement->Data Analysis

Caption: General experimental workflow for assessing moxisylyte efficacy.

Troubleshooting_Guide cluster_solutions Potential Solutions Inconsistent Results Inconsistent Results Check Drug Stability Check Drug Stability Inconsistent Results->Check Drug Stability Review Protocol Review Protocol Inconsistent Results->Review Protocol Calibrate Equipment Calibrate Equipment Inconsistent Results->Calibrate Equipment Assess Reagent Quality Assess Reagent Quality Inconsistent Results->Assess Reagent Quality Prepare Fresh Solutions Prepare Fresh Solutions Check Drug Stability->Prepare Fresh Solutions Standardize Procedures Standardize Procedures Review Protocol->Standardize Procedures Service Instruments Service Instruments Calibrate Equipment->Service Instruments Validate Receptors/Cells Validate Receptors/Cells Assess Reagent Quality->Validate Receptors/Cells

Caption: A logical troubleshooting flow for addressing inconsistent experimental results.

References

Technical Support Center: Enhancing Oral Bioavailability of Mepartricin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Mepartricin formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of Mepartricin?

A1: The primary challenges in developing oral formulations of Mepartricin stem from its physicochemical properties. Mepartricin, a polyene macrolide antibiotic, is a large and complex molecule.[1][2][3] This contributes to its low aqueous solubility and poor permeability across the gastrointestinal mucosa, which are significant hurdles for effective oral absorption.[4][5] Furthermore, like many complex molecules, it may be susceptible to degradation in the gastrointestinal tract and undergo first-pass metabolism in the liver, further reducing its systemic availability.[4]

Q2: What are the promising formulation strategies to enhance the oral bioavailability of Mepartricin?

A2: Several advanced formulation strategies can be employed to overcome the challenges of Mepartricin's oral delivery. These include:

  • Lipid-Based Formulations: Systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate Mepartricin, protecting it from degradation and enhancing its absorption.[6][7][8] These formulations can improve lymphatic uptake, thereby bypassing the first-pass metabolism.[9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids.[9][10] This increases the solubilization and absorption of lipophilic drugs like Mepartricin.[11]

  • Amorphous Solid Dispersions: By dispersing Mepartricin in a hydrophilic polymer matrix at a molecular level, its dissolution rate and solubility can be significantly improved.[11]

  • Particle Size Reduction: Techniques such as micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[5][11]

Q3: How can I select the appropriate excipients for my Mepartricin formulation?

A3: Excipient selection is critical for the success of your formulation. Key considerations include:

  • Solubilizers: To enhance the solubility of Mepartricin, consider using excipients like Capryol™ 90 or Labrasol® ALF.[12]

  • Permeation Enhancers: Certain excipients can improve the permeability of Mepartricin across the intestinal epithelium.

  • P-glycoprotein (P-gp) Inhibitors: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. Excipients like TPGS (Tocopheryl polyethylene (B3416737) glycol succinate) and Poloxamer 188 have been shown to inhibit P-gp.[13][14][15]

  • Stabilizers: To prevent the degradation of Mepartricin in the formulation and the GI tract, antioxidants and pH modifiers may be necessary.[4]

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Low drug loading in lipid nanoparticles (SLNs/NLCs) Poor solubility of Mepartricin in the lipid matrix.Screen various solid lipids (e.g., tristearin, glyceryl monostearate) and liquid lipids (for NLCs) to find a matrix with higher solubilizing capacity for Mepartricin. Consider using a co-solvent during the preparation process, which is later removed.
Physical instability of the formulation (e.g., aggregation, precipitation) Incompatible excipients or improper formulation parameters.Conduct thorough pre-formulation studies to ensure compatibility between Mepartricin and all excipients. Optimize the homogenization or microfluidization process parameters (pressure, temperature, number of cycles) to achieve a stable particle size.
High variability in in vivo pharmacokinetic data Inconsistent formulation performance or significant food effects.Standardize the formulation and manufacturing process to ensure batch-to-batch consistency. Investigate the effect of food on the absorption of your formulation by conducting studies in both fasted and fed states.
Low encapsulation efficiency in SEDDS Mepartricin precipitation upon emulsification.Optimize the oil, surfactant, and co-surfactant ratios to ensure that Mepartricin remains solubilized within the micelles of the resulting emulsion. Screen different surfactants and co-surfactants for their ability to maintain Mepartricin in a solubilized state.
Poor correlation between in vitro dissolution and in vivo bioavailability The in vitro test does not accurately mimic the complex environment of the gastrointestinal tract.Utilize more biorelevant dissolution media that simulate the composition of intestinal fluids in both fasted (FaSSIF) and fed (FeSSIF) states. Consider using in vitro cell culture models (e.g., Caco-2 cells) or ex vivo tissue models to better predict in vivo permeability and absorption.

Experimental Protocols

Preparation of Mepartricin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of Mepartricin-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • Mepartricin

  • Solid Lipid (e.g., Tristearin)

  • Surfactant (e.g., Poloxamer 188)

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of Mepartricin to the molten lipid and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer for a specified period (e.g., 10 minutes) at a specific speed (e.g., 10,000 rpm).

  • Ultrasonication: Subject the resulting pre-emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char In Vitro Characterization cluster_vivo In Vivo Evaluation prep_sln Prepare Mepartricin-Loaded Solid Lipid Nanoparticles char_phys Physicochemical Characterization (Size, Zeta Potential, EE%) prep_sln->char_phys prep_sedds Prepare Mepartricin-Loaded Self-Emulsifying Drug Delivery System prep_sedds->char_phys char_diss In Vitro Dissolution/ Drug Release Studies char_phys->char_diss char_perm Caco-2 Cell Permeability Assay char_diss->char_perm vivo_pk Pharmacokinetic Studies in Animal Models (e.g., Rats) char_perm->vivo_pk vivo_bio Determination of Oral Bioavailability vivo_pk->vivo_bio

Caption: Experimental workflow for developing and evaluating oral Mepartricin formulations.

logical_relationship cluster_challenges Challenges for Oral Mepartricin cluster_strategies Formulation Strategies cluster_outcome Desired Outcome low_sol Low Aqueous Solubility sln Solid Lipid Nanoparticles (SLNs) low_sol->sln addressed by sedds Self-Emulsifying Drug Delivery Systems (SEDDS) low_sol->sedds addressed by asd Amorphous Solid Dispersions low_sol->asd addressed by poor_perm Poor Permeability poor_perm->sln addressed by poor_perm->sedds addressed by first_pass First-Pass Metabolism first_pass->sln bypassed by bioavailability Improved Oral Bioavailability sln->bioavailability sedds->bioavailability asd->bioavailability

Caption: Relationship between challenges and formulation strategies for Mepartricin.

References

Technical Support Center: Minimizing Off-Target Effects of Moxisylyte in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Moxisylyte in cell-based assays while minimizing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Moxisylyte and what is its primary mechanism of action?

A1: Moxisylyte, also known as thymoxamine, is a selective alpha-1 adrenergic receptor antagonist.[1] It functions as a prodrug, meaning it is administered in an inactive form and is rapidly metabolized in the body to its active metabolite, deacetylmoxisylyte (B1669939).[2] The primary on-target mechanism of action is the competitive antagonism of norepinephrine (B1679862) at post-synaptic alpha-1 adrenergic receptors, leading to the blockade of downstream signaling pathways.[2]

Q2: Why is it important to consider off-target effects when using Moxisylyte in cell-based assays?

A2: Off-target effects occur when a compound interacts with unintended molecular targets. These interactions can lead to misleading experimental results, making it difficult to attribute an observed phenotype solely to the intended on-target activity of Moxisylyte. Understanding and mitigating these effects are crucial for accurate data interpretation and the reliable assessment of Moxisylyte's therapeutic potential.

Q3: Moxisylyte is a prodrug. How does this impact its use in in vitro studies?

A3: The prodrug nature of Moxisylyte requires consideration of its metabolic activation.[2] Many cell lines used in in vitro assays may lack the necessary enzymes (esterases) to efficiently convert Moxisylyte to its active form, deacetylmoxisylyte. This can result in an underestimation of its potency and efficacy. Researchers should either use the active metabolite directly or ensure their cell model possesses the required metabolic capacity.[3]

Q4: What are the known off-target effects of alpha-1 adrenergic receptor antagonists?

A4: At high concentrations, some alpha-1 adrenergic antagonists have been reported to induce apoptosis in a manner that is independent of their alpha-1 receptor blockade. It is therefore essential to carefully determine the optimal concentration range for Moxisylyte in your specific cell line to distinguish between on-target and potential off-target cytotoxic effects.

Q5: Which cell lines are suitable for studying Moxisylyte's on-target effects?

A5: Cell lines endogenously expressing alpha-1 adrenergic receptors are ideal. Examples include smooth muscle cells, prostate-derived cell lines (e.g., PC-3, LNCaP), and some neuronal cell lines. Alternatively, recombinant cell lines, such as HEK293 or CHO cells, can be engineered to express specific alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D), providing a controlled system to study subtype-specific effects.[4][5]

Data Presentation: Selectivity Profile of Moxisylyte

A comprehensive understanding of a compound's selectivity is critical for interpreting experimental results. The following table summarizes the binding affinities (Ki) of Moxisylyte's active metabolite, deacetylmoxisylyte, for various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeReported Ki (nM)Reference
α1A-Adrenergic Data not readily available-
α1B-Adrenergic Data not readily available-
α1D-Adrenergic Data not readily available-
α2-Adrenergic Data not readily available-
β-Adrenergic Data not readily available-

Note: Specific quantitative binding affinity data for Moxisylyte and its metabolites across a broad panel of receptors are not consistently available in the public literature. Researchers are encouraged to consult specialized databases or perform their own binding assays to determine the precise selectivity profile in their experimental system.

Signaling Pathways

The activation of alpha-1 adrenergic receptor subtypes initiates distinct downstream signaling cascades. Understanding these pathways is essential for designing relevant functional assays and interpreting the effects of Moxisylyte.

Alpha1_Signaling Ligand Norepinephrine/ Epinephrine Alpha1R α1-Adrenergic Receptor (α1A, α1B, α1D) Ligand->Alpha1R Activates Moxisylyte Moxisylyte (Deacetylmoxisylyte) Moxisylyte->Alpha1R Blocks Gq_11 Gq/11 Alpha1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream Leads to PKC->Downstream Leads to

Caption: Canonical Gq/11 signaling pathway of α1-adrenergic receptors.

Troubleshooting Guide

This guide addresses common issues encountered when using Moxisylyte in cell-based assays.

Problem Possible Cause Recommended Solution
MOX-01: No or weak antagonist activity observed. 1. Inefficient prodrug conversion: The cell line may lack sufficient esterase activity to convert Moxisylyte to its active form, deacetylmoxisylyte. 2. Low receptor expression: The cell line may have low or no expression of alpha-1 adrenergic receptors. 3. Incorrect agonist concentration: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult for Moxisylyte to compete effectively.1. Use the active metabolite, deacetylmoxisylyte, directly. Alternatively, confirm the esterase activity of your cell line. 2. Verify alpha-1 adrenergic receptor expression using qPCR, Western blot, or a radioligand binding assay. Consider using a cell line with higher or known receptor expression. 3. Perform an agonist dose-response curve to determine the EC80 concentration and use this for antagonist assays.
MOX-02: High background signal or constitutive activity. 1. Receptor overexpression: In recombinant cell lines, high receptor expression can lead to ligand-independent signaling. 2. Serum components: Factors in the serum of the cell culture media may be activating the receptors.1. Titrate the amount of receptor plasmid used for transfection to achieve a lower, more physiological expression level. 2. Serum-starve the cells for a few hours before the assay.
MOX-03: Significant cytotoxicity observed at expected therapeutic concentrations. 1. Off-target effects: At high concentrations, Moxisylyte or its metabolite may induce cytotoxicity through mechanisms unrelated to alpha-1 adrenergic receptor blockade. 2. Solvent toxicity: The solvent used to dissolve Moxisylyte (e.g., DMSO) may be causing cell death.1. Perform a detailed dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the IC50. Work at concentrations well below the cytotoxic threshold. 2. Ensure the final concentration of the solvent in the assay is non-toxic (typically <0.5% for DMSO). Include a vehicle control in all experiments.
MOX-04: Inconsistent or variable results between experiments. 1. Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression. 2. Reagent instability: Moxisylyte or its active metabolite may be unstable in solution. 3. Assay conditions: Minor variations in incubation times, temperatures, or cell densities can affect the outcome.1. Use cells within a consistent and low passage number range. 2. Prepare fresh stock solutions of Moxisylyte and its metabolite for each experiment and store them appropriately. 3. Standardize all assay parameters and ensure consistency between experiments.

Experimental Protocols

The following are detailed protocols for key cell-based assays to assess the on-target activity of Moxisylyte.

Protocol 1: Intracellular Calcium Flux Assay

This assay measures the ability of Moxisylyte to block agonist-induced increases in intracellular calcium, a hallmark of alpha-1 adrenergic receptor activation.

Materials:

  • Cells expressing alpha-1 adrenergic receptors (e.g., HEK293-α1A, PC-3)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Alpha-1 adrenergic agonist (e.g., phenylephrine, norepinephrine)

  • Moxisylyte or deacetylmoxisylyte

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium and add the dye-loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Pre-incubation: Add Moxisylyte or deacetylmoxisylyte at various concentrations to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.

  • Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.

  • Agonist Injection: Inject the alpha-1 adrenergic agonist at its EC80 concentration into the wells.

  • Data Acquisition: Continue to measure fluorescence for 1-2 minutes to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the response against the concentration of Moxisylyte and fit the data to a dose-response curve to determine the IC50 value.

Calcium_Flux_Workflow A Seed Cells in 96-well Plate B Load with Calcium Dye A->B C Wash Cells B->C D Pre-incubate with Moxisylyte C->D E Measure Baseline Fluorescence D->E F Inject Agonist E->F G Measure Calcium Response F->G H Data Analysis (IC50) G->H

Caption: Workflow for the intracellular calcium flux assay.

Protocol 2: cAMP Accumulation Assay

This assay is used to assess the potential off-target effects of Moxisylyte on Gs or Gi-coupled receptors by measuring changes in cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the target Gs or Gi-coupled receptor

  • White, opaque 96-well plates

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (B1673556) (for Gi-coupled receptors)

  • Receptor-specific agonist

  • Moxisylyte

Methodology:

  • Cell Seeding: Seed cells into a white, opaque 96-well plate and grow to confluency.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of Moxisylyte for 15-30 minutes in the presence of a PDE inhibitor.

  • Receptor Stimulation:

    • For Gs-coupled receptors: Add the specific agonist to stimulate cAMP production.

    • For Gi-coupled receptors: Add forskolin to induce cAMP production, followed by the addition of the specific agonist to inhibit cAMP accumulation.

  • Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the assay kit protocol.

  • Data Analysis: Generate a standard curve with known cAMP concentrations. Determine the cAMP concentration in each sample and plot it against the Moxisylyte concentration to assess any off-target effects.

cAMP_Assay_Workflow A Seed Cells in 96-well Plate B Pre-incubate with Moxisylyte & PDE Inhibitor A->B C Stimulate with Agonist (and Forskolin for Gi) B->C D Incubate C->D E Lyse Cells & Detect cAMP D->E F Data Analysis E->F

References

Technical Support Center: Refinement of Mepartricin Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction of mepartricin from biological samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is mepartricin and why is its extraction from biological samples challenging?

A1: Mepartricin is a semisynthetic polyene macrolide derived from partricin.[1][2] It is a mixture of two main components, mepartricin A and mepartricin B.[2] Like other polyene macrolides, mepartricin is a large, lipophilic molecule with a tendency to bind to proteins and lipids in biological matrices, making its extraction complex. Its structure contains a chromophore with conjugated double bonds, rendering it susceptible to degradation by light, pH, and oxidation.

Q2: What are the common biological matrices for mepartricin analysis?

A2: Mepartricin is typically analyzed in plasma, serum, urine, and tissue homogenates to support pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of matrix depends on the specific objectives of the study.

Q3: What are the principal extraction techniques for mepartricin from biological samples?

A3: The three primary techniques for extracting mepartricin and other polyene macrolides from biological samples are:

  • Protein Precipitation (PP): A simple and rapid method where a solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid, perchloric acid) is added to the sample to precipitate proteins.[3]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

  • Solid-Phase Extraction (SPE): A chromatographic technique where the analyte is isolated from the sample matrix by adsorbing it onto a solid sorbent, followed by elution with an appropriate solvent.

Q4: How is mepartricin typically quantified after extraction?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common analytical technique for the quantification of mepartricin. LC-MS/MS methods offer high sensitivity and selectivity.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of mepartricin from biological samples.

Problem 1: Low Recovery of Mepartricin

Potential Cause Troubleshooting Steps
Incomplete protein precipitation Optimize the ratio of precipitating solvent to sample (typically 3:1 or 4:1 v/v). Ensure thorough vortexing and adequate incubation time on ice or at low temperatures.
Co-precipitation of mepartricin with proteins Mepartricin has high protein binding. Adjusting the pH of the sample before precipitation might help to disrupt protein-drug interactions.
Inappropriate LLE solvent or pH Screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and optimize the pH of the aqueous phase to ensure mepartricin is in its non-ionized form for efficient extraction into the organic phase.
Inefficient SPE elution Test different elution solvents and volumes. Ensure the chosen solvent is strong enough to desorb mepartricin from the SPE sorbent.
Adsorption to labware Use low-binding polypropylene (B1209903) tubes and pipette tips. Silanize glassware if necessary.
Degradation during extraction Protect samples from light and keep them at low temperatures throughout the extraction process. Use antioxidants in the extraction solvents if oxidative degradation is suspected.

Problem 2: High Matrix Effects (Ion Suppression or Enhancement in LC-MS)

Potential Cause Troubleshooting Steps
Co-elution of endogenous matrix components (e.g., phospholipids) Improve chromatographic separation by optimizing the mobile phase gradient, changing the column chemistry, or using a guard column.
Insufficient sample cleanup Switch to a more selective sample preparation technique (e.g., from protein precipitation to SPE). Optimize the wash steps in the SPE protocol to remove interfering compounds.
High salt concentration in the final extract Ensure complete removal of buffers and salts during the extraction process.
Use of a stable isotope-labeled internal standard (SIL-IS) A SIL-IS co-elutes with the analyte and can compensate for matrix effects, leading to more accurate quantification.

Problem 3: Poor Reproducibility and High Variability

Potential Cause Troubleshooting Steps
Inconsistent sample handling and processing Standardize all steps of the extraction protocol, including vortexing times, incubation periods, and solvent volumes. Use automated liquid handling systems for better precision.
Variability in biological matrix lots Evaluate matrix effects using at least six different lots of the biological matrix during method validation.
Analyte instability in the matrix or processed samples Investigate the stability of mepartricin under different storage conditions (freeze-thaw cycles, bench-top stability, long-term storage). Analyze samples as quickly as possible after extraction.

Experimental Protocols

The following are general protocols that can be used as a starting point for developing a validated mepartricin extraction method. Note: These protocols need to be optimized and validated for your specific application and analytical instrumentation.

Protocol 1: Protein Precipitation (PP) for Plasma/Serum
  • Sample Preparation: Thaw plasma/serum samples on ice.

  • Precipitation: To 100 µL of plasma/serum in a polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
  • Sample Preparation: Centrifuge urine samples to remove any particulate matter.

  • pH Adjustment: To 500 µL of urine, add a suitable buffer to adjust the pH to ensure mepartricin is in a non-ionized state.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortexing: Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Pre-treatment: Precipitate proteins from 200 µL of plasma/serum using 600 µL of acetonitrile. Centrifuge and dilute the supernatant with water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture to remove interferences.

  • Elution: Elute mepartricin with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables provide an example of how to present quantitative data from a mepartricin extraction method validation. Note: The values presented are for illustrative purposes only.

Table 1: Mepartricin Extraction Recovery from Human Plasma (n=6)

Concentration (ng/mL)Extraction MethodMean Recovery (%)RSD (%)
10Protein Precipitation85.25.1
100Protein Precipitation88.54.3
1000Protein Precipitation90.13.8
10Liquid-Liquid Extraction92.73.5
100Liquid-Liquid Extraction94.12.9
1000Liquid-Liquid Extraction95.32.5
10Solid-Phase Extraction96.82.1
100Solid-Phase Extraction97.51.8
1000Solid-Phase Extraction98.21.5

Table 2: Matrix Effect of Mepartricin in Human Plasma (n=6 lots)

Concentration (ng/mL)Extraction MethodMean Matrix FactorRSD (%)
10Protein Precipitation0.886.2
1000Protein Precipitation0.915.4
10Liquid-Liquid Extraction0.954.1
1000Liquid-Liquid Extraction0.973.7
10Solid-Phase Extraction1.022.8
1000Solid-Phase Extraction1.012.3

Table 3: Stability of Mepartricin in Human Plasma (n=3)

Stability ConditionConcentration (ng/mL)Mean % RemainingRSD (%)
Bench-top (6 hours at RT)1098.52.5
Bench-top (6 hours at RT)100099.11.9
3 Freeze-Thaw Cycles1096.23.1
3 Freeze-Thaw Cycles100097.82.4
Long-term (-80°C, 30 days)1095.54.0
Long-term (-80°C, 30 days)100096.93.3

Visualizations

Experimental Workflows

Extraction_Workflows cluster_PP Protein Precipitation cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction pp1 Add Acetonitrile pp2 Vortex & Incubate pp1->pp2 pp3 Centrifuge pp2->pp3 pp4 Collect Supernatant pp3->pp4 end_node LC-MS/MS Analysis pp4->end_node lle1 Add Organic Solvent lle2 Vortex lle1->lle2 lle3 Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle4->end_node spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe4->end_node start Biological Sample start->pp1 PP start->lle1 LLE start->spe1 SPE Low_Recovery_Troubleshooting cluster_extraction Extraction Step cluster_stability Analyte Stability cluster_other Other Factors start Low Mepartricin Recovery q1 Is protein precipitation complete? start->q1 q2 Is LLE solvent/pH optimal? start->q2 q3 Is SPE elution efficient? start->q3 q4 Degradation during extraction? start->q4 q5 Adsorption to labware? start->q5 a1 Optimize solvent:sample ratio Increase incubation time q1->a1 No a2 Screen different solvents Adjust pH q2->a2 No a3 Test stronger elution solvents Increase elution volume q3->a3 No a4 Protect from light Use low temperatures q4->a4 Yes a5 Use low-binding plastics Silanize glassware q5->a5 Possible Mepartricin_Mechanism cluster_fungal Antifungal Action cluster_bph Action in Benign Prostatic Hyperplasia (BPH) mepartricin_fungal Mepartricin ergosterol Ergosterol (Fungal Cell Membrane) mepartricin_fungal->ergosterol binds to membrane_disruption Membrane Disruption (Pore Formation) ergosterol->membrane_disruption leads to cell_death Fungal Cell Death membrane_disruption->cell_death causes mepartricin_bph Mepartricin estradiol Serum Estradiol mepartricin_bph->estradiol decreases er Estrogen Receptors (ER) in Prostate mepartricin_bph->er down-regulates ar Androgen Receptors (AR) in Prostate mepartricin_bph->ar up-regulates estradiol->er activates prostate_growth Prostate Growth and Inflammation er->prostate_growth promotes

References

Technical Support Center: Enhancing Mepartricin Specificity for Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mepartricin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your efforts to enhance the specificity of mepartricin for fungal cell membranes, thereby improving its therapeutic index.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during your experiments with mepartricin.

Q1: We are observing significant cytotoxicity in our mammalian cell line assays, even at low concentrations of mepartricin. What could be the cause and how can we mitigate this?

A1: High cytotoxicity in mammalian cells is a known issue with polyene antifungals, including mepartricin. This is primarily due to mepartricin's interaction with cholesterol in mammalian cell membranes, which is structurally similar to ergosterol (B1671047) in fungal cell membranes.[1][2][3]

Troubleshooting Steps:

  • Confirm Drug Purity and Formulation: Ensure the purity of your mepartricin sample. Impurities from synthesis or degradation can contribute to unexpected toxicity. Also, the solvent used to dissolve mepartricin could be contributing to cytotoxicity. Consider using a less toxic solvent or a different formulation strategy.

  • Optimize Concentration Range: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your mammalian cell line and the MIC (minimum inhibitory concentration) for your target fungal species. This will help establish the therapeutic window.

  • Consider a Different Cell Line: Some cell lines may be more sensitive to mepartricin. If possible, test against a panel of cell lines to determine if the observed cytotoxicity is cell-line specific.

  • Implement Specificity-Enhancing Strategies: Explore the methods outlined in this guide, such as chemical modification or the use of drug delivery systems, to increase mepartricin's affinity for ergosterol over cholesterol.

Q2: Our attempts to create mepartricin derivatives have resulted in a loss of antifungal activity. What are the critical structural features of mepartricin for its antifungal action?

A2: The antifungal activity of polyenes is intrinsically linked to their structure. Key features for mepartricin's function include the polyene macrolide ring, which forms the pore in the fungal membrane, and the mycosamine (B1206536) sugar moiety, which is crucial for binding to ergosterol.[2][4] Modifications to these regions can significantly impact activity.

Troubleshooting Steps:

  • Target a Different Region for Modification: If modifications to the mycosamine sugar are detrimental, consider derivatization of the carboxyl group on the macrolide ring. Incorporating amide linkers at the carboxylic moiety of polyene molecules has been shown to improve antifungal properties in some cases.[5][6][7]

  • Structure-Activity Relationship (SAR) Studies: Conduct a systematic SAR study by synthesizing a series of analogs with subtle modifications.[8][9][10] This will help identify which positions on the mepartricin molecule are amenable to modification without compromising antifungal activity.

  • Computational Modeling: Use molecular modeling to predict how different modifications might affect the binding of mepartricin to ergosterol and cholesterol. This can help guide your synthetic efforts and prioritize modifications that are more likely to enhance specificity.

Q3: We are struggling to achieve stable and consistent encapsulation of mepartricin in our liposomal delivery system. What factors should we consider?

A3: Encapsulation efficiency and stability of liposomal formulations depend on several factors, including the physicochemical properties of the drug and the composition of the liposomes.

Troubleshooting Steps:

  • Optimize Lipid Composition: The choice of lipids is critical. Consider using a mixture of lipids with different charge and fluidity characteristics to improve mepartricin incorporation. For example, the inclusion of sterols (like cholesterol, though seemingly counterintuitive, it can aid in stabilizing the bilayer) and charged lipids can enhance encapsulation.

  • Method of Preparation: The method used to prepare the liposomes can significantly impact encapsulation. Experiment with different techniques such as thin-film hydration, sonication, or extrusion to find the optimal method for your formulation.[11]

  • Drug-to-Lipid Ratio: Vary the drug-to-lipid ratio to find the optimal concentration for efficient encapsulation without causing liposome (B1194612) instability.

  • Surface Modification (PEGylation): To improve stability and circulation time in vivo, consider PEGylating your liposomes. This involves attaching polyethylene (B3416737) glycol (PEG) to the liposome surface.

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the potential improvements in specificity that could be achieved through modification of mepartricin. These values are for illustrative purposes and will need to be determined experimentally.

Table 1: Antifungal Activity and Cytotoxicity of Mepartricin and its Derivatives

CompoundMIC against C. albicans (µg/mL)IC50 against HeLa Cells (µg/mL)Selectivity Index (IC50/MIC)
Mepartricin1.510.06.7
Mepartricin-Derivative A (Mycosamine modified)1.225.020.8
Mepartricin-Derivative B (Carboxyl modified)1.815.08.3

Table 2: Efficacy of Liposomal Mepartricin Formulations

FormulationMIC against A. fumigatus (µg/mL)Hemolysis (%) at 10 µg/mL
Free Mepartricin2.045
Liposomal Mepartricin (L-Mep)1.515
PEGylated Liposomal Mepartricin (PL-Mep)1.810

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the specificity and efficacy of modified mepartricin.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13]

Materials:

  • Mepartricin and its derivatives

  • Target fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of mepartricin or its derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at 530 nm.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

This protocol assesses the effect of mepartricin on the metabolic activity of mammalian cells as an indicator of cytotoxicity.[14][15][16]

Materials:

  • Mepartricin and its derivatives

  • Mammalian cell line (e.g., HeLa or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of mepartricin or its derivatives in complete culture medium.

    • Replace the medium in the wells with the medium containing the drug dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and an untreated control.

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathway: Mepartricin's Mechanism of Action

Mepartricin_Mechanism Mepartricin Mepartricin Fungal_Membrane Fungal Cell Membrane Mepartricin->Fungal_Membrane Binds to Ergosterol Ergosterol Mepartricin->Ergosterol Specific binding Fungal_Membrane->Ergosterol Contains Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Ion_Leakage Ion Leakage (K+, etc.) Pore_Formation->Ion_Leakage Leads to Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Results in

Caption: Mepartricin's primary mechanism of action on the fungal cell membrane.

Experimental Workflow: Enhancing Mepartricin Specificity

Enhance_Specificity_Workflow cluster_modification Modification Strategies cluster_evaluation Evaluation cluster_analysis Analysis Chemical_Modification Chemical Modification (e.g., Mycosamine Derivatization) In_Vitro_Assays In Vitro Assays Chemical_Modification->In_Vitro_Assays Drug_Delivery Drug Delivery System (e.g., Liposomes, Nanoparticles) Drug_Delivery->In_Vitro_Assays MIC_Assay MIC Assay (Antifungal Activity) In_Vitro_Assays->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) In_Vitro_Assays->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (IC50 / MIC) MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mepartricin Mepartricin Mepartricin->Chemical_Modification Mepartricin->Drug_Delivery

Caption: A general workflow for the modification and evaluation of mepartricin to enhance its specificity.

Logical Relationship: Troubleshooting High Cytotoxicity

Troubleshoot_Cytotoxicity Start High Cytotoxicity Observed Check_Purity Verify Mepartricin Purity and Formulation Start->Check_Purity Optimize_Concentration Optimize Concentration (Dose-Response Curve) Check_Purity->Optimize_Concentration Change_Cell_Line Test with Different Mammalian Cell Lines Optimize_Concentration->Change_Cell_Line Enhance_Specificity Implement Specificity- Enhancing Strategies Change_Cell_Line->Enhance_Specificity End Reduced Cytotoxicity Enhance_Specificity->End

Caption: A logical troubleshooting guide for addressing high cytotoxicity of mepartricin in experiments.

References

Technical Support Center: Troubleshooting Moxisylyte Degradation in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Moxisylyte (B1676771) bioanalysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of Moxisylyte and its metabolites in plasma samples. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed information on best practices for sample handling, processing, and analysis to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Moxisylyte and why is its stability in plasma a concern?

Moxisylyte is a prodrug that is rapidly converted in the body to its active metabolite, Desacetylmoxisylyte (DAM).[1] Unchanged Moxisylyte is typically not found in plasma.[2][3] The primary metabolites detected in plasma are DAM, conjugated DAM, and conjugates of desmethylated DAM (MDAM).[2][3] The stability of these metabolites in plasma is crucial for accurate pharmacokinetic and pharmacodynamic studies. Degradation of these analytes can lead to underestimation of their concentrations, resulting in erroneous data and interpretations.

Q2: What are the main factors that can lead to the degradation of Moxisylyte metabolites in plasma samples?

Several pre-analytical, analytical, and storage factors can contribute to the degradation of drug metabolites in plasma. These include:

  • Temperature: Elevated temperatures can accelerate enzymatic and chemical degradation.

  • pH: Changes in plasma pH can affect the stability of certain compounds.

  • Enzymatic Activity: Endogenous enzymes in plasma can continue to metabolize drugs and their metabolites ex vivo.

  • Anticoagulant Choice: The type of anticoagulant used during blood collection can influence analyte stability.

  • Processing Time: Delays in processing blood samples to separate plasma can lead to degradation.

  • Storage Conditions: Improper storage temperature, duration, and freeze-thaw cycles can all impact metabolite stability.

  • Hemolysis: The rupture of red blood cells can release substances that may interfere with analysis or degrade analytes.

Troubleshooting Guides

Issue 1: Low or no detectable levels of Moxisylyte metabolites in plasma samples.

This is a common issue that can arise from several factors throughout the experimental workflow.

Recommendation: Adherence to a strict and standardized protocol for blood collection and initial handling is critical.

  • Anticoagulant Selection: Use collection tubes containing EDTA. EDTA is a common anticoagulant for drug analysis and has been shown to be suitable for preserving many metabolites.

  • Immediate Cooling: Place blood samples on ice immediately after collection to slow down enzymatic activity.

  • Prompt Centrifugation: Separate plasma from whole blood as soon as possible, ideally within 30 minutes of collection. Centrifuge at a low speed (e.g., 1000-3000 x g) for 10-15 minutes at 4°C to minimize cell lysis.

Recommendation: Optimize your plasma processing workflow to minimize degradation.

  • Protein Precipitation: This is a crucial step to remove proteins and inhibit enzymatic activity. A common and effective method is protein precipitation with a cold organic solvent.

    Experimental Protocol: Plasma Protein Precipitation

    • To 100 µL of thawed plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) (ACN) containing an internal standard.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at a high speed (e.g., ≥10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).

cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis/Storage CollectBlood Collect Blood (EDTA tube) Cooling Immediate Cooling (on ice) CollectBlood->Cooling Centrifugation Centrifuge (within 30 min, 4°C) Cooling->Centrifugation PlasmaSeparation Separate Plasma Centrifugation->PlasmaSeparation ProteinPrecipitation Protein Precipitation (cold ACN) PlasmaSeparation->ProteinPrecipitation Analysis LC-MS/MS Analysis ProteinPrecipitation->Analysis Storage Store at -80°C ProteinPrecipitation->Storage If not immediate

Figure 1. Recommended workflow for plasma sample handling and processing.

Issue 2: High variability in metabolite concentrations between replicate samples or across a study.

Inconsistent sample handling and storage can introduce significant variability.

Recommendation: Standardize storage procedures to ensure sample integrity over time.

  • Storage Temperature: For long-term storage, plasma samples should be kept at -80°C. Studies have shown that while many metabolites are stable at -80°C for several years, some degradation can still occur over extended periods.[4][5]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as they can lead to degradation of metabolites. Aliquot plasma samples into smaller volumes before freezing to avoid thawing the entire sample multiple times.

Storage ConditionGeneral Metabolite StabilityRecommendation for Moxisylyte Metabolites
Short-term (up to 24 hours) Generally stable at 4°C. Significant degradation can occur at room temperature.Keep samples on ice or at 4°C if analysis is not immediate. Avoid leaving samples at room temperature.
Long-term Stable for years at -80°C, though some degradation of certain metabolite classes may occur.[4][5]Store all plasma samples at -80°C for long-term storage.
Freeze-Thaw Cycles Repeated cycles can lead to significant degradation of various metabolites.Aliquot samples into single-use volumes to minimize freeze-thaw cycles.
Issue 3: Poor chromatographic peak shape or resolution during LC-MS/MS analysis.

This can be due to issues with the analytical method itself or improper sample preparation.

Recommendation: Develop and validate a robust LC-MS/MS method specifically for Moxisylyte and its metabolites.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of drug metabolites. Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically effective.

  • Mass Spectrometry Detection: Use a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Moxisylyte Moxisylyte (Prodrug) DAM Desacetylmoxisylyte (DAM) (Active Metabolite) Moxisylyte->DAM Rapid Metabolism in Plasma Conjugated_DAM Conjugated DAM (Glucuronide/Sulfate) DAM->Conjugated_DAM Conjugation MDAM Desmethylated DAM (MDAM) DAM->MDAM N-demethylation Conjugated_MDAM Conjugated MDAM (Sulfate) MDAM->Conjugated_MDAM Sulphoconjugation

Figure 2. Metabolic pathway of Moxisylyte in plasma.

By following these guidelines and troubleshooting steps, researchers can minimize the degradation of Moxisylyte metabolites in plasma samples, leading to more reliable and reproducible data in their studies. For further assistance, please consult the relevant scientific literature or contact a bioanalytical expert.

References

Technical Support Center: Optimizing HPLC Parameters for Moxisylyte Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the detection of Moxisylyte and its primary metabolites. This resource offers troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Metabolic Pathway of Moxisylyte

Moxisylyte, a prodrug, undergoes rapid biotransformation in the body. The primary metabolic pathway involves hydrolysis and demethylation, resulting in active metabolites.

Moxisylyte Metabolic Pathway Metabolic Pathway of Moxisylyte Moxisylyte Moxisylyte DAT Deacetyl-thymoxamine (DAT) (Active Metabolite) Moxisylyte->DAT Hydrolysis (Pseudocholinesterase) DMAT Deacetyl-demethyl-thymoxamine (DMAT) (Active Metabolite) DAT->DMAT Demethylation (CYP450) Conjugates Sulpho- and Glucuro-conjugates DAT->Conjugates Conjugation DMAT->Conjugates Conjugation

Metabolic Pathway of Moxisylyte

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of Moxisylyte and its metabolites.

Q1: Why am I observing significant peak tailing for my Moxisylyte and metabolite peaks?

A1: Peak tailing for amine-containing compounds like Moxisylyte and its metabolites is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine groups of the analytes and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to reduce peak tailing is to adjust the pH of the mobile phase. Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated amine analytes.

  • Use of an End-Capped Column: Employ a column that is "end-capped." End-capping chemically modifies the stationary phase to block most of the residual silanol groups, thereby reducing secondary interactions.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. Try diluting your sample to see if the peak shape improves.

  • Check for Column Contamination: Contaminants from previous injections can interact with the analytes. Ensure your column is properly washed and regenerated between runs.

Q2: My retention times are shifting between injections. What could be the cause?

A2: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.

Troubleshooting Steps:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Composition: Inconsistencies in the preparation of the mobile phase can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements of all components. Thoroughly degas the mobile phase to prevent bubble formation.

  • Pump Performance: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks in the pump and ensure the pump seals are in good condition.

  • Column Temperature: Variations in column temperature can affect retention. Using a column oven will provide a stable temperature environment.

Q3: I'm seeing a drifting baseline in my chromatogram. How can I fix this?

A3: Baseline drift can obscure small peaks and affect the accuracy of integration.

Troubleshooting Steps:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a drifting baseline, particularly in gradient elution. Use high-purity solvents and freshly prepared mobile phase.

  • Detector Lamp Instability: The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary.

  • Column Bleed: The stationary phase of the column can degrade and "bleed" into the mobile phase, causing the baseline to drift. This is more common with aggressive mobile phases or at high temperatures. Ensure your mobile phase is compatible with your column's specifications.

  • Incomplete Column Equilibration: As mentioned for retention time shifts, insufficient equilibration can also lead to a drifting baseline.

Frequently Asked Questions (FAQs)

Q4: What type of HPLC column is best suited for analyzing Moxisylyte and its metabolites?

A4: A reversed-phase C18 column is a common and suitable choice for the separation of Moxisylyte and its metabolites. To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. For the more polar conjugated metabolites, a column with a polar-embedded group or a Hydrophilic Interaction Chromatography (HILIC) column could be explored for better retention.

Q5: What are the recommended mobile phase compositions for this analysis?

A5: A typical mobile phase for reversed-phase separation of these compounds would consist of an aqueous component and an organic modifier.

A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, is often necessary to separate the parent drug and its more polar metabolites in a reasonable time.

Q6: What detection method is most appropriate for Moxisylyte and its metabolites?

A6: Both UV and Mass Spectrometry (MS) detection can be used.

  • UV Detection: Moxisylyte and its metabolites possess chromophores that allow for UV detection. A wavelength in the range of 210-230 nm is likely to provide good sensitivity. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.

  • Mass Spectrometry (MS) Detection: LC-MS or LC-MS/MS offers higher sensitivity and selectivity, which is particularly beneficial for analyzing complex biological samples like plasma or urine. It also provides structural information that can confirm the identity of the metabolites.

Q7: How should I prepare my plasma or urine samples for analysis?

A7: Sample preparation is crucial to remove interferences and protect the HPLC column.

  • Protein Precipitation (for plasma): This is a simple and effective method to remove the majority of proteins. Cold acetonitrile or methanol is commonly used. After adding the solvent, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for injection.

  • Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE can be employed. A mixed-mode or polymeric reversed-phase sorbent would be suitable for extracting Moxisylyte and its metabolites from a biological matrix.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Experimental Protocols

While a specific validated method for the simultaneous analysis of Moxisylyte and its metabolites was not found in the public literature, the following hypothetical protocol is based on established principles for the analysis of similar compounds.

Hypothetical HPLC-UV Method for Moxisylyte and Metabolites

1. Sample Preparation (Plasma)

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Sample Preparation Workflow Plasma Plasma Sample Acetonitrile Add Cold Acetonitrile (3:1 v/v) Plasma->Acetonitrile Vortex Vortex Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into HPLC Filter->Inject

Plasma Sample Preparation Workflow

2. HPLC Parameters

ParameterRecommended Setting
Column End-capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm

3. Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
10.060
12.095
14.095
14.15
18.05

Disclaimer: This technical support center provides general guidance and a hypothetical experimental protocol. Specific HPLC parameters should be optimized and validated for your particular instrumentation and experimental needs.

Calibrating microplate readers for Mepartricin susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals calibrating microplate readers and performing mepartricin susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Mepartricin?

Mepartricin is a polyene antifungal agent. Its primary mechanism of action is binding to ergosterol, a key component of the fungal cell membrane.[1] This binding disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately, fungal cell death. Mepartricin also exhibits antiprotozoal and antiandrogenic properties.

Q2: Which standardized protocols should be followed for mepartricin susceptibility testing?

The broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a robust framework for testing yeasts.[2][3][4][5] These protocols detail essential steps including media preparation, inoculum standardization, and endpoint determination.[6]

Q3: How is the Minimum Inhibitory Concentration (MIC) determined for mepartricin?

Q4: What is "trailing growth" and can it occur with mepartricin?

Trailing growth is characterized by reduced, but persistent, fungal growth at drug concentrations above the MIC.[8] This phenomenon is more commonly associated with azole antifungals. While less common with polyenes, should you observe this, it is crucial to adhere to the strict endpoint definition of complete or near-complete inhibition of growth.

Q5: How often should a microplate reader be calibrated for absorbance?

It is good laboratory practice to periodically verify the calibration of your microplate reader.[9] For routine checks, this can be done monthly or quarterly. A full calibration by a certified technician is typically recommended annually or after any significant instrument maintenance.

Troubleshooting Guides

Microplate Reader Calibration Issues
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent OD readings across the same calibration plate filter - Dirty or scratched calibration plate- Debris in the light path- Fluctuation in lamp intensity- Clean the calibration plate according to the manufacturer's instructions.- Ensure the plate carrier and optical components are clean and free of obstructions.- Allow the reader to warm up for the recommended time before use.
OD readings consistently outside of the acceptance criteria - The reader is out of calibration.- Incorrect wavelength setting.- Use of an expired or damaged calibration plate.- Contact the manufacturer's technical support for a service and recalibration.- Verify that the wavelength selected on the reader matches the certified wavelength for the calibration plate.- Use a new, certified calibration plate.
High variability in blank readings - Condensation on the plate lid or bottom- Bubbles in the wells- Scratched or poor-quality microplates- Allow plates to equilibrate to room temperature before reading.- Visually inspect for and remove bubbles before placing the plate in the reader.- Use high-quality, clear, flat-bottom microplates.
Mepartricin Susceptibility Testing Issues
IssuePossible Cause(s)Recommended Solution(s)
No fungal growth in the growth control well - Inoculum viability is low.- Incorrect media preparation.- Incubation error (temperature, time).- Use a fresh culture (24-48 hours old) for inoculum preparation.- Verify the composition and pH of the RPMI-1640 medium.- Confirm incubator temperature and incubation duration as per the protocol.[10]
Precipitation of mepartricin in the wells - Poor solubility of the drug in the test medium.- Incorrect solvent used for the stock solution.- Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to the fungus and allows for mepartricin to remain in solution.- Prepare fresh drug dilutions for each experiment.
MIC values are unexpectedly high or low - Inaccurate inoculum density.- Error in drug serial dilutions.- Contamination of the fungal culture.- Standardize the inoculum to a 0.5 McFarland standard and dilute appropriately.[10]- Carefully perform serial dilutions and use calibrated pipettes.- Check the purity of the fungal culture before starting the assay.
Edge effects (erratic growth in outer wells) - Evaporation from the outer wells of the microplate.- Fill the outer wells with sterile water or media without inoculum.- Use a plate sealer to minimize evaporation during incubation.

Experimental Protocols

Protocol 1: Microplate Reader Absorbance Calibration

This protocol describes the calibration verification of a microplate reader's photometric accuracy using a certified calibration plate with neutral density filters.

  • Preparation:

    • Power on the microplate reader and allow it to warm up for at least 30 minutes.

    • Ensure the calibration plate is clean and free of scratches or fingerprints. Handle by the edges only.

    • Select the absorbance reading mode on the microplate reader software.

  • Measurement:

    • Set the measurement wavelength to one of the certified wavelengths for the calibration plate (e.g., 450 nm, 650 nm).

    • Place the calibration plate in the reader's plate holder.

    • Initiate the reading of the plate.

  • Data Analysis:

    • Record the Optical Density (OD) values for each well containing a neutral density filter.

    • Compare the measured OD values to the certified OD values provided with the calibration plate.

    • Calculate the percentage deviation of the measured OD from the certified OD.

  • Acceptance Criteria:

    • The measured OD should be within a specified percentage of the certified value. A common acceptance criterion is ±5%. Refer to your laboratory's standard operating procedures or the reader manufacturer's recommendations for specific tolerances.

Quantitative Data for Calibration

Table 1: Example Microplate Reader Calibration Log

Wavelength (nm)Certified ODMeasured ODDeviation (%)Pass/Fail
4500.2500.255+2.0%Pass
4500.5000.510+2.0%Pass
4501.0000.985-1.5%Pass
6500.2500.248-0.8%Pass
6500.5000.495-1.0%Pass
6501.0001.020+2.0%Pass
Protocol 2: Mepartricin Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M27 guidelines for antifungal susceptibility testing of yeasts.[2][3][4][5]

  • Media and Reagent Preparation:

    • Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS buffer.

    • Prepare a stock solution of mepartricin in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of mepartricin in a 96-well, flat-bottom microtiter plate using RPMI-1640 to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 to obtain the final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the mepartricin dilutions.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • Read the plate using a microplate reader at a wavelength of 530 nm.

    • The MIC is the lowest concentration of mepartricin that causes a prominent reduction in turbidity (≥90%) compared to the growth control.[7]

Visualizations

Microplate_Reader_Calibration_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_outcome Outcome Warm_up Warm up Reader (30 mins) Clean_Plate Clean Calibration Plate Warm_up->Clean_Plate Set_Wavelength Set Wavelength Clean_Plate->Set_Wavelength Place_Plate Place Plate in Reader Set_Wavelength->Place_Plate Read_OD Read Optical Density Place_Plate->Read_OD Compare_OD Compare Measured OD to Certified OD Read_OD->Compare_OD Calculate_Deviation Calculate % Deviation Compare_OD->Calculate_Deviation Acceptance Check Acceptance Criteria (e.g., ±5%) Calculate_Deviation->Acceptance Pass Calibration Verified Acceptance->Pass Within Tolerance Fail Service Required Acceptance->Fail Out of Tolerance

Caption: Workflow for microplate reader absorbance calibration.

Mepartricin_AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Media Prepare RPMI-1640 Medium Prepare_Drug Prepare Mepartricin Stock and Serial Dilutions Prepare_Media->Prepare_Drug Inoculate_Plate Inoculate Microplate Prepare_Drug->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Yeast Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate_Plate Read_Plate Read OD at 530 nm Incubate_Plate->Read_Plate Determine_MIC Determine MIC (≥90% Growth Inhibition) Read_Plate->Determine_MIC

Caption: Broth microdilution workflow for mepartricin testing.

Mepartricin_MoA Mepartricin Mepartricin Binding Binds to Ergosterol Mepartricin->Binding Fungal_Cell_Membrane Fungal Cell Membrane (contains Ergosterol) Binding->Fungal_Cell_Membrane Pore_Formation Pore Formation and Membrane Disruption Binding->Pore_Formation Leakage Leakage of Intracellular Contents Pore_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Mepartricin's mechanism of action on the fungal cell.

References

Technical Support Center: Moxisylyte and Alpha-1 Adrenergic Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Moxisylyte in experiments involving alpha-1 adrenergic receptors. The following information provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is Moxisylyte and what is its primary mechanism of action?

Moxisylyte, also known as Thymoxamine, is a competitive and selective alpha-1 adrenergic receptor antagonist.[1][2][3][4][5] Its primary mechanism of action is to block the binding of endogenous agonists, such as norepinephrine (B1679862) and epinephrine, to alpha-1 adrenergic receptors.[1][2] This blockade inhibits the downstream signaling cascade typically initiated by these receptors, leading to effects such as smooth muscle relaxation and vasodilation.[3]

Q2: What is receptor desensitization in the context of alpha-1 adrenergic receptors?

Receptor desensitization is a phenomenon where the response of a receptor to a stimulus diminishes over time, despite the continued presence of that stimulus. For G protein-coupled receptors (GPCRs) like the alpha-1 adrenergic receptor, this process is a crucial negative feedback mechanism to prevent overstimulation. The primary mechanisms of desensitization include:

  • Receptor Phosphorylation: Agonist binding can lead to the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).

  • Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins. The binding of arrestin sterically hinders the receptor's ability to couple with its G protein, thereby attenuating the signal.

  • Receptor Internalization: The receptor-arrestin complex can be targeted for internalization into endosomes, effectively removing the receptors from the cell surface and making them unavailable for further stimulation.[1]

While agonist-induced desensitization is well-characterized, prolonged exposure to an antagonist like Moxisylyte can also lead to changes in receptor sensitivity, often through different mechanisms such as receptor upregulation over longer time courses.[6]

Q3: Can prolonged exposure to Moxisylyte cause receptor desensitization?

While Moxisylyte is an antagonist and does not directly activate the receptor to cause classical desensitization, prolonged blockade of alpha-1 adrenergic receptors can lead to adaptive changes in the cell. Chronic exposure to an antagonist can sometimes result in an increase in the total number of receptors (upregulation) as the cell attempts to compensate for the continuous blockade.[6] This can manifest as an apparent increase in sensitivity upon removal of the antagonist. Therefore, it is crucial to carefully consider the concentration and duration of Moxisylyte exposure in your experiments to avoid these confounding effects.

Troubleshooting Guides

Issue 1: Diminished or inconsistent response to an alpha-1 agonist after Moxisylyte pre-incubation.

  • Question: We are pre-incubating our cells/tissue with Moxisylyte to block alpha-1 adrenergic receptors. However, upon washing out the Moxisylyte and applying an agonist, we observe a weaker or inconsistent response compared to controls that were not pre-incubated with Moxisylyte. What could be the cause?

  • Answer: This issue can arise from several factors related to your experimental setup and the inherent properties of the system you are using.

Potential CauseSuggested Solution
Incomplete Washout of Moxisylyte Moxisylyte is a competitive antagonist, so any remaining compound will compete with the agonist for binding to the receptor. Increase the number and duration of wash steps after Moxisylyte pre-incubation. Consider performing a functional washout validation by testing for residual antagonist activity.
Receptor Upregulation and Altered Signaling Prolonged exposure to high concentrations of an antagonist can lead to an increase in receptor number.[6] This could alter the dynamics of the agonist response. Optimize the pre-incubation time and Moxisylyte concentration. A shorter pre-incubation time or a lower concentration may be sufficient to block the receptors without inducing significant upregulation.
Cell Health and Viability Extended incubation periods or high concentrations of any compound can negatively impact cell health, leading to a general decrease in cellular responsiveness. Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) after the pre-incubation period to ensure the cells are healthy.
Off-Target Effects At very high concentrations, Moxisylyte may have off-target effects that could interfere with the downstream signaling of the alpha-1 adrenergic receptor or other cellular processes. Determine the IC50 of Moxisylyte in your system and use a concentration that is effective for receptor blockade but minimizes the potential for off-target effects (typically 10-100 fold above the IC50).

Issue 2: High background signal in functional assays.

  • Question: We are observing a high background signal in our calcium mobilization or IP1 accumulation assays, making it difficult to discern the specific agonist-induced response. How can we reduce this background?

  • Answer: High background can be a common issue in cell-based assays. Here are some potential causes and solutions:

Potential CauseSuggested Solution
Autofluorescence of Moxisylyte or other compounds Check if Moxisylyte or other components of your assay buffer exhibit fluorescence at the excitation and emission wavelengths of your assay. If so, consider using a different assay or a fluorescent dye with a different spectral profile.
Constitutive Receptor Activity Some cell lines may exhibit constitutive (agonist-independent) activity of the alpha-1 adrenergic receptor, leading to a high basal signal. This can be assessed by measuring the basal signal in the absence of any agonist.
Cell Stress Stressed or unhealthy cells can have elevated basal intracellular calcium or second messenger levels. Ensure optimal cell culture conditions, including proper confluency and gentle handling.
Assay Reagent Issues Improperly prepared or stored fluorescent dyes or other assay reagents can lead to high background. Prepare fresh reagents and follow the manufacturer's storage and handling instructions.

Data Presentation

The following tables summarize key quantitative data for Moxisylyte and its interactions with alpha-1 adrenergic receptors.

Table 1: Inhibitory Potency of Moxisylyte

ParameterValueCell/Tissue SystemReference
IC50 (Noradrenaline-induced contraction) 0.5 ± 0.2 µMSmooth muscle cells from human corpus cavernosum[1]
IC50 (Radioligand binding) 0.01 µMSmooth muscle cells from human corpus cavernosum[1]
pA2 6.75 ± 0.20Rat vas deferens[7]

Table 2: Pharmacokinetic Properties of Moxisylyte Metabolites (after intracavernous injection)

MetaboliteCmax (ng/mL)Tmax (h)Elimination Half-life (h)Reference
Desacetylmoxisylyte (DAM) 72.30.220.89[8]
Conjugated DAM 301.40.92.16[8]
Conjugated Desmethylated DAM (MDAM) 88.82.085.32[8]

Experimental Protocols

Protocol 1: Assessing Alpha-1 Adrenergic Receptor Desensitization using a Calcium Mobilization Assay

This protocol describes a method to determine if pre-incubation with Moxisylyte at a specific concentration and duration leads to desensitization of the alpha-1 adrenergic receptor response.

Materials:

  • Cells expressing the alpha-1 adrenergic receptor of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Moxisylyte hydrochloride

  • Alpha-1 adrenergic agonist (e.g., phenylephrine)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Moxisylyte Pre-incubation:

    • Prepare a stock solution of Moxisylyte in an appropriate solvent (e.g., water or DMSO).

    • On the day of the experiment, remove the culture medium from the cells and wash once with assay buffer.

    • Add the desired concentration of Moxisylyte (or vehicle control) in assay buffer to the respective wells.

    • Incubate for the desired pre-incubation time (e.g., 1, 4, or 24 hours) at 37°C.

  • Dye Loading:

    • After the pre-incubation period, wash the cells three times with assay buffer to remove the Moxisylyte.

    • Prepare the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Add the dye solution to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare a stock solution of the alpha-1 adrenergic agonist.

    • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) to the wells.

    • Immediately begin kinetic measurement of the fluorescence signal for a period of time sufficient to capture the peak response and its subsequent decay (e.g., 1-5 minutes).

  • Data Analysis:

    • For each well, calculate the change in fluorescence intensity (ΔF) from the baseline.

    • Compare the peak ΔF in the Moxisylyte-treated wells to the vehicle-treated wells. A significant decrease in the peak response in the Moxisylyte-treated wells would indicate desensitization.

    • To further characterize the desensitization, perform a full agonist dose-response curve in both Moxisylyte-pre-incubated and vehicle-treated cells to determine if there is a rightward shift in the EC50 or a decrease in the Emax.

Mandatory Visualization

alpha1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (Norepinephrine) Alpha1_AR α1-Adrenergic Receptor Agonist->Alpha1_AR Binds & Activates Moxisylyte Moxisylyte Moxisylyte->Alpha1_AR Blocks Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_ER->Downstream PKC->Downstream experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Culture overnight A->B C Pre-incubate with Moxisylyte or Vehicle Control B->C D Wash to remove Moxisylyte C->D E Load with Calcium-sensitive dye D->E F Measure baseline fluorescence E->F G Stimulate with α1-agonist F->G H Measure kinetic fluorescence response G->H I Calculate ΔF (Peak - Baseline) H->I J Compare Moxisylyte vs. Vehicle I->J K Determine EC50 and Emax shift J->K troubleshooting_guide Start Diminished Agonist Response After Moxisylyte Pre-incubation Q1 Is Moxisylyte washout complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is pre-incubation time/concentration optimized? A1_Yes->Q2 Sol1 Increase number and duration of wash steps. Validate washout. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are cells healthy and viable? A2_Yes->Q3 Sol2 Perform time-course and concentration-response experiments to minimize upregulation. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is Moxisylyte concentration within optimal range? A3_Yes->Q4 Sol3 Perform cell viability assay. Optimize culture conditions. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider other potential causes (e.g., receptor subtype differences, assay variability) A4_Yes->End Sol4 Determine IC50 and use a concentration that minimizes off-target effects. A4_No->Sol4

References

Validation & Comparative

Mepartricin's Antifungal Efficacy: A Comparative Analysis with Other Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of mepartricin with other prominent polyene antifungals, namely amphotericin B and nystatin (B1677061). The information is compiled from in-vitro studies and presented to aid in research and development efforts within the field of mycology and infectious diseases.

Mechanism of Action: The Polyene Approach

Polyene antifungals share a common mechanism of action, targeting the fungal cell membrane. Their efficacy stems from their high affinity for ergosterol, a sterol unique to fungal cell membranes and absent in mammalian cells. This interaction disrupts the membrane's integrity, leading to the formation of pores or channels. The subsequent leakage of essential intracellular components, such as ions and small organic molecules, ultimately results in fungal cell death.[1][2] While the primary mode of action is similar across polyenes, variations in their chemical structures can influence their specific interactions with the cell membrane and overall antifungal potency.

cluster_0 Polyene Antifungal Action Polyene Antifungal Polyene Antifungal Ergosterol Ergosterol Polyene Antifungal->Ergosterol Binds to Pore Formation Pore Formation Polyene Antifungal->Pore Formation Induces Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Fungal Cell Membrane->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Causes Fungal Cell Death Fungal Cell Death Ion Leakage->Fungal Cell Death Leads to

Caption: General mechanism of action for polyene antifungals.

In-Vitro Efficacy: A Quantitative Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of mepartricin, amphotericin B, and nystatin against various fungal species, providing a quantitative measure of their in-vitro antifungal activity. Lower MIC values indicate greater potency.

Table 1: Comparative In-Vitro Activity of Mepartricin and Amphotericin B Against Yeasts

Fungal SpeciesAntifungal AgentGeometric Mean MIC (mg/L) on Solid MediaGeometric Mean MIC (mg/L) in Liquid Media
Candida albicansMepartricin0.230.04
Amphotericin B0.440.08
Candida tropicalisMepartricin0.250.04
Amphotericin B0.500.08
Candida parapsilosisMepartricin0.250.04
Amphotericin B0.500.08
Candida glabrataMepartricin0.500.08
Amphotericin B1.000.16
Saccharomyces cerevisiaeMepartricin0.250.04
Amphotericin B0.500.08

Data sourced from Petrou and Rogers (1985).[3]

An in-vitro study directly comparing mepartricin and amphotericin B demonstrated that mepartricin was consistently more active against the tested yeast species.[1][3] The geometric mean MICs for mepartricin were generally lower than those for amphotericin B on both solid and in liquid media.[3]

Table 2: In-Vitro Activity of Amphotericin B and Nystatin Against Candida and Aspergillus Species

Fungal SpeciesAntifungal AgentMIC Range (mg/L)
Candida albicansAmphotericin B0.12 - 1.0
Nystatin2.0 - 8.0
Candida glabrataAmphotericin B0.25 - 2.0
Nystatin4.0 - 16.0
Candida parapsilosisAmphotericin B0.12 - 1.0
Nystatin2.0 - 8.0
Candida tropicalisAmphotericin B0.25 - 2.0
Nystatin2.0 - 8.0
Aspergillus fumigatusAmphotericin B0.5 - 2.0
Nystatin4.0 - 16.0
Aspergillus flavusAmphotericin B0.5 - 2.0
Nystatin4.0 - 16.0
Aspergillus nigerAmphotericin B0.5 - 4.0
Nystatin4.0 - >16.0
Aspergillus terreusAmphotericin B1.0 - 4.0
Nystatin8.0 - >16.0

Note: Data for Amphotericin B and Nystatin are compiled from multiple sources for general comparison purposes and may not be from a single head-to-head study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the efficacy of these antifungal agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, is a standard measure of antifungal susceptibility.

cluster_0 MIC Determination Workflow Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Fungal Inoculum->Inoculate Microtiter Plate Serial Dilution of Antifungal Serial Dilution of Antifungal Serial Dilution of Antifungal->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol Details:

  • Fungal Isolate Preparation: Fungal strains are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Antifungal Agent Dilution: A stock solution of the antifungal agent is prepared in a suitable solvent. Serial two-fold dilutions of the drug are then made in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate.

  • Inoculation: The standardized fungal suspension is further diluted in the growth medium and added to each well of the microtiter plate containing the antifungal dilutions, resulting in a final desired inoculum concentration.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Scanning Electron Microscopy (SEM) of Fungal Cells

SEM is a powerful technique to visualize the morphological changes in fungal cells induced by antifungal agents.

cluster_0 SEM Preparation Workflow Start Start Treat Fungal Cells Treat Fungal Cells Start->Treat Fungal Cells Fixation Fixation Treat Fungal Cells->Fixation Dehydration Dehydration Fixation->Dehydration Critical Point Drying Critical Point Drying Dehydration->Critical Point Drying Sputter Coating Sputter Coating Critical Point Drying->Sputter Coating SEM Imaging SEM Imaging Sputter Coating->SEM Imaging

References

Moxisylyte vs. Prazosin: A Comparative Analysis for Lower Urinary Tract Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of lower urinary tract dysfunction, a clear understanding of the comparative efficacy and mechanisms of alpha-1 adrenergic receptor antagonists is paramount. This guide provides an objective comparison of moxisylyte (B1676771), a selective alpha-1A adrenergic receptor antagonist, and prazosin (B1663645), a non-selective alpha-1 antagonist, based on available clinical data.

Mechanism of Action: Targeting Alpha-1 Adrenergic Receptors

Both moxisylyte and prazosin exert their therapeutic effects by blocking alpha-1 adrenergic receptors in the lower urinary tract. These receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and proximal urethra.[1] Stimulation of these receptors by norepinephrine (B1679862) leads to smooth muscle contraction, which can increase urethral resistance and contribute to lower urinary tract symptoms (LUTS), particularly in conditions like benign prostatic hyperplasia (BPH).

By antagonizing these receptors, both drugs induce smooth muscle relaxation, leading to a reduction in urethral resistance and an improvement in urinary flow. The key distinction lies in their selectivity. Moxisylyte is an alpha-1A selective blocker, targeting the subtype primarily responsible for prostatic smooth muscle contraction.[2] In contrast, prazosin is a non-selective alpha-1 blocker, affecting alpha-1A, alpha-1B, and alpha-1D receptor subtypes.[2] This lack of selectivity may contribute to a broader range of systemic effects, particularly on blood pressure, as alpha-1B receptors are prevalent in vascular smooth muscle.

Quantitative Data Summary

The following tables summarize the quantitative data from a key comparative study investigating the effects of moxisylyte and prazosin in patients with lower urinary tract dysfunction associated with multiple system atrophy (MSA).[2]

Table 1: Efficacy of Moxisylyte vs. Prazosin in Lower Urinary Tract Dysfunction

ParameterMoxisylyte (n=28)Prazosin (n=21)p-value
Mean Reduction in Residual Urine Volume 35.2%38.1%<0.05

Table 2: Adverse Effects of Moxisylyte vs. Prazosin

Adverse EffectMoxisylyte (n=28)Prazosin (n=21)
Orthostatic Hypotension 10.7%23.8%

Experimental Protocols

While the full detailed protocol of the primary comparative study is not available, a general methodology for such a clinical trial can be outlined based on standard practices in the field.

Study Design: Open-Label, Comparative, Randomized Trial
  • Objective: To compare the efficacy and safety of moxisylyte and prazosin in improving bladder emptying in patients with lower urinary tract dysfunction.

  • Patient Population: Patients diagnosed with a specific condition leading to lower urinary tract dysfunction (e.g., multiple system atrophy), with urodynamically confirmed voiding difficulty and significant post-micturition residual urine.

  • Inclusion Criteria (General):

    • Age > 18 years.

    • Confirmed diagnosis of the underlying neurological or urological condition.

    • Presence of lower urinary tract symptoms.

    • Post-void residual (PVR) urine volume exceeding a predefined threshold (e.g., >100 mL).

  • Exclusion Criteria (General):

    • Known hypersensitivity to alpha-1 blockers.

    • Severe cardiovascular disease.

    • History of urinary tract surgery that could interfere with the results.

    • Active urinary tract infection.

  • Intervention:

    • Moxisylyte Group: Oral administration of moxisylyte. The dosage would typically be initiated at a low dose and titrated upwards based on patient tolerance and clinical response. A common dosage for LUTS is 90 mg per day.

    • Prazosin Group: Oral administration of prazosin. Similar to moxisylyte, the dosage would start low (e.g., 0.5 mg to 1 mg at bedtime) and be gradually increased to a therapeutic level (e.g., 2 mg twice daily) to minimize the risk of first-dose hypotension.

  • Duration of Treatment: Typically 4 weeks or longer to allow for adequate assessment of efficacy and side effects.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Percentage change in post-micturition residual urine volume from baseline.

    • Secondary Efficacy Endpoints:

      • Changes in urinary symptom scores (e.g., International Prostate Symptom Score - IPSS).

      • Changes in urodynamic parameters such as maximum urinary flow rate (Qmax), average urinary flow rate (Qave), and detrusor pressure at maximum flow (PdetQmax).

    • Safety Endpoint: Incidence and severity of adverse events, with a particular focus on orthostatic hypotension, which would be assessed through postural blood pressure measurements.

Urodynamic Study Protocol (General)

Urodynamic studies are essential for the objective assessment of lower urinary tract function. A standard protocol would involve:

  • Patient Preparation: Patients are instructed to arrive at the clinic with a comfortably full bladder.

  • Uroflowmetry: The patient voids into a specialized toilet that measures the volume of urine and the rate of flow over time.

  • Post-Void Residual (PVR) Measurement: Immediately after uroflowmetry, the volume of urine remaining in the bladder is measured using a bladder scanner (ultrasound) or via catheterization.

  • Cystometry: A thin, flexible catheter is inserted into the bladder through the urethra. A second smaller catheter is placed in the rectum to measure abdominal pressure. The bladder is then slowly filled with sterile water or saline, and the patient is asked to report sensations of bladder filling, urgency, and discomfort. During this filling phase, the pressure inside the bladder (detrusor pressure) is continuously recorded.

  • Pressure-Flow Study: Once the bladder is full, the patient is asked to void with the catheters in place. This allows for the simultaneous measurement of bladder pressure and urine flow rate, which is crucial for determining the presence and severity of bladder outlet obstruction.

Visualizing the Mechanisms and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_pathway Alpha-1 Adrenergic Receptor Signaling Pathway Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction Moxisylyte_Prazosin Moxisylyte / Prazosin (Antagonists) Moxisylyte_Prazosin->Alpha1_Receptor Blocks

Caption: Alpha-1 adrenergic receptor signaling pathway in smooth muscle cells.

G cluster_workflow Experimental Workflow for Comparative Urodynamic Study Patient_Recruitment Patient Recruitment (LUTS, High PVR) Baseline_Assessment Baseline Assessment - Symptom Score (IPSS) - Urodynamic Study - PVR Measurement Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Moxisylyte_Group Moxisylyte Treatment (e.g., 4 weeks) Randomization->Moxisylyte_Group Prazosin_Group Prazosin Treatment (e.g., 4 weeks) Randomization->Prazosin_Group Follow_up_Assessment_M Follow-up Assessment - Symptom Score - Urodynamic Study - PVR Measurement - Adverse Events Moxisylyte_Group->Follow_up_Assessment_M Follow_up_Assessment_P Follow-up Assessment - Symptom Score - Urodynamic Study - PVR Measurement - Adverse Events Prazosin_Group->Follow_up_Assessment_P Data_Analysis Comparative Data Analysis Follow_up_Assessment_M->Data_Analysis Follow_up_Assessment_P->Data_Analysis

Caption: Generalized experimental workflow for a clinical trial.

Conclusion

Based on the available evidence, both moxisylyte and prazosin are effective in reducing post-micturition residual urine volume in patients with lower urinary tract dysfunction.[2] However, moxisylyte, with its selective alpha-1A adrenergic receptor antagonism, demonstrates a more favorable side-effect profile, with a lower incidence of orthostatic hypotension compared to the non-selective antagonist prazosin.[2] This difference is clinically significant, particularly in patient populations susceptible to blood pressure fluctuations.

For researchers and clinicians, the choice between these two agents may depend on the individual patient's cardiovascular status and the need to minimize hypotensive side effects. Further head-to-head clinical trials with comprehensive urodynamic assessments are warranted to provide a more detailed comparison of their effects on bladder and urethral function.

References

Mepartricin's Anti-Trichomonal Activity: A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mepartricin's anti-trichomonal activity against current standard treatments for Trichomonas vaginalis, the etiological agent of trichomoniasis. While historical data suggests Mepartricin, a polyene macrolide, was explored as a potential treatment, this document highlights the existing research and underscores the need for further validation against contemporary clinical isolates and standard-of-care therapies.

Executive Summary

Trichomoniasis is the most common non-viral sexually transmitted infection worldwide. The current first-line treatment relies on 5-nitroimidazole compounds, primarily metronidazole (B1676534) and tinidazole. However, the emergence of drug-resistant strains of T. vaginalis necessitates the exploration of alternative therapeutic agents. Mepartricin, known for its antifungal and anti-protozoal properties, has been historically investigated for its anti-trichomonal effects. This guide synthesizes the available, albeit dated, clinical data on Mepartricin and contrasts it with the extensive data available for metronidazole. A significant gap in recent, robust in vitro and in vivo studies on Mepartricin's efficacy against contemporary T. vaginalis isolates is evident.

Comparative Efficacy: Mepartricin vs. Metronidazole

The available clinical data for Mepartricin's efficacy against T. vaginalis dates back to the 1970s. While these early studies suggested potential, they lack the rigorous design and detailed reporting of modern clinical trials. In contrast, metronidazole has been extensively studied, and its efficacy is well-documented.

Table 1: Summary of Historical Clinical Trial Data for Mepartricin in Vaginal Trichomoniasis

Study YearDrug and DosageNumber of PatientsReported Cure RateCitation
1975Methyl-partricin (topical)Not specifiedNot specified (comparative study)[1]

Note: The 1975 study was a comparative trial against metronidazole, but specific quantitative outcomes for Mepartricin were not available in the retrieved abstract.

Table 2: Efficacy of Metronidazole in Treating Trichomoniasis (for comparison)

Treatment RegimenPopulationReported Cure RateCitation
Metronidazole 500 mg orally twice daily for 7 daysHIV-negative womenHigher than single dose[2]
Metronidazole 2g single oral doseHIV-negative womenLower than multi-dose[2]
Metronidazole 500 mg orally twice daily for 7 daysHIV-positive womenRecommended regimen[2]

In Vitro Susceptibility

Table 3: In Vitro Susceptibility of T. vaginalis to Metronidazole

Isolate TypeMetronidazole MIC Range (µg/mL)Citation
Sensitive Clinical Isolates0.06 - 25[3]
Resistant Clinical Isolates>75 (aerobic, 24h), >15 (anaerobic, 48h)[4]
Clinical Isolates (Vienna, 2019-2021)0.5 - 32 (aerobic)[5]
Clinical Isolates (US, 2009-2010)Median: 3.1 (range 0.4–100)[6]

Note: The lack of recent, comparable MIC data for Mepartricin against clinical isolates of T. vaginalis is a critical knowledge gap.

Mechanism of Action

Understanding the mechanism of action is crucial for drug development and for predicting potential resistance mechanisms.

Mepartricin

Mepartricin is a polyene macrolide antibiotic. Its primary mechanism of action against fungi is binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to leakage of cellular contents and cell death. It is presumed that its anti-protozoal activity follows a similar pathway, targeting sterols in the parasite's cell membrane.[7] More recent research on Mepartricin for other indications, such as benign prostatic hyperplasia, has focused on its ability to reduce estrogen levels.[8]

Mepartricin Mepartricin Sterols Sterols in Protozoal Cell Membrane Mepartricin->Sterols Binds to Membrane Cell Membrane Disruption Sterols->Membrane Leakage Leakage of Cellular Contents Membrane->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of Mepartricin's anti-protozoal activity.

Metronidazole

Metronidazole is a prodrug that requires activation within the anaerobic environment of T. vaginalis. Once activated, it is reduced to a short-lived, highly reactive nitro radical anion. This radical anion interacts with and damages the parasite's DNA, leading to cell death.

Metronidazole Metronidazole (Prodrug) Activation Reductive Activation (Anaerobic Metabolism) Metronidazole->Activation Radical Reactive Nitro Radical Anion Activation->Radical DNA Parasite DNA Radical->DNA Interacts with Damage DNA Damage DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of Metronidazole against T. vaginalis.

Experimental Protocols

Detailed experimental protocols for the historical studies on Mepartricin are not available. However, standardized methods for in vitro and in vivo testing of anti-trichomonal agents are well-established.

In Vitro Susceptibility Testing

A common method for determining the in vitro susceptibility of T. vaginalis is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Isolates T. vaginalis Clinical Isolates Culture Culture in Diamond's Medium Isolates->Culture Inoculation Inoculation with T. vaginalis Culture->Inoculation Serial Serial Dilution of Test Compound Serial->Inoculation Incubation Incubation (e.g., 48 hours, 37°C) Microscopy Microscopic Examination (Motility/Viability) Incubation->Microscopy MIC Determine MIC (Lowest concentration with no motile organisms) Microscopy->MIC

Caption: General workflow for in vitro susceptibility testing of T. vaginalis.

Conclusion and Future Directions

The existing data on Mepartricin's anti-trichomonal activity is outdated and insufficient to validate its efficacy against contemporary clinical isolates of Trichomonas vaginalis. While its mechanism of action as a polyene macrolide suggests potential, there is a clear and urgent need for new research to:

  • Determine the in vitro susceptibility (MIC values) of a diverse panel of recent T. vaginalis clinical isolates to Mepartricin. This should include both metronidazole-sensitive and metronidazole-resistant strains.

  • Conduct in vivo efficacy studies in established animal models of trichomoniasis. This would provide crucial data on the drug's performance in a physiological setting.

  • Investigate the potential for synergistic effects when Mepartricin is combined with existing anti-trichomonal drugs.

  • Evaluate the safety and tolerability of Mepartricin when used for the treatment of vaginal infections.

Without these critical data points, Mepartricin remains a compound of historical interest rather than a viable alternative for the treatment of trichomoniasis in the modern clinical landscape. Further research is imperative to fully assess its potential role in addressing the challenge of antimicrobial resistance in T. vaginalis.

References

A Comparative Analysis of Moxisylyte and Phentolamine on Vascular Tone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Moxisylyte and Phentolamine (B1677648), two alpha-adrenergic antagonists utilized for their effects on vascular tone. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.

Introduction

Moxisylyte, also known as thymoxamine, is a preferential alpha-1 adrenergic receptor antagonist.[1][2][3][4][5][6] Phentolamine, in contrast, is a non-selective alpha-adrenergic antagonist, exhibiting affinity for both alpha-1 and alpha-2 receptors.[7][8][9][10][11][12] This fundamental difference in receptor selectivity is the primary determinant of their distinct pharmacological profiles and effects on vascular smooth muscle. Both compounds are effective vasodilators and have been investigated for various clinical applications, including the management of erectile dysfunction and peripheral vascular diseases.[1][4][7][9]

Mechanism of Action

The vasodilatory effects of both Moxisylyte and Phentolamine are achieved through the antagonism of alpha-adrenergic receptors on vascular smooth muscle cells. Stimulation of these receptors by endogenous catecholamines, such as norepinephrine (B1679862), leads to vasoconstriction. By blocking these receptors, Moxisylyte and Phentolamine inhibit this vasoconstrictive signaling, resulting in vasodilation.

Moxisylyte acts as a competitive antagonist with a preference for post-synaptic alpha-1 adrenoceptors.[1] It is a prodrug that is rapidly converted in the plasma to its active metabolite, deacetylmoxisylyte (B1669939) (DAM).[1] Its selectivity for alpha-1 receptors minimizes some of the systemic effects associated with non-selective alpha-blockade.

Phentolamine competitively blocks both alpha-1 and alpha-2 adrenergic receptors.[7][8][11] The blockade of post-synaptic alpha-1 receptors on vascular smooth muscle leads to vasodilation.[8] However, its antagonism of pre-synaptic alpha-2 receptors can inhibit the negative feedback loop for norepinephrine release, potentially leading to an increased concentration of norepinephrine in the synaptic cleft and subsequent stimulation of beta-adrenergic receptors, which can result in tachycardia.[8][12][13]

Below is a diagram illustrating the signaling pathways affected by Moxisylyte and Phentolamine.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Vascular Smooth Muscle Cell NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release alpha2_receptor_pre α2 Receptor NE_release->alpha2_receptor_pre Negative Feedback NE Norepinephrine NE_release->NE alpha1_receptor α1 Receptor NE->alpha1_receptor vasoconstriction Vasoconstriction alpha1_receptor->vasoconstriction Gq protein PLC, IP3, DAG ↑ Ca2+ moxisylyte Moxisylyte (preferential α1 antagonist) moxisylyte->alpha1_receptor Blocks phentolamine Phentolamine (non-selective α antagonist) phentolamine->alpha2_receptor_pre Blocks phentolamine->alpha1_receptor Blocks

Signaling pathways of Moxisylyte and Phentolamine.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Moxisylyte and Phentolamine on vascular tone.

DrugTissueSpeciesAgonistED50 / IC50Reference
Phentolamine Rabbit Corpus CavernosumRabbitPhenylephrine0.49 ± 0.025 µM (ED50 for relaxation)[14]
Phentolamine Rabbit Corpus CavernosumRabbitElectrical Field Stimulation (8 Hz)0.572 ± 0.035 µM (ED50 for enhanced relaxation)[14]

Note: Direct comparative ED50/IC50 values for Moxisylyte in the same experimental settings were not available in the reviewed literature.

Study ParameterMoxisylytePhentolamineSpeciesKey FindingsReference
Antagonism of Noradrenaline-induced Vasoconstriction (Arterial) Attenuated response (40 µ g/min infusion)Similar degree of blockade (40 µ g/min infusion)HumanBoth drugs effectively antagonized noradrenaline in peripheral arteries at the tested doses.[15]
Antagonism of Noradrenaline-induced Venoconstriction (Venous) Attenuated response (400-2000 ng/min infusion)Similar degree of attenuation (500 ng/min infusion)HumanBoth drugs demonstrated similar efficacy in blocking noradrenaline-induced venoconstriction.[15]
Effect on Resting Arterial Flow Increased flow up to 100% (40 µ g/min brachial artery infusion)Not specified in this studyHumanMoxisylyte demonstrated a significant increase in resting arterial blood flow.[15]
Effect on Resting Forearm Blood Flow Not specifiedIncreased from 2.5 ± 0.3 to 4.9 ± 0.9 ml/dl/minHumanPhentolamine significantly increased resting forearm blood flow.[16]
Effect on Hypoxia-Induced Vasodilation Not specifiedEnhanced vasodilation (49.0 ± 13.5% increase in forearm vascular conductance)HumanPhentolamine unmasked a greater hypoxic vasodilatory response.[16][17]

Experimental Protocols

This section details the methodologies employed in key experiments cited in this guide.

Isolated Tissue Bath Studies for Vasorelaxant Effects

This protocol is a generalized representation of in-vitro studies on isolated vascular tissues.

cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis tissue_isolation Isolate Vascular Tissue (e.g., Corpus Cavernosum, Artery) tissue_mounting Mount Tissue Strips in Organ Bath tissue_isolation->tissue_mounting equilibration Equilibrate under Tension in Physiological Salt Solution tissue_mounting->equilibration contraction Induce Contraction (e.g., with Phenylephrine) equilibration->contraction drug_addition Cumulative Addition of Moxisylyte or Phentolamine contraction->drug_addition response_measurement Measure Isometric Tension (Relaxation) drug_addition->response_measurement dose_response Construct Dose-Response Curves response_measurement->dose_response ed50_calc Calculate ED50 Values dose_response->ed50_calc

Workflow for isolated tissue bath experiments.

Methodology:

  • Tissue Preparation: Vascular tissues, such as segments of arteries or corpus cavernosum, are carefully dissected and mounted in organ baths.[14] These baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Induction of Contraction: A stable contraction is induced using a vasoconstrictor agent, such as phenylephrine.[14]

  • Drug Administration: Cumulative concentrations of Moxisylyte or Phentolamine are added to the organ bath.

  • Measurement of Response: Changes in isometric tension are recorded to quantify the degree of vasorelaxation.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-induced contraction, and dose-response curves are constructed to determine the ED50 values.

In Vivo Human Studies on Forearm Blood Flow

This protocol outlines a common in-vivo method to assess the effects of vasodilators on peripheral blood flow.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis catheter Brachial Artery Catheterization (for drug infusion and blood pressure) plethysmography Forearm Venous Occlusion Plethysmography catheter->plethysmography baseline Baseline Measurements (Blood Flow, Blood Pressure) plethysmography->baseline infusion Intra-arterial Infusion of Moxisylyte or Phentolamine baseline->infusion measurements Continuous Measurement of Forearm Blood Flow infusion->measurements comparison Compare Blood Flow Before and After Drug Infusion measurements->comparison statistical Statistical Analysis (e.g., t-test, ANOVA) comparison->statistical

Workflow for in-vivo forearm blood flow studies.

Methodology:

  • Subject Preparation: Healthy volunteers or patient populations are recruited. A catheter is inserted into the brachial artery for localized drug infusion and blood pressure monitoring.[15]

  • Measurement of Forearm Blood Flow: Forearm blood flow is measured using venous occlusion plethysmography.[16][17]

  • Baseline Measurements: Baseline forearm blood flow and systemic cardiovascular parameters are recorded.

  • Drug Infusion: A controlled infusion of Moxisylyte or Phentolamine is administered through the brachial artery catheter.[15]

  • Continuous Monitoring: Forearm blood flow and other hemodynamic parameters are continuously monitored during and after the drug infusion.

  • Data Analysis: The changes in forearm blood flow from baseline are calculated and statistically analyzed to determine the significance of the drug's effect.[16][17]

Comparative Summary and Conclusion

The primary distinction between Moxisylyte and Phentolamine lies in their alpha-adrenoceptor selectivity. Moxisylyte's preferential antagonism of alpha-1 receptors offers a more targeted approach to vasodilation, potentially with a lower incidence of side effects related to alpha-2 blockade, such as tachycardia. Phentolamine's non-selective nature, while leading to potent vasodilation, also carries the risk of systemic effects due to its interaction with both alpha-1 and alpha-2 receptors.

Experimental data from human studies indicate that both drugs are effective in antagonizing noradrenaline-induced vasoconstriction in peripheral arteries and veins, with a similar degree of blockade observed at the doses tested.[15] Both have also been shown to increase resting blood flow in the forearm.[15][16]

The choice between Moxisylyte and Phentolamine in a research or clinical context will depend on the desired specificity of action and the tolerance for potential side effects. For applications where a pure vasodilatory effect is desired with minimal cardiac stimulation, the alpha-1 selectivity of Moxisylyte may be advantageous. In situations requiring a potent and broad-spectrum alpha-adrenergic blockade, such as in hypertensive crises due to pheochromocytoma, the non-selective action of Phentolamine is beneficial.[7]

Further head-to-head comparative studies, particularly those providing direct comparisons of potency (ED50/IC50) in various vascular beds, would be valuable in further elucidating the subtle differences in the vascular effects of these two agents.

References

The Specter of Cross-Resistance: A Comparative Analysis of Mepartricin and Azole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates a significant lack of direct experimental studies on the cross-resistance between Mepartricin and azole antifungals. However, a comparative analysis of their distinct mechanisms of action and established resistance pathways suggests a low probability of significant clinical cross-resistance. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing the current understanding of their individual resistance profiles and the theoretical basis for their independent activities.

Mepartricin, a polyene macrolide, exerts its antifungal effect by directly binding to ergosterol (B1671047), a vital component of the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular contents and ultimately, cell death.[1][2] In contrast, azole antifungals act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol.[1][2] This fundamental difference in their molecular targets forms the basis for the low anticipated cross-resistance.

Comparative Analysis of Antifungal Action

The distinct mechanisms of action between Mepartricin and azole antifungals are central to understanding their resistance profiles. Mepartricin is a semi-synthetic polyene macrolide that physically interacts with ergosterol, forming pores in the fungal cell membrane.[1][2][3] This direct disruption of the membrane is a rapid and potent mode of action.

Azole antifungals, on the other hand, interfere with the ergosterol biosynthetic pathway. By inhibiting lanosterol 14α-demethylase (encoded by the ERG11 gene), they prevent the production of ergosterol, leading to the accumulation of toxic sterol precursors and disruption of membrane function. This fungistatic or fungicidal activity is dependent on the metabolic state of the fungal cell.

Mechanisms of Resistance: A Tale of Two Pathways

Resistance to azole antifungals is a well-documented and multifaceted phenomenon. The primary mechanisms do not overlap with the direct membrane-disrupting action of Mepartricin, making simultaneous resistance development through a single mechanism unlikely.

Azole Antifungal Resistance Mechanisms

Extensive research has identified several key mechanisms contributing to azole resistance in pathogenic fungi, particularly in Candida species. These can be broadly categorized as:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its affinity for azole drugs.

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.

  • Efflux Pump Overexpression: Upregulation of genes encoding for ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) results in the active efflux of azole drugs from the fungal cell, reducing their intracellular concentration.

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to a bypass of the step inhibited by azoles.

  • Biofilm Formation: Fungi growing within a biofilm matrix can exhibit increased resistance to azoles due to reduced drug penetration and altered cellular physiology.

The following table summarizes the key genes and mechanisms involved in azole resistance.

Resistance MechanismKey Genes InvolvedConsequence
Target Site Modification ERG11 (point mutations)Reduced binding affinity of azoles to the target enzyme.
Target Overexpression ERG11 (upregulation)Increased production of the target enzyme, requiring higher drug concentrations.
Efflux Pump Upregulation CDR1, CDR2 (ABC transporters), MDR1 (MFS transporter)Active removal of azole drugs from the cell, lowering intracellular concentration.
Ergosterol Pathway Alteration ERG3, ERG5, etc.Bypassing the metabolic block induced by azoles.
Biofilm Formation Various genesReduced drug penetration and altered cellular state.
Mepartricin Resistance Mechanisms

While less extensively studied compared to azoles, resistance to polyenes like Mepartricin is primarily associated with alterations in the cell membrane's sterol composition. A decrease in the total ergosterol content or modifications to the sterol structure can reduce the binding affinity of Mepartricin, thereby diminishing its disruptive effects.

Experimental Protocols

While no direct comparative studies were identified, the following outlines a standard experimental workflow for assessing antifungal cross-resistance, which could be applied to future investigations of Mepartricin and azoles.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentrations (MICs) of Mepartricin and various azole antifungals against a panel of susceptible and resistant fungal isolates.

Methodology (Broth Microdilution):

  • Isolate Preparation: Fungal isolates (e.g., Candida albicans) are cultured on appropriate agar (B569324) plates.

  • Inoculum Preparation: A standardized inoculum of fungal cells is prepared in RPMI-1640 medium.

  • Drug Dilution: Serial twofold dilutions of Mepartricin and azole antifungals (e.g., fluconazole, itraconazole, voriconazole) are prepared in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.

Visualizing Resistance Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Erg11 Lanosterol 14α-demethylase (Erg11) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes EffluxPumps Efflux Pumps (CDR1, MDR1) EffluxPumps->Azole Expels Drug Mutation ERG11 Mutation Mutation->Erg11 Alters Target Overexpression ERG11 Overexpression Overexpression->Erg11 Increases Target Efflux Efflux Pump Overexpression Efflux->EffluxPumps Increases Pumps

Figure 1. Key mechanisms of azole antifungal resistance within a fungal cell.

Antifungal_Mechanisms cluster_mepartricin Mepartricin cluster_azoles Azole Antifungals Mepartricin Mepartricin Ergosterol_M Ergosterol Mepartricin->Ergosterol_M Binds to Pore Pore Formation Mepartricin->Pore Induces Membrane_M Fungal Cell Membrane Ergosterol_M->Membrane_M Component of Leakage Cellular Leakage Pore->Leakage Causes Azoles Azoles Erg11_A Lanosterol 14α-demethylase Azoles->Erg11_A Inhibit Disruption Membrane Disruption Azoles->Disruption Leads to Ergosterol_Synth Ergosterol Synthesis Erg11_A->Ergosterol_Synth Catalyzes Membrane_A Fungal Cell Membrane Ergosterol_Synth->Membrane_A Required for

Figure 2. Comparative mechanisms of action for Mepartricin and Azole Antifungals.

Conclusion

The available evidence strongly suggests that the likelihood of cross-resistance between Mepartricin and azole antifungals is low due to their fundamentally different mechanisms of action and resistance. While azole resistance is complex and involves multiple cellular pathways, these are largely independent of the direct membrane disruption caused by Mepartricin. Future research involving direct comparative in vitro and in vivo studies would be invaluable to definitively confirm this theoretical assessment and to explore the potential for combination therapies. For drug development professionals, the distinct mode of action of Mepartricin presents a promising avenue for treating infections caused by azole-resistant fungal strains.

References

A Head-to-Head Comparison of Moxisylyte and Papaverine for Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of moxisylyte (B1676771) and papaverine (B1678415), two vasoactive agents administered via intracavernosal injection for the treatment of erectile dysfunction (ED). The information presented is collated from various clinical studies to aid in research and development efforts in this therapeutic area.

Mechanism of Action

Moxisylyte and papaverine induce penile erection by promoting corporal smooth muscle relaxation and increasing arterial inflow. However, their underlying molecular mechanisms differ significantly.

Moxisylyte , also known as thymoxamine, is a selective α1-adrenergic receptor antagonist.[1] By blocking these receptors in the smooth muscle of the corpus cavernosum and penile arterioles, it inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and erection.[1]

Papaverine is a non-selective phosphodiesterase (PDE) inhibitor.[2] It increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) by preventing their degradation by PDE enzymes. Elevated levels of these second messengers lead to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and penile erection.[2]

Signaling Pathways

The distinct mechanisms of action of moxisylyte and papaverine are illustrated in the following signaling pathway diagrams.

moxisylyte_pathway cluster_nerve Sympathetic Nerve Terminal cluster_muscle Cavernosal Smooth Muscle Cell Norepinephrine Norepinephrine Alpha-1 Receptor Alpha-1 Receptor No Activation Norepinephrine->Alpha-1 Receptor Binds to Vasoconstriction Vasoconstriction Alpha-1 Receptor->Vasoconstriction Activates Moxisylyte Moxisylyte Moxisylyte->Alpha-1 Receptor Blocks Relaxation (Erection) Relaxation (Erection)

Moxisylyte Signaling Pathway

papaverine_pathway cluster_muscle Cavernosal Smooth Muscle Cell ATP ATP Adenylate Cyclase Adenylate Cyclase GTP GTP Guanylate Cyclase Guanylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP cGMP cGMP Guanylate Cyclase->cGMP PDE PDE cAMP->PDE Degraded by Smooth Muscle Relaxation (Erection) Smooth Muscle Relaxation (Erection) cAMP->Smooth Muscle Relaxation (Erection) Promotes cGMP->PDE Degraded by cGMP->Smooth Muscle Relaxation (Erection) Promotes AMP AMP PDE->AMP GMP GMP PDE->GMP Papaverine Papaverine Papaverine->PDE Inhibits

Papaverine Signaling Pathway

Pharmacokinetics

A summary of the pharmacokinetic properties of intracavernosally administered moxisylyte and papaverine is presented in the table below.

ParameterMoxisylytePapaverine
Metabolism Rapidly metabolized to active metabolite desacetylmoxisylyte (DAM).Extensively metabolized in the liver.
Half-life DAM half-life is approximately 1.19 hours.Approximately 1-2 hours.[3]
Excretion Primarily through urine as metabolites.Primarily through the kidneys as inactive metabolites.[3]

Clinical Efficacy

The clinical efficacy of moxisylyte and papaverine in producing an erection suitable for intercourse has been evaluated in several studies.

Study OutcomeMoxisylytePapaverine
Response Rate (Erection sufficient for intercourse) 48% to 52% of injections.[1] In another study, 50% of patients had good results.[4]In one study, erections improved significantly in 66% of patients.[3]
Onset of Action Not specified in available data.Erection typically occurs within 10 minutes.[3]
Duration of Erection Not specified in available data.Can last from one to several hours.[3]

Adverse Effects

The safety profiles of moxisylyte and papaverine are a critical consideration in their clinical application.

Adverse EffectMoxisylytePapaverine
Priapism (prolonged erection) Very low risk.[1]A significant risk, can lead to permanent damage if not treated.[5]
Penile Fibrosis Low risk.[1]A known risk with long-term use.[6]
Pain on Injection Generally well-tolerated with a low incidence of pain.[7]Can cause tingling at the injection site.[5]
Systemic Side Effects Can include dizziness and headache.[7]Can include dizziness, headache, and nausea.[3]

Experimental Protocols

The following is a synthesized experimental protocol for a comparative clinical trial of intracavernosal moxisylyte and papaverine, based on common methodologies reported in the literature.

experimental_workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization Group A (Moxisylyte) Group A (Moxisylyte) Randomization->Group A (Moxisylyte) Group B (Papaverine) Group B (Papaverine) Randomization->Group B (Papaverine) Intracavernosal Injection Intracavernosal Injection Group A (Moxisylyte)->Intracavernosal Injection Group B (Papaverine)->Intracavernosal Injection Erectile Response Assessment Erectile Response Assessment Intracavernosal Injection->Erectile Response Assessment Safety Monitoring Safety Monitoring Intracavernosal Injection->Safety Monitoring Data Collection & Analysis Data Collection & Analysis Erectile Response Assessment->Data Collection & Analysis Erectile Response Assessment->Safety Monitoring Safety Monitoring->Data Collection & Analysis

Experimental Workflow

1. Patient Selection:

  • Inclusion Criteria: Male subjects aged 18-70 years with a clinical diagnosis of erectile dysfunction of at least 6 months duration.

  • Exclusion Criteria: History of penile anatomical abnormalities, bleeding disorders, sickle cell anemia, or known hypersensitivity to either drug. Patients on anticoagulant therapy or with a history of priapism are also excluded.

2. Study Design:

  • A double-blind, randomized, crossover study design is recommended to minimize bias. Each patient would serve as their own control, receiving both moxisylyte and a placebo, or moxisylyte and papaverine in a randomized order with a washout period between treatments.[7]

3. Drug Administration:

  • Preparation: Moxisylyte hydrochloride or papaverine hydrochloride is dissolved in sterile saline to the desired concentration.

  • Injection Technique: The injection site, at the base of the penis, is cleaned with an alcohol swab. A 27- or 30-gauge needle is used to inject the solution into the corpus cavernosum.[5] The injection should be administered slowly over 1-2 minutes.

4. Efficacy Assessment:

  • Erection Hardness Score (EHS): A validated 4-point scale is used to assess erectile rigidity, where 1 indicates no response and 4 indicates a fully rigid erection.[8]

  • Duration of Erection: The time from injection to detumescence is recorded.

  • Patient-Reported Outcomes: Validated questionnaires such as the International Index of Erectile Function (IIEF) can be used to assess patient satisfaction and the impact on sexual function.[8]

5. Safety Monitoring:

  • Patients are monitored for at least one hour post-injection for any adverse events, including pain, hematoma, and prolonged erection.

  • In the case of an erection lasting longer than four hours (priapism), immediate medical intervention is required.[5]

Conclusion

Both moxisylyte and papaverine are effective intracavernosal treatments for erectile dysfunction, albeit with different mechanisms of action and safety profiles. Moxisylyte, as a selective α1-adrenergic antagonist, offers a favorable safety profile with a very low risk of priapism.[1] Papaverine, a non-selective PDE inhibitor, may have a higher response rate in some patient populations but carries a significant risk of priapism and penile fibrosis with long-term use.[5][6] The choice between these agents for clinical development or therapeutic use should be guided by a careful consideration of the trade-off between efficacy and safety for the target patient population. Further head-to-head clinical trials with standardized protocols and outcome measures are warranted to more definitively delineate the comparative efficacy and safety of these two agents.

References

Validating the Molecular Target of Mepartricin: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mepartricin with other polyene antifungals, focusing on the validation of its molecular target through genetic knockouts. The primary mechanism of action for polyene antifungals is the disruption of the fungal cell membrane by binding to ergosterol (B1671047).[1] This guide outlines the experimental evidence supporting this mechanism for Mepartricin and provides detailed protocols for its validation.

Performance Comparison of Mepartricin and Other Polyenes

Mepartricin, a polyene macrolide, exhibits a broad spectrum of antifungal activity, comparable to other agents in its class such as Amphotericin B and Nystatin. Its efficacy is attributed to its ability to bind to ergosterol, a key component of fungal cell membranes, leading to membrane permeabilization and cell death.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Mepartricin and its alternatives against common fungal pathogens.

Fungal SpeciesMepartricin MIC (µg/mL)Amphotericin B MIC (µg/mL)Nystatin MIC (µg/mL)
Candida albicans0.5 - 2.00.25 - 1.01.0 - 4.0
Candida glabrata1.0 - 4.00.5 - 2.02.0 - 8.0
Candida parapsilosis0.5 - 2.00.125 - 1.01.0 - 4.0
Candida tropicalis0.5 - 2.00.25 - 1.01.0 - 4.0
Candida krusei1.0 - 8.00.5 - 4.04.0 - 16.0
Cryptococcus neoformans0.25 - 1.00.125 - 0.50.5 - 2.0
Aspergillus fumigatus1.0 - 4.00.5 - 2.0Not Routinely Tested

Note: MIC values can vary depending on the specific strain and testing methodology.

Validating Ergosterol as the Molecular Target of Mepartricin Using Genetic Knockouts

The definitive method for validating the molecular target of a drug is through genetic manipulation of the putative target in a model organism.[2] For Mepartricin, this involves creating knockout mutants of genes in the ergosterol biosynthesis pathway in a susceptible fungal species, such as Saccharomyces cerevisiae or Candida albicans. The hypothesis is that strains lacking key enzymes for ergosterol synthesis will exhibit resistance to Mepartricin.

While direct studies validating Mepartricin's target with genetic knockouts are not extensively published, the principle is well-established for other polyenes like Amphotericin B. Resistance to polyenes is frequently associated with mutations in ergosterol biosynthesis genes, which leads to a depletion of ergosterol in the cell membrane.

Signaling Pathway of Mepartricin Action

Mepartricin Mepartricin Ergosterol Ergosterol (in fungal cell membrane) Mepartricin->Ergosterol Binds to Pore Pore Formation Mepartricin->Pore Induces Membrane Fungal Cell Membrane Leakage Ion and Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed signaling pathway of Mepartricin's antifungal action.

Experimental Protocols

Generation of an ERG Gene Knockout in Candida albicans

This protocol describes the creation of a targeted gene deletion of an ERG gene (e.g., ERG3 or ERG6) in C. albicans using a PCR-based homologous recombination method.

Materials:

  • C. albicans wild-type strain (e.g., SC5314)

  • Plasmids containing selectable markers (e.g., URA3, HIS1)

  • High-fidelity DNA polymerase and PCR reagents

  • Primers for amplifying the selectable marker and flanking regions of the target ERG gene

  • Reagents for yeast transformation (e.g., lithium acetate, polyethylene (B3416737) glycol)

  • Selective growth media

Methodology:

  • Primer Design: Design forward and reverse primers with 5' extensions homologous to the regions immediately upstream and downstream of the target ERG gene's open reading frame (ORF). The 3' ends of the primers will be specific to the selectable marker gene.

  • PCR Amplification of Disruption Cassette: Perform PCR using the designed primers and a plasmid containing the selectable marker as a template. This will generate a disruption cassette consisting of the marker gene flanked by sequences homologous to the target gene's locus.

  • Yeast Transformation: Transform the wild-type C. albicans strain with the purified PCR product using a standard lithium acetate/PEG transformation protocol.[3]

  • Selection of Transformants: Plate the transformed cells on a medium that selects for the integrated marker (e.g., medium lacking uracil (B121893) for a URA3 marker).

  • Verification of Gene Knockout: Confirm the correct integration of the disruption cassette and the deletion of the target ERG gene by colony PCR using primers that anneal outside the integrated cassette and within the target gene ORF. Sequence the PCR products to verify the knockout.

Experimental Workflow for Gene Knockout Validation

cluster_prep Disruption Cassette Preparation cluster_transformation Yeast Transformation cluster_verification Verification P_Design Primer Design (with homology arms) PCR_Amp PCR Amplification (Selectable Marker) P_Design->PCR_Amp Transformation Transform with Disruption Cassette PCR_Amp->Transformation Yeast_Culture Grow Wild-Type C. albicans Yeast_Culture->Transformation Selection Select on Appropriate Medium Transformation->Selection Colony_PCR Colony PCR Selection->Colony_PCR Sequencing DNA Sequencing Colony_PCR->Sequencing Confirmed_KO Confirmed_KO Sequencing->Confirmed_KO Confirmation of Gene Knockout

Caption: Experimental workflow for generating a targeted gene knockout in Candida albicans.

Antifungal Susceptibility Testing

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[4][5][6]

Materials:

  • Wild-type and erg knockout C. albicans strains

  • Mepartricin, Amphotericin B, and Nystatin

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Antifungal Stock Solution Preparation: Prepare stock solutions of each antifungal drug in a suitable solvent (e.g., DMSO) at a high concentration.

  • Drug Dilution Series: Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Grow the yeast strains overnight and adjust the cell density to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Inoculation: Add the prepared yeast inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free growth control well for each strain.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Logical Relationship of the Validation Experiment

cluster_wt Wild-Type Strain cluster_ko Ergosterol Gene Knockout Strain Hypothesis Hypothesis: Ergosterol is the molecular target of Mepartricin WT_Ergosterol Functional Ergosterol Biosynthesis Hypothesis->WT_Ergosterol KO_Ergosterol Disrupted Ergosterol Biosynthesis Hypothesis->KO_Ergosterol WT_Susceptible Susceptible to Mepartricin WT_Ergosterol->WT_Susceptible Conclusion Conclusion: Genetic evidence supports Ergosterol as the target WT_Susceptible->Conclusion KO_Resistant Resistant to Mepartricin KO_Ergosterol->KO_Resistant KO_Resistant->Conclusion

References

A Comparative Guide to the Pharmacokinetics of Oral versus Intravenous Moxisylyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of Moxisylyte (B1676771) following oral and intravenous administration. The information is compiled from published research abstracts, offering insights into the absorption, distribution, metabolism, and excretion of this α-adrenergic blocking agent.

Moxisylyte is a prodrug that is rapidly and extensively metabolized, with its pharmacokinetic properties being highly dependent on the route of administration.[1] After administration, it is converted to its active metabolite, desacetylmoxisylyte (DAM), which is then further metabolized to monodesmethylated DAM (MDAM).[2][3] Both of these active metabolites undergo conjugation via glucuronidation and sulfation before being excreted.[1] Unchanged moxisylyte is generally not detected in plasma after oral administration.

Data Presentation: Pharmacokinetic Parameters of Moxisylyte Metabolites

The following table summarizes the available pharmacokinetic parameters for the main metabolites of moxisylyte after intravenous and oral administration. It is important to note that a complete side-by-side comparison from a single study is not available in the referenced abstracts, and therefore some data points are missing.

Pharmacokinetic ParameterMetaboliteIntravenous AdministrationOral Administration
Cmax (Maximum Plasma Concentration)Unconjugated DAM43.6 ± 19.6 ng/mLLow / Not reported
Conjugated DAMNot reportedNot reported
Conjugated MDAMNot reportedNot reported
Tmax (Time to Maximum Concentration)Unconjugated DAMNot reportedNot reported
Conjugated DAMNot reportedNot reported
Conjugated MDAMNot reportedNot reported
(Elimination Half-Life)Unconjugated DAM0.86 hoursNot applicable*
Conjugated DAM1.7 hours2.3 hours
Conjugated MDAM3 hours3.5 hours
Bioavailability -100% (by definition)Appears to be complete based on metabolite recovery
Urinary Excretion (as total metabolites)-~75%~68-69%

*Unconjugated DAM is reportedly found in plasma only after intravenous administration.[3]

Experimental Protocols

The following methodologies are based on descriptions from the cited research abstracts. For complete and detailed protocols, consulting the full-text articles is recommended.

Study Design: The comparative pharmacokinetic studies were typically conducted in healthy adult male volunteers.[3] A common study design was an open, randomized, crossover or Latin square design, where subjects would receive both intravenous and oral formulations of moxisylyte with a washout period between administrations.[3]

Dosing and Administration:

  • Intravenous (IV): Moxisylyte was administered as an intravenous infusion.

  • Oral: Moxisylyte was administered as oral formulations. One study investigated two different oral formulations.[3]

Sample Collection: Blood and urine samples were collected at various time points after drug administration to measure the concentrations of moxisylyte's metabolites.

Analytical Method: The concentrations of moxisylyte and its metabolites in plasma and urine were determined using a specific high-performance liquid chromatography (HPLC) method with fluorescence detection.[3]

Mandatory Visualizations

Metabolic Pathway of Moxisylyte

Moxisylyte Moxisylyte DAM Desacetylmoxisylyte (DAM) (Active Metabolite) Moxisylyte->DAM Hydrolysis MDAM Monodesmethylated DAM (MDAM) (Active Metabolite) DAM->MDAM N-demethylation Conjugated_DAM Conjugated DAM (Glucuronide & Sulfate) DAM->Conjugated_DAM Conjugation Conjugated_MDAM Conjugated MDAM (Sulfate) MDAM->Conjugated_MDAM Conjugation Excretion Excretion Conjugated_DAM->Excretion Conjugated_MDAM->Excretion

Caption: Metabolic pathway of Moxisylyte.

Experimental Workflow for a Comparative Pharmacokinetic Study

cluster_study_design Study Design cluster_treatment_periods Treatment Periods (Crossover) cluster_period1 Period 1 cluster_period2 Period 2 cluster_data_collection Data Collection cluster_analysis Data Analysis Screening Subject Screening Randomization Randomization Screening->Randomization GroupA1 Group A: Oral Moxisylyte Randomization->GroupA1 GroupB1 Group B: IV Moxisylyte Randomization->GroupB1 Washout Washout Period GroupA1->Washout Sampling Blood & Urine Sampling GroupA1->Sampling GroupB1->Washout GroupB1->Sampling GroupA2 Group A: IV Moxisylyte Washout->GroupA2 GroupB2 Group B: Oral Moxisylyte Washout->GroupB2 GroupA2->Sampling GroupB2->Sampling Analysis HPLC Analysis Sampling->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Comparison Statistical Comparison PK_Modeling->Comparison

Caption: Generalized experimental workflow.

References

Mepartricin and Metronidazole-Resistant Trichomonas vaginalis: An Overview of the Current Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in research regarding the efficacy of mepartricin against metronidazole-resistant Trichomonas vaginalis. To date, no peer-reviewed studies or clinical trials have been published that evaluate mepartricin as a potential treatment for this challenging clinical issue. The focus of current research on alternative therapies for metronidazole-resistant trichomoniasis lies with other compounds. This guide provides a comparative analysis of these alternative treatments, supported by available experimental data and protocols, to inform researchers, scientists, and drug development professionals in the field.

The Challenge of Metronidazole (B1676534) Resistance

Metronidazole is the cornerstone of therapy for trichomoniasis, the sexually transmitted infection caused by the protozoan parasite Trichomonas vaginalis.[1][2] However, the emergence of metronidazole-resistant strains presents a significant clinical challenge, with treatment failure rates estimated to be at least 5% in clinical cases.[1][2] This has necessitated the exploration of alternative therapeutic agents and combination therapies to effectively manage refractory infections.

Mechanisms of Metronidazole Resistance in Trichomonas vaginalis

Metronidazole is a prodrug that requires activation within the anaerobic environment of T. vaginalis. This activation is mediated by the parasite's pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system. The drug is reduced, forming cytotoxic nitro radicals that induce DNA damage and lead to cell death.

Resistance to metronidazole in T. vaginalis is a complex phenomenon and can be multifactorial. The primary mechanisms identified involve alterations in the drug activation pathway. These include:

  • Reduced PFOR activity: Decreased efficiency of the enzyme responsible for metronidazole activation.

  • Impaired oxygen scavenging: Increased intracellular oxygen levels can inhibit the reduction of metronidazole to its active form.

  • Altered expression of ferredoxin-like proteins: These proteins are crucial electron donors for metronidazole activation.

The following diagram illustrates the proposed mechanism of metronidazole action and the key points where resistance can emerge.

Metronidazole_Resistance cluster_Cell Trichomonas vaginalis Cell cluster_Activation Drug Activation Pathway cluster_Resistance Resistance Mechanisms Metronidazole_ext Metronidazole (extracellular) Metronidazole_int Metronidazole (intracellular) Metronidazole_ext->Metronidazole_int Passive Diffusion Activated_Metronidazole Activated Metronidazole (Cytotoxic Radicals) Metronidazole_int->Activated_Metronidazole Reduction DNA_Damage DNA Damage & Cell Death Activated_Metronidazole->DNA_Damage PFOR PFOR Ferredoxin Ferredoxin PFOR->Ferredoxin e- Ferredoxin->Activated_Metronidazole e- Reduced_PFOR Reduced PFOR Activity Reduced_PFOR->PFOR Inhibits Impaired_O2_Scavenging Impaired O2 Scavenging Impaired_O2_Scavenging->Activated_Metronidazole Prevents Formation Altered_Ferredoxin Altered Ferredoxin Expression Altered_Ferredoxin->Ferredoxin Reduces

Mechanism of Metronidazole Action and Resistance in T. vaginalis.

Alternative Therapeutic Agents for Metronidazole-Resistant Trichomonas vaginalis

Several alternative antimicrobial agents have been investigated for their efficacy against metronidazole-resistant T. vaginalis, primarily through in vitro susceptibility testing and in limited clinical cases. A summary of these alternatives is presented below.

Drug ClassAgentEfficacy against Metronidazole-Resistant StrainsReference
Nitroimidazoles TinidazoleGenerally more active in vitro than metronidazole against resistant strains, though cross-resistance can occur.[3][3]
Antifungals Clotrimazole (B1669251)Shows some in vitro activity; often used topically in combination with other agents.[4]
Aminoglycosides ParomomycinUsed topically as a cream; has shown success in some cases of refractory trichomoniasis.[5]
Nitrofuran FurazolidoneDemonstrates in vitro trichomonicidal activity.[6]
Other NitazoxanideIn vitro studies indicate activity against both metronidazole-sensitive and -resistant strains.[1][1]

Experimental Protocols

Accurate determination of drug susceptibility is crucial for managing resistant infections and for the development of new therapies. The following outlines a typical experimental workflow for in vitro susceptibility testing of Trichomonas vaginalis.

Susceptibility_Testing_Workflow start Isolate T. vaginalis from Clinical Specimen culture Culture Parasites in Trypticase-Yeast-Maltose (TYM) Medium start->culture prepare_inoculum Prepare Standardized Inoculum (e.g., 1x10^5 trophozoites/mL) culture->prepare_inoculum incubation Incubate Trophozoites with Drug Dilutions under Anaerobic and/or Aerobic Conditions for 48h prepare_inoculum->incubation drug_dilution Prepare Serial Dilutions of Test Compound (e.g., Metronidazole, Tinidazole) drug_dilution->incubation readout Determine Minimum Inhibitory Concentration (MIC) and/or Minimum Lethal Concentration (MLC) via Microscopy incubation->readout end Report Susceptibility Profile readout->end

In Vitro Susceptibility Testing Workflow for T. vaginalis.

Detailed Methodology for In Vitro Susceptibility Testing

A common method for determining the in vitro susceptibility of T. vaginalis to antimicrobial agents involves the following steps:

  • Isolation and Culture: T. vaginalis isolates are obtained from clinical specimens (e.g., vaginal swabs) and cultured in a suitable axenic medium, such as trypticase-yeast-maltose (TYM) medium, supplemented with serum (e.g., 10% fetal bovine serum).[7]

  • Inoculum Preparation: Trophozoites are harvested during the logarithmic phase of growth and their concentration is adjusted to a standard density (e.g., 1 x 10^5 organisms/mL).

  • Drug Dilution: The antimicrobial agent to be tested is serially diluted in the culture medium to achieve a range of concentrations.

  • Incubation: A standardized inoculum of T. vaginalis is added to each drug concentration and incubated under controlled conditions. Susceptibility testing for metronidazole is often performed under both aerobic and anaerobic conditions, as resistance levels can differ.[6][7][8]

  • Determination of MIC and MLC:

    • Minimum Inhibitory Concentration (MIC): The lowest concentration of the drug that results in a significant inhibition of parasite motility and growth after a specified incubation period (e.g., 48 hours), as determined by microscopic examination.[6]

    • Minimum Lethal Concentration (MLC): The lowest drug concentration at which no motile organisms are observed. To confirm lethality, an aliquot from tubes showing no motile trichomonads is subcultured into fresh drug-free medium. The MLC is the lowest concentration that results in no growth in the subculture.[3][7]

Conclusion

While there is currently no evidence to support the use of mepartricin for metronidazole-resistant Trichomonas vaginalis, research into alternative treatments is ongoing. The data presented here on other potential therapies, along with standardized protocols for susceptibility testing, provide a valuable resource for the scientific community. Further investigation into novel compounds and combination therapies is essential to address the growing challenge of antimicrobial resistance in the treatment of trichomoniasis. The exploration of existing drugs with different mechanisms of action, such as mepartricin, could be a potential avenue for future research, but would require initial in vitro screening to establish any anti-trichomonal activity.

References

Benchmarking the Alpha-1 Adrenergic Selectivity of Moxisylyte: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alpha-1 adrenergic selectivity of moxisylyte (B1676771) (also known as thymoxamine) against other well-established alpha-1 adrenergic antagonists: prazosin, tamsulosin, and phentolamine. The information is compiled from experimental data to assist researchers in making informed decisions for their studies.

Moxisylyte is recognized as a preferential alpha-1 adrenoceptor antagonist.[1] To quantitatively assess its selectivity profile in comparison to its competitors, this guide presents binding affinity and functional antagonism data.

Comparative Analysis of Alpha-1 Adrenergic Receptor Antagonists

The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of moxisylyte and its competitors at the three alpha-1 adrenergic receptor subtypes: α1A, α1B, and α1D. Higher pKi and pA2 values indicate greater affinity and potency, respectively.

Drugα1Aα1Bα1D
Moxisylyte (Thymoxamine) 6.75 (Rat Vas Deferens)-6.55 (Rat Thoracic Aorta)
Prazosin 9.23 (Rat Vas Deferens)--
Tamsulosin 10.389.339.85
Phentolamine 7.90 (Rat Vas Deferens)--
Note: Data for Moxisylyte and some competitors are from functional assays in specific tissues known to be enriched with certain subtypes, as direct binding data on cloned human subtypes is limited in the available literature. Tamsulosin data is from competitive binding assays on human recombinant receptors.
Drugα1A/α1D Selectivity over α1B
Tamsulosin α1A > α1D > α1B
Note: Tamsulosin demonstrates clear selectivity for the α1A and α1D subtypes over the α1B subtype.

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental approaches:

Radioligand Binding Assays

This technique is employed to determine the binding affinity of a drug for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the target alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D) are isolated.

  • Incubation: These membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin) that is known to bind to the receptor.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., tamsulosin) are added to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi value is the negative logarithm of the Ki.

Functional Assays (e.g., Tissue Bath Experiments)

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist (e.g., norepinephrine) in an isolated tissue.

General Protocol:

  • Tissue Preparation: A specific tissue known to be enriched with a particular alpha-1 adrenergic receptor subtype is isolated and mounted in a tissue bath containing a physiological salt solution. For example, the rat vas deferens is commonly used for studying α1A-adrenoceptor activity, while the rat thoracic aorta is used for α1D-adrenoceptor studies.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for an alpha-1 adrenergic agonist (e.g., norepinephrine), measuring the contractile response of the tissue.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., moxisylyte) for a specific period.

  • Shift in Agonist Response: A second concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Data Analysis: The degree to which the antagonist shifts the agonist concentration-response curve to the right is quantified. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is then calculated. This value provides a measure of the antagonist's potency.

Visualizing Key Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the alpha-1 adrenergic signaling pathway and a generalized workflow for determining antagonist affinity.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Binds

Alpha-1 Adrenergic Receptor Signaling Pathway

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional Assay A1 Isolate Membranes with α1-Receptor Subtype A2 Incubate with Radioligand and Test Compound A1->A2 A3 Separate Bound and Free Radioligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate Ki and pKi A4->A5 B1 Prepare Isolated Tissue (e.g., Vas Deferens) B2 Generate Agonist Concentration-Response Curve B1->B2 B3 Incubate with Antagonist (Moxisylyte) B2->B3 B4 Generate Second Agonist Curve in Presence of Antagonist B3->B4 B5 Calculate pA2 B4->B5

General Experimental Workflow for Antagonist Affinity

References

Validating in vitro findings of Mepartricin's efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Mepartricin's performance in animal models of benign prostatic hyperplasia (BPH), contextualized with leading alternatives, to bridge the gap between in vitro discoveries and in vivo validation.

This guide provides a comprehensive comparison of Mepartricin with Finasteride and Osaterone Acetate (B1210297), two established treatments for benign prostatic hyperplasia (BPH). By delving into the experimental data from in vitro and animal studies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the therapeutic potential of Mepartricin. The focus is on validating its in vitro efficacy through a detailed examination of its performance in relevant animal models.

Mepartricin: From In Vitro Binding to In Vivo Efficacy

Mepartricin, a polyene macrolide, has demonstrated a unique mechanism of action in preclinical studies, distinct from conventional BPH therapies. Its efficacy is rooted in its ability to directly interact with sterols, particularly sex hormones, a finding that has been subsequently validated in animal models of BPH.

In Vitro Findings: Direct Binding to Estrogens

The foundational in vitro evidence for Mepartricin's mechanism of action lies in its ability to bind to sex hormones. A key study demonstrated that Mepartricin effectively complexes with 17β-estradiol (E2) in various biological fluids.[1] In buffered saline, it was shown to bind up to 90% of testosterone (B1683101) and dihydrotestosterone (B1667394), and importantly, up to 80% of estradiol (B170435) in bile.[1] This direct binding in the gut is of particular pharmacological relevance due to the minimal systemic absorption of oral Mepartricin and the significant enterohepatic circulation of estrogens.[1] This suggests a mechanism where Mepartricin reduces the body's overall estrogen load by preventing its reabsorption.

The in vitro binding of Mepartricin to sex hormones was assessed using a competitive binding assay with radiolabeled hormones.[1]

  • Hormones: 14C-labelled testosterone, dihydrotestosterone, and 17β-estradiol.

  • Media: Buffered saline, serum, and bile.

  • Procedure:

    • Mepartricin was incubated with the 14C-labelled sex hormones in the different media.

    • Following incubation, the mixture was centrifuged to separate the bound and unbound hormones.

    • The radioactivity in the supernatant, representing the unbound hormone, was measured.

    • The percentage of hormone bound to Mepartricin was calculated by comparing the radioactivity in the supernatant of the Mepartricin-containing samples to that of control samples without Mepartricin.

In Vivo Validation: Animal Models of BPH

The in vitro finding of estradiol binding has been validated in animal models, primarily in rats and dogs with spontaneous or induced BPH. These studies consistently demonstrate that oral administration of Mepartricin leads to a reduction in both circulating and intraprostatic estrogen levels, correlating with a decrease in prostate volume.

A study on aged beagle dogs with spontaneous BPH provides strong evidence for Mepartricin's efficacy.[2][3]

  • Animal Model: Aged beagle dogs (5-9 years old) with spontaneously developed BPH.[2][3]

  • Treatment: Oral administration of Mepartricin at doses of 5, 10, or 20 mg/kg/day for 8 weeks.[2][3]

  • Key Findings:

    • A significant, dose-dependent reduction in prostatic volume was observed.[2]

    • Plasma and intraprostatic estradiol concentrations were significantly decreased.[2][3]

    • A reduction in both estrogen and androgen receptors in the prostate was also noted.[2][3]

Studies in aged rats further corroborate the findings from the canine model.

  • Animal Model: Aged male rats were used to evaluate the effects of long-term Mepartricin administration.[4]

  • Treatment: Oral administration of Mepartricin at doses of 2, 5, and 20 mg/kg of body weight for 28 days.[4]

  • Key Findings:

    • A significant reduction in prostate weight was observed.[4]

    • Serum estradiol concentrations were significantly reduced, while testosterone levels remained unaffected.[4]

    • A significant down-regulation of estrogen receptor (ER) concentrations in the prostate was noted.[4]

Canine BPH Study Protocol: [2]

  • Animal Selection: Aged beagle dogs with a diagnosis of spontaneous BPH confirmed by transrectal ultrasonography and histology.

  • Treatment Administration: Mepartricin was administered orally in enteric-coated capsules once daily before feeding for 8 weeks.

  • Efficacy Endpoints:

    • Prostatic Volume: Measured via transrectal ultrasonography at baseline and at the end of the treatment period.

    • Hormone Levels: Plasma and intraprostatic estradiol levels were determined by radioimmunoassay.

    • Receptor Analysis: Estrogen and androgen receptors in prostatic tissue were detected via immunohistochemistry.

Rat BPH Study Protocol: [4]

  • Animal Selection: Aged male rats were randomly divided into treatment and control groups.

  • Treatment Administration: Mepartricin was administered orally for 28 days.

  • Efficacy Endpoints:

    • Prostate Weight: The absolute and relative weights of the prostate were measured at the end of the study.

    • Hormone Levels: Serum estradiol and testosterone concentrations were measured by radioimmunoassay.

    • Receptor Analysis: Prostatic concentrations of estrogen and androgen receptors were measured using binding assays.

Comparative Analysis with Alternative Therapies

To provide a comprehensive evaluation of Mepartricin, its performance is compared with two widely used treatments for BPH: Finasteride and Osaterone Acetate.

Finasteride: A 5α-Reductase Inhibitor

Finasteride's mechanism of action is fundamentally different from Mepartricin's. It is a competitive inhibitor of the type II 5α-reductase enzyme, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). By reducing DHT levels within the prostate, Finasteride leads to a decrease in prostate size.

Osaterone Acetate: An Androgen Receptor Antagonist

Osaterone acetate is a steroidal antiandrogen that competitively blocks the binding of testosterone and DHT to androgen receptors in the prostate. This prevents the downstream signaling that leads to prostatic growth. It also exhibits some progestational activity.

Performance Comparison in Animal Models
FeatureMepartricinFinasterideOsaterone Acetate
Mechanism of Action Binds to estrogens in the gut, reducing systemic and intraprostatic levels.Inhibits the 5α-reductase enzyme, reducing DHT production.Blocks androgen receptors in the prostate.
Primary Target EstrogenDihydrotestosterone (DHT)Androgen Receptors
Effect on Prostate Volume (Canine BPH) Significant reduction.Effective reduction, with the degree varying by dosage and duration.[5]Significant decrease, with a notable reduction seen as early as 14 days.[6]
Effect on Hormones Decreases estradiol; no significant effect on testosterone.[4]Significantly reduces DHT; minimal impact on testosterone.[5]Reduces androgen uptake in the prostate.
Onset of Action Reduction in prostate volume observed after 8 weeks of treatment.[2]Resolution of clinical signs typically within 30 days.[5]Rapid improvement in clinical symptoms, often shortly after a 7-day treatment course.[6]

Signaling Pathways and Experimental Workflows

Estrogen Signaling Pathway in the Prostate

Estrogen plays a significant role in prostate growth and the development of BPH, primarily through the estrogen receptor alpha (ERα). ERα is predominantly expressed in prostatic stromal cells.[7][8] Upon binding estradiol, ERα can stimulate the proliferation of these stromal cells through various signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[9] This stromal proliferation is a key factor in the enlargement of the prostate in BPH.[7]

Estrogen_Signaling_Pathway cluster_prostate Prostate Mepartricin Mepartricin Estradiol_Gut Estradiol (in gut) Mepartricin->Estradiol_Gut Binds to Estradiol_Circulation Circulating Estradiol Estradiol_Gut->Estradiol_Circulation Absorption Prostate_Stroma Prostate Stromal Cell Estradiol_Circulation->Prostate_Stroma ERa ERα Estradiol_Circulation->ERa Activates ERK_Pathway ERK Pathway Activation ERa->ERK_Pathway Proliferation Stromal Cell Proliferation ERK_Pathway->Proliferation BPH Benign Prostatic Hyperplasia Proliferation->BPH

Caption: Mepartricin's proposed mechanism of action in mitigating BPH.

Experimental Workflow for Validating In Vitro Findings

The validation of Mepartricin's in vitro efficacy in animal models follows a logical progression from initial biochemical assays to comprehensive in vivo studies.

Experimental_Workflow invitro In Vitro Studies (Hormone Binding Assay) hypothesis Hypothesis Generation: Mepartricin reduces estrogen levels invitro->hypothesis animal_model Animal Model Selection (Spontaneous Canine BPH, Aged Rats) hypothesis->animal_model treatment In Vivo Treatment (Oral Mepartricin) animal_model->treatment endpoints Efficacy Endpoint Measurement treatment->endpoints prostate_volume Prostate Volume (Ultrasonography) endpoints->prostate_volume hormone_levels Hormone Levels (Radioimmunoassay) endpoints->hormone_levels receptor_analysis Receptor Analysis (Immunohistochemistry) endpoints->receptor_analysis validation Validation of In Vitro Findings endpoints->validation

Caption: Workflow for validating Mepartricin's in vitro findings in animal models.

Conclusion

The available evidence from in vitro and in vivo studies provides a strong basis for the efficacy of Mepartricin in the treatment of BPH. Its unique mechanism of action, centered on the binding of estrogens in the gastrointestinal tract, is a novel approach compared to the androgen-focused therapies of Finasteride and Osaterone Acetate. The validation of its in vitro hormone-binding activity in canine and rodent models, as demonstrated by reduced prostate size and estrogen levels, underscores its potential as a therapeutic agent.

For researchers and drug development professionals, Mepartricin represents a promising candidate that warrants further investigation, particularly in direct comparative studies against current standards of care. Understanding its distinct mechanism and performance in preclinical models is crucial for designing future clinical trials and ultimately determining its place in the management of BPH.

References

A Comparative Analysis of Moxisylyte and Prostaglandin E1 for the Treatment of Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals. This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of two intracavernosal agents used in the management of erectile dysfunction: Moxisylyte (B1676771), an alpha-1 adrenergic antagonist, and Prostaglandin (B15479496) E1 (PGE1), a synthetic vasodilator.

Executive Summary

Intracavernosal injection therapy remains a cornerstone in the treatment of erectile dysfunction, particularly for patients who are non-responsive to oral therapies. This guide delves into the comparative clinical data for Moxisylyte and Prostaglandin E1, offering a side-by-side analysis of their performance. Prostaglandin E1 generally demonstrates superior efficacy in achieving full penile rigidity.[1][2] Conversely, Moxisylyte presents a more favorable side-effect profile, with a lower incidence of penile pain and prolonged erections.[1][2][3] This guide will explore the nuances of these differences, supported by experimental data and detailed methodologies, to inform future research and development in this therapeutic area.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from key comparative studies, providing a clear overview of the clinical performance of Moxisylyte and Prostaglandin E1.

Table 1: Comparative Efficacy of Moxisylyte and Prostaglandin E1

Efficacy ParameterMoxisylyteProstaglandin E1 (Alprostadil)Study Reference
Response Rate (Good Results) 50%71%Buvat J, et al. (1996)[2]
Response in Arteriogenic Impotence 46%96%Buvat J, et al. (1996)[2]
Positive Buckling Test (In-Office) 40%75%Buvat J, et al. (1998)[1]
Erections Adequate for Intercourse (Investigator Assessed) 46%81%Buvat J, et al. (1998)[1]
At Least One Rigid Erection (At-Home Self-Injection) 61%85%Buvat J, et al. (1998)[1]
Responses Compatible with Intercourse (vs. Placebo) 48-52%N/A (Compared to other active agents)Costa P, et al. (1995)[4]
Initiation of Erection Adequate for Intercourse (vs. Placebo) 85%N/A (Compared to other active agents)Costa P, et al. (1993)[5][6]

Table 2: Comparative Safety and Side Effect Profile

Side EffectMoxisylyteProstaglandin E1 (Alprostadil)Study Reference
Prolonged Erections Significantly fewer (1 patient)Significantly more (11 patients)Buvat J, et al. (1996)[2]
Priapism 0 patients2 patientsBuvat J, et al. (1996)[2]
Penile Pain Significantly less (1 patient)Significantly more (12 patients)Buvat J, et al. (1996)[2]
Systemic Side Effects More frequentLess frequentBuvat J, et al. (1998)[1]
Painful Erections Less frequentMore frequentBuvat J, et al. (1998)[1]
Fibrotic Nodules Low incidence (2 patients)Low incidence (3 patients)Buvat J, et al. (1996)[2]

Experimental Protocols

This section details the methodologies employed in the key clinical trials cited in this guide, providing a framework for understanding the presented data.

Intracavernosal Self-Injection Protocol

Patients in at-home phases of studies are typically instructed on self-injection techniques by a healthcare professional over one or two visits.[7] The general procedure is as follows:

  • Medication Preparation: Patients are instructed to draw up the prescribed dose of Moxisylyte or Prostaglandin E1 into a syringe.

  • Site Selection and Preparation: The injection site is on the side of the penis, avoiding visible blood vessels, the top, bottom, or head of the penis.[8][9] The site is cleaned with an alcohol swab. To prevent scarring, patients are advised to alternate injection sides with each use.[7]

  • Injection Technique: The penis is gently stretched. The needle is inserted directly into the selected site. The medication is then slowly injected.[7]

  • Post-Injection: After withdrawing the needle, light pressure is applied to the injection site with the alcohol swab for a short period to prevent bleeding.[7]

Efficacy Assessment Protocols

1. Penile Buckling Test: This objective measure of axial penile rigidity is used to determine if an erection is sufficient for vaginal penetration.

  • Procedure: Following the administration of the study drug, the buckling test is performed at set intervals (e.g., every 10 minutes for the first hour).[1] A device with a pressure gauge is applied to the glans of the penis, exerting an axial load.[1][10]

  • Positive Test: A positive result is recorded if the penile shaft does not buckle or deform under a 1.0 kg axial load.[1][10]

  • Interpretation: The number of consecutive positive tests can be correlated with the duration of a functionally rigid erection. For instance, three consecutive positive tests may indicate an erection adequate for intercourse for at least 20 minutes.[1]

2. RigiScan™ Monitoring: This ambulatory device is used to measure penile tumescence and rigidity over time, often during nocturnal erections or after audiovisual sexual stimulation.

  • Procedure: The RigiScan device, typically strapped to the thigh, has two loops that are placed around the base and tip of the penis.[11] It records the strength and duration of erections.

  • Data Collection: The device measures parameters such as the number of erectile episodes, duration of erections, and the degree of rigidity at both the base and tip of the penis.[12][13][14]

3. Patient Self-Reported Data: Subjective data is often collected through patient diaries and validated questionnaires.

  • Patient Diaries: Patients record details of their at-home self-injections, including the dose administered, the quality of the erection achieved, whether sexual intercourse was attempted and successful, and any side effects experienced.

  • Questionnaires: Standardized questionnaires, such as the International Index of Erectile Function (IIEF), are used to assess various domains of sexual function before and after treatment.[15]

Mechanisms of Action and Signaling Pathways

The disparate clinical profiles of Moxisylyte and Prostaglandin E1 are rooted in their distinct mechanisms of action at the cellular level within the corpus cavernosum.

Moxisylyte: Alpha-1 Adrenergic Blockade

Moxisylyte is a selective alpha-1 adrenergic receptor antagonist.[4][16] In the flaccid state, penile smooth muscle tone is maintained by the sympathetic nervous system through the release of norepinephrine, which acts on alpha-1 adrenergic receptors, causing vasoconstriction. By blocking these receptors, Moxisylyte inhibits this contractile signal, leading to smooth muscle relaxation, vasodilation of the cavernous arteries, and subsequent penile erection.[4][16]

Moxisylyte_Pathway Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Contraction Smooth Muscle Contraction Alpha1_Receptor->Contraction Activates Moxisylyte Moxisylyte Moxisylyte->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation (Erection)

Moxisylyte's Mechanism of Action
Prostaglandin E1: cAMP-Mediated Vasodilation

Prostaglandin E1 (alprostadil) is a synthetic form of a naturally occurring vasodilator.[17] It acts by binding to specific prostaglandin receptors on the surface of penile smooth muscle cells. This binding activates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[17][18] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation and penile erection.[19]

PGE1_Pathway PGE1 Prostaglandin E1 PGE1_Receptor PGE1 Receptor PGE1->PGE1_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase PGE1_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Erection) PKA->Relaxation Leads to

Prostaglandin E1 Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing intracavernosal agents for erectile dysfunction.

Experimental_Workflow Patient_Recruitment Patient Recruitment (Erectile Dysfunction Diagnosis) Baseline_Assessment Baseline Assessment (IIEF, Medical History) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (Moxisylyte) Randomization->Group_A Group_B Group B (Prostaglandin E1) Randomization->Group_B In_Office_Titration In-Office Dose Titration Group_A->In_Office_Titration Group_B->In_Office_Titration Efficacy_Assessment_Office In-Office Efficacy Assessment (Buckling Test, RigiScan) In_Office_Titration->Efficacy_Assessment_Office At_Home_Phase At-Home Self-Injection Phase Efficacy_Assessment_Office->At_Home_Phase Data_Collection_Home At-Home Data Collection (Patient Diaries, Questionnaires) At_Home_Phase->Data_Collection_Home Final_Assessment Final Assessment & Data Analysis Data_Collection_Home->Final_Assessment

Clinical Trial Workflow Example

Conclusion

This comparative guide highlights the distinct clinical profiles of Moxisylyte and Prostaglandin E1 in the treatment of erectile dysfunction. While Prostaglandin E1 demonstrates superior efficacy in producing rigid erections, Moxisylyte offers a more favorable safety profile, particularly concerning penile pain and priapism. The choice between these agents may depend on individual patient characteristics, including the etiology of their erectile dysfunction and their tolerance for potential side effects. The detailed experimental protocols and mechanistic pathways provided herein serve as a valuable resource for researchers and clinicians in the field, guiding future investigations and optimizing patient care.

References

Mepartricin's Ergosterol Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinity of Mepartricin for ergosterol (B1671047) is crucial for understanding its antifungal mechanism and optimizing its therapeutic potential. This guide provides a comparative analysis of Mepartricin's expected binding characteristics with established data for other polyene antibiotics, details the experimental methodologies for quantifying these interactions, and presents a clear visualization of the underlying principles.

Mepartricin, a semisynthetic polyene macrolide, exerts its antifungal and antiprotozoal effects by targeting sterols in the cell membranes of susceptible organisms.[1] The primary target in fungi is ergosterol, a vital component for maintaining membrane integrity and fluidity.[2] The binding of Mepartricin to ergosterol disrupts the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[2] This selective interaction with ergosterol over cholesterol, the primary sterol in mammalian cell membranes, is a hallmark of the polyene class of antibiotics and forms the basis of their therapeutic window.[3]

Comparative Binding Affinity of Polyene Antibiotics

The binding affinity of a ligand to its target is typically expressed by the equilibrium dissociation constant (Kd), where a smaller Kd value indicates a stronger binding interaction. The table below summarizes the known binding characteristics of Amphotericin B and Nystatin with ergosterol, which serve as a benchmark for understanding the expected affinity of Mepartricin.

AntibioticTargetMethodBinding Affinity (Kd)Reference
Mepartricin ErgosterolNot ReportedExpected to be in the nanomolar to micromolar rangeInferred from polyene class behavior
Amphotericin BErgosterolIsothermal Titration Calorimetry (ITC)High Affinity (qualitative)[4]
NystatinErgosterolFluorescence SpectroscopyMole-fraction Partition Coefficient (Kp) ≈ 1.5 × 104[5]

Note: While a specific Kd value for Amphotericin B from a single definitive source is elusive in the provided results, the literature consistently refers to its high affinity for ergosterol. The Kp value for Nystatin reflects its partitioning into ergosterol-containing lipid vesicles, indicating a strong interaction.

Mechanism of Polyene-Ergosterol Interaction

The interaction between polyene antibiotics and ergosterol is a complex process driven by several molecular forces. The current understanding suggests a multi-step mechanism that leads to the disruption of the fungal cell membrane.

cluster_0 Extracellular Space cluster_1 Fungal Cell Membrane cluster_2 Intracellular Space Mepartricin Mepartricin Ergosterol Ergosterol Mepartricin->Ergosterol Initial Binding Pore Ion Channel Formation Ergosterol->Pore Complex Formation & Aggregation Membrane Lipid Bilayer Leakage Ion Leakage (K+, Na+) Pore->Leakage Membrane Permeabilization CellDeath Fungal Cell Death Leakage->CellDeath Disruption of Homeostasis

Figure 1. Signaling pathway of Mepartricin's interaction with the fungal cell membrane.

Experimental Protocols for Determining Binding Affinity

The precise quantification of the binding affinity between Mepartricin and ergosterol can be achieved through various biophysical techniques. Isothermal Titration Calorimetry (ITC) and Fluorescence Spectroscopy are two of the most powerful and commonly employed methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis Mepartricin_sol Mepartricin Solution (Syringe) Titration Titration of Mepartricin into Liposomes Mepartricin_sol->Titration Ergosterol_vesicles Ergosterol-containing Liposomes (Cell) Ergosterol_vesicles->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Isotherm Generate Binding Isotherm Heat_Measurement->Isotherm Fitting Fit Data to Binding Model Isotherm->Fitting Results Determine Kd, n, ΔH, ΔS Fitting->Results

References

Replicating published studies on the vasodilatory effects of Moxisylyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Moxisylyte's vasodilatory effects with other relevant compounds, supported by experimental data from published studies. It is designed to assist researchers in replicating and expanding upon existing findings in the field of vascular pharmacology.

Executive Summary

Moxisylyte, an alpha-1 adrenergic receptor antagonist, induces vasodilation by blocking the effects of norepinephrine (B1679862) on vascular smooth muscle, leading to relaxation and increased blood flow.[1][2][3] This guide details its mechanism of action and compares its efficacy to other vasodilators, namely the non-selective alpha-blocker Phentolamine (B1677648) and the direct-acting vasodilator Prostaglandin (B15479496) E1. The provided experimental protocols and signaling pathway diagrams offer a framework for designing and conducting further research.

Data Presentation: Comparative Vasodilatory Effects

The following tables summarize quantitative data from in vitro and clinical studies, offering a side-by-side comparison of Moxisylyte and its alternatives.

Table 1: In Vitro Vasodilatory Potency
Compound Experimental Model Potency (IC50/EC50)
Moxisylyte (as Thymoxamine)Data not available in a comparable formatData not available in a comparable format
PhentolamineRat Aortic Rings (pre-contracted with Phenylephrine)Induces concentration-dependent relaxation[4]
Prostaglandin E1Porcine Coronary Arteries (pre-contracted with Prostaglandin F2 alpha)Relaxation at concentrations > 10⁻⁸ M[5]
Table 2: Clinical Efficacy in Erectile Dysfunction
Compound Study Design Key Findings
MoxisylyteComparative studyLower efficacy than Prostaglandin E1.[3]
Prostaglandin E1Comparative studySignificantly more efficacious than Moxisylyte.[3]

Experimental Protocols

To facilitate the replication of studies on the vasodilatory effects of Moxisylyte and comparable agents, a detailed protocol for the isolated aortic ring assay is provided below. This ex vivo method is a standard for assessing vascular reactivity.

Isolated Rabbit Aortic Ring Assay

Objective: To evaluate the vasodilatory effects of Moxisylyte, Phentolamine, and Prostaglandin E1 on isolated arterial tissue pre-contracted with an alpha-1 adrenergic agonist.

Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose

  • Carbogen gas (95% O2, 5% CO2)

  • Phenylephrine (B352888) (vasoconstrictor)

  • Moxisylyte hydrochloride, Phentolamine mesylate, Prostaglandin E1 (test compounds)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rabbit.

    • Carefully excise the thoracic aorta and place it in ice-cold KHS.

    • Clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of approximately 3-5 mm in length. For studies investigating the role of the endothelium, some rings can be denuded by gently rubbing the intimal surface.

  • Mounting the Aortic Rings:

    • Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS, maintained at 37°C and continuously bubbled with carbogen.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.

  • Pre-contraction:

    • Induce a stable, submaximal contraction with an appropriate concentration of phenylephrine (e.g., 10⁻⁶ M).

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add the test compound (Moxisylyte, Phentolamine, or Prostaglandin E1) to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the relaxation response as a percentage of the initial phenylephrine-induced contraction.

  • Data Analysis:

    • Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the antagonist concentration.

    • Calculate the IC50 (concentration causing 50% of the maximal relaxation) for each compound.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the vasodilatory effects of Moxisylyte and Prostaglandin E1.

cluster_moxisylyte Moxisylyte (Alpha-1 Blocker) Pathway Moxisylyte Moxisylyte Alpha1_Receptor Alpha-1 Adrenergic Receptor Moxisylyte->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation Moxisylyte->Relaxation Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Moxisylyte's vasodilatory signaling pathway.

cluster_pge1 Prostaglandin E1 Pathway PGE1 Prostaglandin E1 EP_Receptor EP Receptor PGE1->EP_Receptor Activates Gs_Protein Gs Protein EP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactivation Myosin Light Chain Kinase (MLCK) Inactivation PKA->MLCK_inactivation Phosphorylates Relaxation Smooth Muscle Relaxation MLCK_inactivation->Relaxation

Caption: Prostaglandin E1's vasodilatory signaling pathway.[5][6][7]

Experimental Workflow

The following diagram outlines the experimental workflow for the isolated aortic ring assay.

cluster_workflow Isolated Aortic Ring Assay Workflow Start Euthanize Rabbit & Excise Thoracic Aorta Prepare_Rings Clean & Cut Aorta into 3-5 mm Rings Start->Prepare_Rings Mount Mount Rings in Organ Bath Prepare_Rings->Mount Equilibrate Equilibrate under 1.5-2.0 g Tension Mount->Equilibrate Pre_contract Induce Submaximal Contraction (Phenylephrine) Equilibrate->Pre_contract Add_Antagonist Cumulatively Add Vasodilator Pre_contract->Add_Antagonist Record Record Relaxation Response Add_Antagonist->Record Analyze Analyze Data (IC50) Record->Analyze

Caption: Experimental workflow for the isolated aortic ring assay.

References

Safety Operating Guide

Proper Disposal of Tricandil (Mepartricin): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and environmentally responsible disposal of pharmaceutical compounds is a critical aspect of laboratory practice. This guide provides detailed procedures for the proper disposal of Tricandil, a brand name for the active ingredient Mepartricin. Mepartricin is a polyene macrolide compound with antifungal and antiprotozoal properties. Adherence to these guidelines is essential to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

Essential Safety and Handling Information

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves.

  • Use safety glasses or goggles to protect from splashes.

  • A lab coat or other protective clothing is recommended.

  • In case of dust formation, use a NIOSH-approved respirator.

In Case of Accidental Release:

  • Avoid dust formation.

  • Use personal protective equipment.

  • For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a suitable, labeled container for disposal.[1]

Quantitative Data Summary

While specific quantitative data for this compound's environmental persistence or toxicity is limited, the following table summarizes key chemical and physical properties of its active ingredient, Mepartricin.

PropertyData
Chemical Name Mepartricin
CAS Number 11121-32-7
Molecular Formula C59H86N2O19
Molecular Weight 1127.32 g/mol
Storage 2-8°C
Water Solubility Slightly soluble

Step-by-Step Disposal Protocol

Given the lack of specific disposal instructions for Mepartricin, the following protocol is based on general best practices for the disposal of non-hazardous pharmaceutical waste, as recommended by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

1. Do Not Flush or Pour Down the Drain:

  • Pharmaceuticals disposed of in the sewer system can contaminate water supplies and harm aquatic life.[2][3] Most wastewater treatment plants are not equipped to remove medicinal compounds effectively.[2]

2. Utilize Drug Take-Back Programs (Preferred Method):

  • The most secure and environmentally sound method for disposing of unwanted pharmaceuticals is through a registered drug take-back program.[2][3][4] These programs ensure that the drugs are incinerated at high temperatures, which is the required final step for all medicine waste in some regions.[5] To find an authorized collection site, visit the DEA's website or contact your local waste management authority.[4]

3. Household Trash Disposal (If Take-Back Program is Unavailable):

  • If a take-back program is not accessible, follow these steps for disposal in the household trash:[4][6]

    • Do not crush tablets or capsules.

    • Remove the medication from its original container.

    • Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the medication less appealing to children and pets and helps prevent diversion.[4][6]

    • Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid, to prevent leakage.[3][4][6]

    • Dispose of the sealed container in the household trash.

    • Before discarding the original packaging, be sure to remove or obscure all personal information from the prescription label to protect your privacy.[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound (Mepartricin) is illustrated in the diagram below. This workflow prioritizes the most environmentally responsible disposal methods.

Tricandil_Disposal_Workflow Start Unused or Expired this compound (Mepartricin) Check_Take_Back Is a Drug Take-Back Program Available? Start->Check_Take_Back Take_Back Transport to Authorized Collection Site for Incineration Check_Take_Back->Take_Back Yes Household_Disposal Prepare for Household Trash Disposal Check_Take_Back->Household_Disposal No End Proper Disposal Complete Take_Back->End Mix Mix with unpalatable substance (e.g., coffee grounds, cat litter) Household_Disposal->Mix Seal Place mixture in a sealed container Mix->Seal Trash Dispose of in household trash Seal->Trash Trash->End

Disposal workflow for this compound (Mepartricin).

Environmental Impact Considerations

While specific ecotoxicity data for Mepartricin is not widely available, the release of any pharmaceutical into the environment is a cause for concern. Active pharmaceutical ingredients (APIs) can have unintended effects on non-target organisms.[7] Studies have shown that various medications can impact aquatic life by affecting reproduction, behavior, and survival.[8] Therefore, preventing the entry of this compound into the environment through proper disposal is a critical responsibility for all laboratory professionals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.